molecular formula C12H17N3O B1267946 (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone CAS No. 55121-99-8

(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B1267946
CAS No.: 55121-99-8
M. Wt: 219.28 g/mol
InChI Key: WTBSUAXLZLAHPE-UHFFFAOYSA-N
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Description

(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone (CAS 55121-99-8) is a synthetic organic compound with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol . This molecule features two key functional groups: an aniline and a methylpiperazine, connected by a carbonyl group, making it a valuable building block in medicinal chemistry and drug discovery research. The reactive aniline group serves as a handle for further chemical transformations, allowing researchers to incorporate this complex fragment into larger molecules via reactions such as amide bond formation or nucleophilic substitution . Compounds with similar structural motifs, particularly those containing the piperazine scaffold, are frequently investigated in pharmaceutical research for their potential biological activities. For instance, structurally related benzhydryl piperazine analogs have been explored as inverse agonists for the cannabinoid receptor CB1 , while other piperazine-containing molecules are being developed as inhibitors for various kinase targets, such as the Axl receptor tyrosine kinase, which is a promising target in cancer therapy . Researchers utilize this chemical as a versatile intermediate in the design and synthesis of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. It is strictly for research and development purposes in a controlled laboratory environment. This product is not intended for diagnostic, therapeutic, or any personal use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage instructions. The compound should be stored at room temperature, in a dark place, and under an inert atmosphere .

Properties

IUPAC Name

(4-aminophenyl)-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(13)5-3-10/h2-5H,6-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBSUAXLZLAHPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282720
Record name (4-aminophenyl)(4-methylpiperazin-1-yl)methanone
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URL https://comptox.epa.gov/dashboard/DTXSID20282720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55121-99-8
Record name 55121-99-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27588
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-aminophenyl)(4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of the compound (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone. Due to the limited availability of published data for this specific molecule, this guide also draws upon information from structurally related compounds to infer potential characteristics and experimental protocols.

Chemical Properties and Identification

This compound is a chemical compound with the molecular formula C12H17N3O.[1] It belongs to the class of piperazine derivatives, which are prevalent in medicinal chemistry due to their diverse biological activities.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compoundInferred
Synonyms N/AN/A
CAS Number 55121-99-8[2]
Molecular Formula C12H17N3O[1]
Molecular Weight 219.28 g/mol [1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Synthesis and Characterization

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone

This step involves the acylation of 1-methylpiperazine with 4-nitrobenzoyl chloride.

  • Materials: 1-methylpiperazine, 4-nitrobenzoyl chloride, a suitable solvent (e.g., dichloromethane, tetrahydrofuran), and a base (e.g., triethylamine, pyridine).

  • Procedure:

    • Dissolve 1-methylpiperazine in the chosen solvent and cool the solution in an ice bath.

    • Add the base to the solution.

    • Slowly add a solution of 4-nitrobenzoyl chloride in the same solvent to the cooled mixture with continuous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by thin-layer chromatography).

    • Upon completion, the reaction mixture is typically washed with water and brine.

    • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group to an amine.

  • Materials: (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone, a reducing agent (e.g., tin(II) chloride, catalytic hydrogenation with Pd/C), and a suitable solvent (e.g., ethanol, ethyl acetate).

  • Procedure (using catalytic hydrogenation):

    • Dissolve the (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone in the chosen solvent.

    • Add a catalytic amount of palladium on carbon (Pd/C).

    • The mixture is then subjected to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously for several hours at room temperature.

    • Reaction progress is monitored by thin-layer chromatography.

    • Once the reaction is complete, the catalyst is removed by filtration through a pad of celite.

    • The filtrate is concentrated under reduced pressure to yield the final product, this compound.

    • Further purification can be achieved by column chromatography if necessary.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the chemical structure. A commercial supplier indicates that NMR data for this compound is available, suggesting its successful synthesis and characterization.[2]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups such as the amine (N-H stretching) and the amide (C=O stretching).

Potential Biological Activities and Signaling Pathways

There is no specific biological activity or signaling pathway data available for this compound in the public domain. However, the piperazine moiety is a well-known pharmacophore present in numerous biologically active compounds. Research on structurally similar molecules provides insights into the potential pharmacological profile of this compound.

Derivatives of (4-ethyl-piperaz-1-yl)-phenylmethanone have shown neuroprotective properties against β-amyloid-induced toxicity, suggesting a potential relevance in neurodegenerative disease research. For other related compounds, activities such as tyrosinase inhibition and serotonin reuptake inhibition have been reported.

A notable example is the compound --INVALID-LINK--methanone (ARDAP), which has been identified as a tubulin polymerization inhibitor with anticancer properties.[3][4] This compound was found to decrease intracellular ATP levels and inhibit cell cycle progression.[3][4] While ARDAP has a different core structure, the presence of the 4-aminophenyl-methanone moiety suggests that the target compound could potentially exhibit similar cytotoxic or cell-cycle-inhibiting activities.

Based on the mechanism of ARDAP, a hypothetical signaling pathway for a compound with tubulin-inhibiting properties is visualized below.

G cluster_0 Cellular Environment Compound This compound (Hypothetical Agent) Tubulin Tubulin Dimers Compound->Tubulin Inhibition Microtubules Microtubule Polymerization Tubulin->Microtubules Essential for MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Forms CellCycle Cell Cycle Arrest (G2/M Phase) MitoticSpindle->CellCycle Required for Mitosis Apoptosis Apoptosis CellCycle->Apoptosis Leads to

Caption: Hypothetical mechanism of action via tubulin polymerization inhibition.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a compound of interest with potential for biological activity, given its structural features. While specific experimental data is sparse, this guide provides a framework for its synthesis and characterization based on established chemical principles. Further research is warranted to elucidate its precise physical and chemical properties, as well as to explore its pharmacological profile and potential therapeutic applications. The information on related compounds suggests that investigations into its anticancer and neuroprotective properties could be fruitful areas of study.

References

Elucidation of the Chemical Structure of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the structure elucidation of the organic compound (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone. While specific experimental spectra for this compound are not publicly available, this document outlines the predicted spectroscopic data based on its known chemical structure and spectral data from analogous compounds. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the analytical process. This guide is intended to serve as a practical resource for scientists involved in chemical synthesis, characterization, and drug development.

Chemical Structure and Properties

This compound is a chemical compound with the molecular formula C₁₂H₁₇N₃O.[1] Its structure consists of a 4-aminophenyl group bonded to a carbonyl group, which is in turn attached to a 4-methylpiperazine ring.

PropertyValueSource
Molecular Formula C₁₂H₁₇N₃OPubChem[1]
Molecular Weight 219.28 g/mol PubChem[1]
CAS Number 55121-99-8BroadPharm[2]

Below is a diagram of the molecular structure.

Figure 1. Chemical structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data from NMR, IR, and Mass Spectrometry analyses. These predictions are based on the chemical structure and data from analogous compounds.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.25d, J ≈ 8.5 Hz2HAr-H (ortho to C=O)
~ 6.65d, J ≈ 8.5 Hz2HAr-H (ortho to NH₂)
~ 4.0 (broad)s2HNH₂
~ 3.7 (broad)t4HPiperazine-H (adjacent to C=O)
~ 2.5 (broad)t4HPiperazine-H (adjacent to N-CH₃)
~ 2.35s3HN-CH₃
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 170C=O (Amide)
~ 150Ar-C (C-NH₂)
~ 130Ar-C (ortho to C=O)
~ 125Ar-C (C-C=O)
~ 114Ar-C (ortho to NH₂)
~ 55Piperazine-C (adjacent to N-CH₃)
~ 46Piperazine-C (adjacent to C=O)
~ 45N-CH₃
Predicted IR Absorption Data (ATR-FTIR)
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3200Strong, BroadN-H stretch (amine)
3050 - 3000MediumC-H stretch (aromatic)
2950 - 2800MediumC-H stretch (aliphatic)
~ 1620StrongC=O stretch (amide)
~ 1590MediumC=C stretch (aromatic)
~ 1520MediumN-H bend (amine)
~ 1280MediumC-N stretch (aromatic amine)
~ 1150MediumC-N stretch (aliphatic amine)
Predicted Mass Spectrometry Data (EI-MS)
m/zPredicted Fragment
219[M]⁺ (Molecular Ion)
120[H₂N-C₆H₄-CO]⁺
99[CH₃-N(CH₂CH₂)₂]⁺
92[H₂N-C₆H₄]⁺
70[N(CH₂CH₂)₂]⁺
56[CH₂=N(CH₃)CH₂]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[3]

  • Instrument Setup:

    • Use a 500 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[2]

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum:

    • Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

    • Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).[4]

  • Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[4][5]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Interpretation:

    • Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

    • Analyze the fragmentation pattern to gain further structural information.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for structure elucidation and the logical relationship between the spectroscopic data and the final structure.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis cluster_3 Structure Elucidation Purified_Sample Purified Sample NMR NMR Spectroscopy (¹H, ¹³C) Purified_Sample->NMR FTIR ATR-FTIR Spectroscopy Purified_Sample->FTIR MS Mass Spectrometry (EI-MS) Purified_Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data FTIR_Data Absorption Bands (Functional Groups) FTIR->FTIR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Final Structure of This compound NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Figure 2. Experimental workflow for the structure elucidation of a small molecule.

G cluster_data Predicted Spectroscopic Data Structure (4-Aminophenyl)(4-methyl- piperazin-1-yl)methanone Structure NMR_Pred ¹H & ¹³C NMR: - Aromatic & Aliphatic Protons - Piperazine Ring Protons - Amide Carbonyl Structure->NMR_Pred predicts FTIR_Pred IR: - N-H Stretch (Amine) - C=O Stretch (Amide) - C-N Stretch Structure->FTIR_Pred predicts MS_Pred MS: - Molecular Ion at m/z 219 - Fragments for Aminophenyl  and Methylpiperazine moieties Structure->MS_Pred predicts

Figure 3. Logical relationship between the chemical structure and predicted spectroscopic data.

Conclusion

The structural elucidation of this compound can be systematically achieved through a combination of modern spectroscopic techniques. This guide provides the foundational knowledge, including predicted spectral data and standardized experimental protocols, to assist researchers in this process. While the provided data is predictive, it serves as a robust framework for the analysis and confirmation of the structure of this compound and other similarly structured molecules.

References

Technical Guide: (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone (CAS 55121-99-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone, with CAS number 55121-99-8, is a chemical compound that primarily serves as a versatile building block in synthetic organic chemistry. Its structure, featuring a primary aromatic amine, a tertiary amine within a piperazine ring, and a ketone linker, makes it a valuable intermediate in the preparation of more complex molecules, particularly in the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, and a discussion of its potential, though largely undocumented, biological significance based on the activities of structurally related compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These data are essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
CAS Number 55121-99-8[1][2]
Molecular Formula C₁₂H₁₇N₃O[1]
Molecular Weight 219.28 g/mol [1]
Synonyms 1-(4-Aminobenzoyl)-4-methylpiperazine, 4-[(4-Methyl-1-piperazinyl)carbonyl]anilineN/A
Appearance Solid (form may vary)N/A
Melting Point 140 °CN/A
Purity Typically >95% (commercially available)N/A

Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a plausible and common synthetic route involves the reduction of its nitro precursor, (4-nitrophenyl)(4-methylpiperazin-1-yl)methanone. This two-step process generally involves an initial acylation followed by a reduction.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of (4-Nitrophenyl)(4-methylpiperazin-1-yl)methanone

  • Reaction Setup: To a solution of 1-methylpiperazine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add an equimolar amount of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

  • Acylation: Cool the reaction mixture in an ice bath (0 °C). Add a solution of 4-nitrobenzoyl chloride in the same solvent dropwise to the cooled mixture with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (4-nitrophenyl)(4-methylpiperazin-1-yl)methanone.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the purified (4-nitrophenyl)(4-methylpiperazin-1-yl)methanone in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Reduction: Add a reducing agent. Common methods include:

    • Catalytic Hydrogenation: Use a catalyst such as palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere.

    • Chemical Reduction: Use a metal-acid combination such as tin(II) chloride in hydrochloric acid, or iron powder in acetic acid.

  • Reaction Monitoring: Monitor the reduction by TLC until the starting material is consumed.

  • Work-up:

    • For catalytic hydrogenation, filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.

    • For chemical reduction, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide) and extract the product with an organic solvent.

  • Purification: Purify the crude this compound by column chromatography or recrystallization to obtain the final product.

Synthetic Workflow Diagram

G cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction 1_methylpiperazine 1-Methylpiperazine acylation_reaction Acylation (Aprotic Solvent, Base) 1_methylpiperazine->acylation_reaction 4_nitrobenzoyl_chloride 4-Nitrobenzoyl Chloride 4_nitrobenzoyl_chloride->acylation_reaction nitro_intermediate (4-Nitrophenyl)(4-methylpiperazin-1-yl)methanone acylation_reaction->nitro_intermediate reduction_reaction Reduction (e.g., H₂/Pd-C) nitro_intermediate->reduction_reaction final_product This compound reduction_reaction->final_product

Plausible two-step synthesis of the target compound.

Biological Activity and Potential Applications (Hypothetical)

There is a significant lack of publicly available data on the specific biological activities of this compound. However, the structural motifs present in the molecule, namely the aminophenyl and methylpiperazine moieties, are common in a wide range of biologically active compounds. This allows for a hypothetical discussion of its potential pharmacological relevance.

The piperazine ring is a well-known scaffold in medicinal chemistry, often found in drugs targeting the central nervous system (CNS). Derivatives of phenylpiperazine are known to interact with various receptors, including serotonergic, dopaminergic, and adrenergic receptors. The 4-methylpiperazine group, in particular, is present in several marketed drugs.

The aminophenyl group can serve as a key pharmacophoric element or as a synthetic handle for further derivatization to introduce other functionalities that may interact with biological targets.

Given these structural features, it is plausible that this compound could serve as a precursor for compounds with activities such as:

  • Antipsychotic agents: Many atypical antipsychotics feature a piperazine moiety.

  • Antidepressants: Some antidepressants act on serotonin and norepinephrine transporters, and piperazine-containing molecules have been explored for this purpose.

  • Anticancer agents: The piperazine ring is a component of some kinase inhibitors and other anticancer drugs.

  • Antihistamines: Certain H1 receptor antagonists contain a piperazine core.

It is crucial to emphasize that these are speculative applications based on structural analogy, and dedicated biological screening would be required to ascertain any actual activity of this compound.

Hypothetical Signaling Pathway Involvement

Based on the prevalence of piperazine-containing compounds as CNS agents, a hypothetical involvement in neurotransmitter signaling can be postulated. For instance, a derivative of this compound could potentially act as an antagonist or agonist at a G-protein coupled receptor (GPCR), such as a dopamine or serotonin receptor.

G Ligand Hypothetical Derivative GPCR GPCR (e.g., Dopamine Receptor) Ligand->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Hypothetical GPCR signaling cascade.

Safety and Handling

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of a variety of more complex molecules, particularly within the pharmaceutical industry. While its own biological activity is not well-documented, its structural components are present in numerous bioactive compounds, suggesting that its derivatives could be of interest for drug discovery programs. Further research is needed to elucidate any intrinsic pharmacological properties of this compound. This guide provides a foundational understanding of its properties and synthesis to support its application in research and development.

References

The Enigmatic Biological Profile of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of publicly available scientific literature and chemical databases reveals a significant gap in the understanding of the biological activity of the compound (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone. Despite its availability from various chemical suppliers, dedicated pharmacological or biological studies on this specific molecule appear to be absent from the current body of scientific research.

This technical guide aims to provide a comprehensive overview of the state of knowledge regarding this compound. However, due to the lack of direct experimental data, this document will instead focus on the biological activities of structurally similar compounds, highlighting potential areas of investigation for researchers and drug development professionals. It is crucial to emphasize that the activities described for analogous structures may not be representative of the biological profile of this compound.

Structurally Related Compounds and Their Biological Activities

The core structure of this compound features a 4-aminophenyl group attached to a methanone-linked 4-methylpiperazine moiety. Research into compounds sharing this piperazine-methanone scaffold reveals a diverse range of biological activities, suggesting that this chemical framework can be a versatile template for drug design.

Tyrosinase Inhibition by (4-(4-Hydroxyphenyl)piperazin-1-yl)arylmethanone Derivatives

A notable study on a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives has demonstrated their potential as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. This suggests a potential application in the treatment of hyperpigmentation disorders. The substitution of the 4-aminophenyl group with a 4-hydroxyphenyl group is a key differentiator in this series.

Table 1: Tyrosinase Inhibitory Activity of Selected (4-(4-Hydroxyphenyl)piperazin-1-yl)arylmethanone Derivatives

CompoundAroyl SubstituentIC₅₀ (µM)
Analog 1 2,4-dichlorophenyl1.5 ± 0.1
Analog 2 2-fluorophenylData not specified
Analog 3 3-fluorophenylData not specified
Analog 4 4-fluorophenylData not specified
Analog 5 2-chlorophenylData not specified

Experimental Protocol: Tyrosinase Inhibition Assay

The inhibitory effect on tyrosinase activity is typically assessed using a spectrophotometric method. A common protocol involves the following steps:

  • Enzyme and Substrate Preparation: A solution of mushroom tyrosinase is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8). L-DOPA is commonly used as the substrate.

  • Reaction Mixture: The test compound, dissolved in a suitable solvent like DMSO, is pre-incubated with the tyrosinase solution for a specific period at a controlled temperature.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the L-DOPA substrate.

  • Measurement: The formation of dopachrome, the oxidized product of L-DOPA, is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor. The IC₅₀ value, the concentration of the inhibitor required to achieve 50% inhibition, is then determined from a dose-response curve.

Signaling Pathway: Melanin Biosynthesis

The following diagram illustrates the simplified melanin biosynthesis pathway and the point of inhibition by tyrosinase inhibitors.

Melanin_Biosynthesis Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps Tyrosinase Tyrosinase Inhibitor Tyrosinase Inhibitor (e.g., Hydroxyphenyl- piperazine derivatives) Inhibitor->Tyrosinase

Caption: Simplified melanin biosynthesis pathway and the inhibitory action of tyrosinase inhibitors.

Diverse Biological Activities of Other Piperazine Derivatives

The piperazine scaffold is a privileged structure in medicinal chemistry, found in a wide array of drugs with various therapeutic applications. This highlights the potential for this compound and its derivatives to interact with a range of biological targets.

  • Antimicrobial and Antifungal Activity: Numerous studies have reported the synthesis of piperazine derivatives with significant activity against various bacterial and fungal strains. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

  • Anticancer Activity: Certain piperazine-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms include the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways involved in cancer cell proliferation and survival.

  • Neuropharmacological Activity: The piperazine ring is a common feature in many centrally acting drugs, including antipsychotics, antidepressants, and anxiolytics. These compounds often exert their effects by modulating neurotransmitter receptors, such as dopamine and serotonin receptors. For example, some (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives have been investigated for their neuroprotective properties against beta-amyloid-induced toxicity, suggesting a potential role in Alzheimer's disease research.[1]

Future Directions and Conclusion

The absence of biological data for this compound presents a clear opportunity for future research. Based on the activities of structurally related compounds, several avenues of investigation could be prioritized:

  • Tyrosinase Inhibition Assays: Given the activity of the closely related 4-hydroxyphenyl analog, screening for tyrosinase inhibitory activity would be a logical first step.

  • Broad-Spectrum Biological Screening: A comprehensive screening against a panel of biological targets, including various receptors, enzymes, and microbial strains, could uncover novel and unexpected activities.

  • Anticancer and Antimicrobial Evaluation: In vitro assays against a range of cancer cell lines and pathogenic microorganisms could reveal potential therapeutic applications in these areas.

References

Unraveling the Neuroprotective Potential of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific preclinical or clinical studies detailing the mechanism of action of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone are not publicly available. This technical guide synthesizes information from studies on structurally analogous compounds, particularly (4-ethyl-piperaz-1-yl)-phenylmethanone derivatives, to propose a hypothesized mechanism of action and to provide a framework for future research.

Executive Summary

This compound is a small molecule featuring a piperazine core, a structural motif prevalent in a multitude of pharmacologically active agents. While direct evidence is pending, research on closely related analogs suggests a promising neuroprotective profile. The hypothesized mechanism of action centers on two key pathways: the mitigation of glutamate-induced excitotoxicity and the preservation of mitochondrial function under cellular stress. These dual activities position this compound, and its broader chemical class, as a potential therapeutic candidate for neurodegenerative disorders where these pathways are implicated, such as Alzheimer's disease. This document provides a comprehensive overview of the proposed mechanisms, detailed experimental protocols for their investigation, and visual representations of the relevant biological pathways and experimental workflows.

Hypothesized Mechanism of Action

Based on evidence from structurally similar piperazine-containing compounds, the neuroprotective effects of this compound are likely multifaceted, primarily targeting the interconnected pathways of glutamate excitotoxicity and mitochondrial dysfunction.

Attenuation of Glutamate-Induced Excitotoxicity

Glutamate is the principal excitatory neurotransmitter in the central nervous system. However, its over-activation of receptors, particularly N-methyl-D-aspartate receptors (NMDARs), leads to excessive calcium (Ca2+) influx and subsequent neuronal death, a phenomenon known as excitotoxicity. Structurally similar compounds have been shown to inhibit the neurotoxic effects of glutamate. It is hypothesized that this compound may act as a modulator of glutamate receptor activity, potentially by:

  • Directly antagonizing NMDARs or other glutamate receptors.

  • Indirectly modulating receptor function through intracellular signaling cascades.

This action would reduce the pathological influx of Ca2+, a critical trigger for downstream apoptotic and necrotic cell death pathways.

Preservation of Mitochondrial Integrity and Function

Mitochondria are central to cellular survival, responsible for ATP production and the regulation of apoptosis. Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases. Research on analogous piperazine derivatives has demonstrated a protective effect on mitochondrial function, specifically by reversing ATP depletion in neuronal cells exposed to toxins like beta-amyloid. The proposed mitochondrial-protective mechanisms include:

  • Stabilization of the mitochondrial membrane potential (ΔΨm): Preventing the collapse of ΔΨm is crucial for maintaining ATP synthesis and preventing the release of pro-apoptotic factors.

  • Inhibition of the mitochondrial permeability transition pore (mPTP): Opening of the mPTP is a key event in mitochondrial-mediated apoptosis.

  • Restoration of cellular ATP levels: By preserving mitochondrial function, the compound would ensure a steady supply of energy, which is vital for neuronal survival and function.

By preventing mitochondrial collapse, this compound could inhibit the activation of downstream executioner caspases (e.g., caspase-3 and -7) and prevent apoptosis.

Quantitative Data Summary (Hypothetical)

As no specific data for this compound is available, the following table presents a hypothetical summary of quantitative data that could be generated from the experimental protocols described in this guide. This serves as a template for organizing future experimental findings.

ParameterAssayCell ModelConditionHypothetical Value
Neuroprotection
EC50MTT AssaySH-SY5Y neuroblastomaGlutamate-induced toxicity5 µM
EC50LDH Release AssayPrimary cortical neuronsBeta-amyloid (Aβ1-42) toxicity8 µM
Mitochondrial Function
IC50 (ΔΨm depolarization)JC-1/TMRE AssaySH-SY5Y neuroblastomaAβ1-42 induced stress2 µM
EC50 (ATP restoration)Luciferase-based ATP AssayPrimary cortical neuronsAβ1-42 induced stress3.5 µM
Apoptosis Inhibition
IC50 (Caspase-3/7 activity)Caspase-Glo 3/7 AssaySH-SY5Y neuroblastomaGlutamate-induced apoptosis6 µM
Glutamate Receptor Modulation
IC50 (Ca2+ influx)Fluo-4 AM Calcium AssayPrimary cortical neuronsNMDA stimulation10 µM

Key Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the hypothesized mechanism of action of this compound.

Neuroprotection Assays

4.1.1 Cell Viability Assay (MTT Assay) against Glutamate-Induced Excitotoxicity

  • Objective: To determine the concentration-dependent protective effect of the compound against glutamate-induced cell death.

  • Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound for 1-2 hours.

    • Induce excitotoxicity by adding L-glutamate to a final concentration of 5-10 mM.

    • Incubate for 24 hours at 37°C in a CO2 incubator.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

4.1.2 Lactate Dehydrogenase (LDH) Release Assay

  • Objective: To quantify cell membrane damage and cytotoxicity by measuring the release of LDH.

  • Protocol: This assay is typically run in parallel with the MTT assay, using the cell culture supernatant.

    • After the 24-hour incubation with glutamate and the test compound, collect the cell culture supernatant.

    • Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

    • Calculate LDH release as a percentage of the positive control (cells lysed with Triton X-100).

Mitochondrial Function Assays

4.2.1 Mitochondrial Membrane Potential (ΔΨm) Assay (using JC-1 or TMRE)

  • Objective: To assess the compound's ability to prevent mitochondrial membrane depolarization.

  • Dye: JC-1 (forms red aggregates in healthy mitochondria and green monomers in depolarized mitochondria) or TMRE (accumulates in polarized mitochondria).

  • Protocol (using JC-1):

    • Seed cells in a black, clear-bottom 96-well plate.

    • Treat cells with the test compound and a toxic stimulus (e.g., beta-amyloid or glutamate).

    • Add JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.

    • Wash the cells with PBS.

    • Measure the fluorescence intensity of both red aggregates (Ex/Em ~560/595 nm) and green monomers (Ex/Em ~485/535 nm) using a fluorescence plate reader.

    • The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.

4.2.2 Cellular ATP Level Assay

  • Objective: To determine if the compound can prevent the depletion of cellular ATP under stress conditions.

  • Principle: This assay utilizes the luciferase enzyme, which produces light in the presence of ATP and luciferin.

  • Protocol:

    • Seed cells in a white, opaque 96-well plate.

    • Treat cells with the test compound and a toxic stimulus.

    • Use a commercial ATP assay kit. Add the single reagent that lyses the cells and provides the luciferase and luciferin substrate.

    • Incubate for a short period at room temperature.

    • Measure the luminescence using a luminometer.

    • ATP levels are proportional to the luminescent signal.

Apoptosis and Receptor Modulation Assays

4.3.1 Caspase-3/7 Activity Assay

  • Objective: To measure the activity of executioner caspases, which are key mediators of apoptosis.

  • Protocol:

    • Seed cells in a white 96-well plate.

    • Treat cells with the test compound and an apoptotic stimulus (e.g., glutamate).

    • Add a luminogenic caspase-3/7 substrate (containing the DEVD sequence).

    • The caspase in the apoptotic cells will cleave the substrate, releasing a substrate for luciferase.

    • Measure the resulting luminescence, which is proportional to caspase activity.

4.3.2 Intracellular Calcium (Ca2+) Assay

  • Objective: To measure the compound's effect on glutamate-induced calcium influx.

  • Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.

  • Protocol:

    • Load cells with Fluo-4 AM dye.

    • Pre-treat with the test compound.

    • Stimulate with an NMDA receptor agonist (e.g., NMDA or glutamate).

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader with kinetic reading capabilities.

    • A reduction in the fluorescence peak indicates an inhibition of calcium influx.

Visualizations

Signaling Pathway Diagrams

Glutamate_Excitotoxicity_Pathway Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Over-activation Ca_influx ↑ Intracellular Ca²⁺ NMDAR->Ca_influx Mitochondria Mitochondrial Dysfunction Ca_influx->Mitochondria ROS ↑ ROS Production Mitochondria->ROS Apoptosis Apoptosis Mitochondria->Apoptosis Release of pro-apoptotic factors ROS->Mitochondria Test_Compound This compound Test_Compound->NMDAR Inhibition (Hypothesized) Test_Compound->Mitochondria Protection (Hypothesized)

Caption: Hypothesized mechanism of neuroprotection.

Mitochondrial_Apoptosis_Pathway Cell_Stress Cellular Stress (e.g., Beta-Amyloid, Glutamate) Mitochondria Mitochondria Cell_Stress->Mitochondria mPTP mPTP Opening Mitochondria->mPTP DeltaPsi ↓ ΔΨm Collapse mPTP->DeltaPsi Cytochrome_c Cytochrome c Release DeltaPsi->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Test_Compound This compound Test_Compound->mPTP Inhibition (Hypothesized) Test_Compound->DeltaPsi Prevention (Hypothesized) Experimental_Workflow cluster_0 In Vitro Model cluster_1 Endpoint Assays cluster_2 Data Analysis Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Induction Induce Toxicity (Glutamate or Beta-Amyloid) Cell_Culture->Induction Treatment Treat with Test Compound Induction->Treatment Viability Cell Viability (MTT, LDH) Treatment->Viability Mito_Function Mitochondrial Function (ΔΨm, ATP) Treatment->Mito_Function Apoptosis Apoptosis (Caspase Activity) Treatment->Apoptosis Ca_Imaging Calcium Imaging Treatment->Ca_Imaging Analysis Dose-Response Curves EC50/IC50 Calculation Viability->Analysis Mito_Function->Analysis Apoptosis->Analysis Ca_Imaging->Analysis

An In-depth Technical Guide to the Synthesis of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone and its derivatives represent a significant class of compounds in medicinal chemistry. The core structure, featuring a 4-aminophenyl ring linked to a 4-methylpiperazine moiety via a carbonyl bridge, serves as a versatile scaffold for the development of novel therapeutic agents. Derivatives of this scaffold have been investigated for a range of pharmacological activities, including neuroprotective properties against β-amyloid toxicity and potential applications in treating central nervous system diseases.[1][2] The amide functionality is a cornerstone in many pharmaceuticals, with approximately 25% of commercial drugs containing at least one amide group.[3] This guide provides a comprehensive overview of the synthetic routes to this compound and its derivatives, complete with detailed experimental protocols, quantitative data, and workflow diagrams to aid in their practical application in a research and development setting.

Core Synthesis Strategy

The most common and efficient synthesis of the this compound core involves a two-step process. This strategy begins with an amide coupling reaction to form a nitro-substituted intermediate, followed by the reduction of the nitro group to the desired primary amine.

  • Step 1: Amide Coupling. This step involves the formation of the amide bond between a substituted benzoyl derivative and 1-methylpiperazine. A common approach is the reaction of 1-methylpiperazine with 4-nitrobenzoyl chloride.

  • Step 2: Nitro Group Reduction. The resulting (4-methylpiperazin-1-yl)(4-nitrophenyl)methanone intermediate is then subjected to a reduction reaction to convert the nitro group to an amine, yielding the final product. A widely used method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C).[4]

This two-step approach is advantageous as it utilizes readily available starting materials and employs robust and well-established chemical transformations, often resulting in high yields.

Experimental Protocols

This protocol describes the amide coupling reaction between 1-methylpiperazine and 4-nitrobenzoyl chloride.

Materials:

  • 1-methylpiperazine

  • 4-nitrobenzoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 1-methylpiperazine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C under an inert atmosphere.

  • To this solution, add a solution of 4-nitrobenzoyl chloride (1.0 eq) in dichloromethane dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product, (4-methylpiperazin-1-yl)(4-nitrophenyl)methanone, can be purified by column chromatography or recrystallization to yield a yellow solid.

This protocol details the reduction of the nitro intermediate to the final amine product.[4]

Materials:

  • (4-methylpiperazin-1-yl)(4-nitrophenyl)methanone

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve (4-methylpiperazin-1-yl)(4-nitrophenyl)methanone (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (typically 10% by weight of the starting material) to the solution.

  • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 30 minutes to a few hours).[4]

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield this compound. The product can be further purified if necessary.

Data Presentation

The following tables summarize key quantitative data for the synthesis of the core molecule and representative derivatives.

Table 1: Synthesis of (4-methylpiperazin-1-yl)(4-nitrophenyl)methanone (Intermediate)

ParameterValueReference
Molecular Formula C₁₂H₁₅N₃O₃[5]
Molecular Weight 249.27 g/mol [5]
Yield 82%[6]
Purity 95%[5]
Appearance Yellow solid[6]
TLC Rf 0.6 (10% Methanol/Dichloromethane)[6]
CAS Number 21091-98-5[5][7]

Table 2: Synthesis of this compound (Final Product)

ParameterValueReference
Molecular Formula C₁₂H₁₇N₃O[8]
Molecular Weight 219.29 g/mol [8]
Purity 97%[8]
CAS Number 55121-99-8[8]

Table 3: Characterization of Structurally Similar (4-(4-hydroxyphenyl)piperazin-1-yl)methanone Derivatives [9]

CompoundSubstituent (R)Yield (%)M.p. (°C)
2 H62-
4 2-F60142–143
5 3-F70145–146
6 4-F69166–167
7 2-Cl55169–170
34 4-NH₂4494–95

Mandatory Visualizations

Synthesis_Workflow Start Starting Materials (1-methylpiperazine, 4-nitrobenzoyl chloride) Step1 Step 1: Amide Coupling (DCM, TEA, 0°C to RT) Start->Step1 Intermediate Intermediate (4-methylpiperazin-1-yl)(4-nitrophenyl)methanone Step1->Intermediate Yield: 82% Step2 Step 2: Nitro Reduction (H₂, Pd/C, MeOH) Intermediate->Step2 Product Final Product This compound Step2->Product

Caption: General two-step synthesis workflow for the target compound.

Derivative_Synthesis Piperazine Substituted Piperazine (e.g., 1-methylpiperazine) Coupling Amide Coupling (Base, Solvent) Piperazine->Coupling BenzoylChloride Substituted Benzoyl Chloride (e.g., R-C₆H₄COCl) BenzoylChloride->Coupling NitroDerivative Nitro-Substituted Derivative Coupling->NitroDerivative Reduction Nitro Reduction (H₂, Pd/C) NitroDerivative->Reduction FinalDerivative Final Amino-Substituted Derivative Reduction->FinalDerivative

Caption: General workflow for the synthesis of various derivatives.

References

In Vitro Evaluation of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for the in vitro evaluation of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone. As of the latest literature review, no specific in vitro studies for this exact compound have been published. The following guide is therefore based on the analysis of structurally similar compounds and outlines a series of recommended assays to characterize its potential biological activity. The primary hypothesized targets, based on analog activity, are tyrosinase and inducible nitric oxide synthase (iNOS).

Introduction

This compound is a synthetic compound featuring a 4-aminophenyl group linked to a 4-methylpiperazine moiety via a ketone bridge. The piperazine and aminophenyl motifs are present in numerous biologically active molecules, suggesting a potential for this compound to interact with various biological targets. This guide details a proposed in vitro evaluation strategy to elucidate its pharmacological profile, focusing on tyrosinase inhibition and modulation of iNOS activity, as suggested by the activity of analogous structures.

Hypothesized Biological Targets and In Vitro Evaluation Strategy

Tyrosinase Inhibition

Structurally related compounds containing piperazine and aromatic moieties have demonstrated inhibitory effects on tyrosinase, a key enzyme in melanin biosynthesis.[1] Overactivity of tyrosinase is linked to hyperpigmentation disorders.[2] Therefore, evaluating the potential of this compound as a tyrosinase inhibitor is a logical starting point.

Signaling Pathway of Melanogenesis

The production of melanin is initiated by the activation of the melanocortin-1 receptor (MC1R) by stimuli such as α-melanocyte-stimulating hormone (α-MSH). This triggers a cascade involving cAMP and PKA, leading to the phosphorylation of CREB.[3] Activated CREB upregulates the expression of microphthalmia-associated transcription factor (MITF), which in turn promotes the transcription of key melanogenic enzymes, including tyrosinase.[4] Tyrosinase catalyzes the conversion of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone, a precursor for melanin synthesis.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome MC1R MC1R AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Activates Transcription Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase Translation L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Polymerization α_MSH α-MSH α_MSH->MC1R Binds

Caption: Simplified signaling pathway of melanogenesis.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This colorimetric assay measures the ability of a test compound to inhibit the enzymatic activity of mushroom tyrosinase using L-DOPA as a substrate.[5]

  • Materials and Reagents:

    • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

    • L-DOPA (L-3,4-dihydroxyphenylalanine)

    • This compound (Test Compound)

    • Kojic Acid (Positive Control)

    • Dimethyl Sulfoxide (DMSO)

    • Phosphate Buffer (0.1 M, pH 6.8)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Preparation of Solutions:

      • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer.[5]

      • Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer. This should be made fresh and protected from light.[5]

      • Prepare a stock solution of the test compound and Kojic acid (e.g., 10 mM) in DMSO.

      • Create serial dilutions of the test compound and Kojic acid in phosphate buffer to achieve a range of final assay concentrations.

    • Assay Setup (in a 96-well plate):

      • Test Wells: 20 µL of test compound dilution + 120 µL Phosphate Buffer + 20 µL Tyrosinase Solution.

      • Positive Control Wells: 20 µL of Kojic acid dilution + 120 µL Phosphate Buffer + 20 µL Tyrosinase Solution.

      • Enzyme Control (100% Activity): 20 µL of Phosphate Buffer (with equivalent DMSO concentration) + 120 µL Phosphate Buffer + 20 µL Tyrosinase Solution.

      • Blank: 140 µL Phosphate Buffer (no enzyme).

    • Pre-incubation: Incubate the plate at 37°C for 10 minutes.[5]

    • Reaction Initiation: Add 20 µL of the L-DOPA solution to all wells to start the reaction.[5]

    • Kinetic Measurement: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.[5]

    • Data Analysis:

      • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

      • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(RateControl - RateTest) / RateControl] x 100

      • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

G start Start prep Prepare Reagents: Tyrosinase, L-DOPA, Test Compound, Buffer start->prep setup Set up 96-well Plate: Test, Control, Blank prep->setup pre_incubate Pre-incubate Plate (37°C for 10 min) setup->pre_incubate initiate Initiate Reaction (Add L-DOPA) pre_incubate->initiate measure Kinetic Measurement (Absorbance at 475 nm) initiate->measure analyze Calculate Reaction Rates and % Inhibition measure->analyze ic50 Determine IC50 Value analyze->ic50 end End ic50->end

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Data Presentation

CompoundIC50 (µM)Inhibition Type
This compoundTBDTBD
Kojic Acid (Positive Control)ValueCompetitive
TBD: To Be Determined
Inducible Nitric Oxide Synthase (iNOS) Modulation

Piperazine-containing compounds have been investigated for their effects on nitric oxide pathways. Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory response, producing large amounts of nitric oxide (NO).[6] Dysregulation of iNOS is implicated in various inflammatory diseases.

Signaling Pathway for iNOS Induction

Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), can activate signaling cascades that lead to the induction of iNOS.[7] These pathways often involve the activation of transcription factors like NF-κB.[6] Once expressed, iNOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide.[8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IκB IκB IKK->IκB Phosphorylates NF_κB NF-κB IκB->NF_κB Releases NF_κB_nuc NF-κB NF_κB->NF_κB_nuc Translocates iNOS_Gene iNOS Gene NF_κB_nuc->iNOS_Gene Activates Transcription iNOS iNOS iNOS_Gene->iNOS Translation LPS LPS LPS->TLR4 Binds L_Arginine L-Arginine NO Nitric Oxide L_Arginine->NO Catalyzes G start Start seed_cells Seed RAW 264.7 Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add Test Compound and Incubate for 1-2h incubate1->add_compound stimulate Stimulate with LPS and Incubate for 24h add_compound->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant griess_assay Perform Griess Assay: Add Reagents A & B collect_supernatant->griess_assay measure_abs Measure Absorbance at 540 nm griess_assay->measure_abs analyze Calculate Nitrite Conc. and Determine IC50 measure_abs->analyze end End analyze->end

References

The Kinase Inhibitor Profile of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone: An Inquiry into a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of publicly available scientific literature and patent databases reveals a notable absence of information regarding the specific compound (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone as a kinase inhibitor. While the core chemical scaffolds, including the aminophenyl and methylpiperazinyl methanone moieties, are present in various documented kinase inhibitors, this particular combination has not been characterized as such in the public domain. Consequently, a detailed technical guide on its kinase inhibitory activity, including quantitative data, experimental protocols, and affected signaling pathways, cannot be compiled at this time.

The pursuit of novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, play critical roles in cellular signaling. Their dysregulation is a hallmark of many diseases, making them attractive therapeutic targets. The development of small molecule inhibitors that can selectively target specific kinases has led to significant advances in patient care.

While direct evidence is lacking for this compound, the structural components of the molecule are noteworthy. The piperazine ring is a common feature in many approved and investigational kinase inhibitors, often serving as a versatile linker that can be modified to fine-tune potency, selectivity, and pharmacokinetic properties. Similarly, the aminophenyl group can participate in crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases.

Given the absence of specific data, any discussion of the potential kinase inhibitory activity of this compound would be purely speculative. To ascertain its biological activity, a systematic investigation would be required. This would typically involve a series of well-defined experimental procedures.

Hypothetical Experimental Workflow for Kinase Inhibitor Profiling

Should a researcher wish to investigate the kinase inhibitory potential of this compound, a standard workflow would be employed. This process is designed to first identify any kinase inhibitory activity and then characterize its potency, selectivity, and cellular effects.

G cluster_0 Initial Screening & Validation cluster_1 Cellular & Mechanistic Studies cluster_2 Selectivity & Preclinical Development A Compound Synthesis and Purification B High-Throughput Kinase Panel Screening (Biochemical Assays) A->B C Hit Identification (>50% inhibition at a fixed concentration) B->C D IC50 Determination for Primary Hits (Dose-Response Assays) C->D E Cell-Based Assays (Target Engagement & Pathway Modulation) D->E H Mechanism of Action Studies (e.g., ATP Competition Assays) D->H F Western Blot Analysis (Phosphorylation of Downstream Substrates) E->F G Cell Proliferation/Viability Assays E->G I Comprehensive Kinome Profiling (Selectivity Analysis) H->I J In Vivo Efficacy Studies (Animal Models) I->J L Lead Optimization J->L K Pharmacokinetic Profiling (ADME) K->J

Caption: A generalized workflow for the discovery and preclinical development of a novel kinase inhibitor.

Detailed Methodologies for Key Experiments

In the absence of specific protocols for this compound, the following are generalized methodologies that would be adapted for its evaluation.

Table 1: Standard Experimental Protocols for Kinase Inhibitor Characterization

ExperimentMethodology
Biochemical Kinase Assay (IC50 Determination) Recombinant human kinase is incubated with a specific substrate (e.g., a peptide) and ATP in a suitable buffer. The test compound is added at varying concentrations. The reaction is allowed to proceed for a defined period, and the amount of phosphorylated substrate is quantified. Common detection methods include radiometric assays (using ³²P-ATP or ³³P-ATP), fluorescence-based assays (e.g., LanthaScreen®, HTRF®), or luminescence-based assays (e.g., Kinase-Glo®). The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Cellular Target Engagement Assay A cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay could be employed. In CETSA, cells are treated with the compound, heated to various temperatures, and the aggregation of the target kinase is measured by Western blot or other methods. A shift in the melting temperature indicates compound binding. In NanoBRET™, the target kinase is tagged with a NanoLuc® luciferase, and a fluorescent energy transfer probe is used to measure compound binding in live cells.
Western Blot Analysis Cancer cell lines known to be dependent on specific kinase signaling pathways would be treated with the compound. Cell lysates are then prepared, and proteins are separated by SDS-PAGE. Specific antibodies are used to detect the phosphorylation status of the target kinase and its downstream substrates. A reduction in phosphorylation would indicate inhibition of the signaling pathway.
Cell Proliferation Assay Cells are seeded in multi-well plates and treated with a range of concentrations of the compound. After a defined incubation period (typically 72 hours), cell viability is assessed using reagents such as MTT, MTS, or CellTiter-Glo®. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is then determined.

Potential Signaling Pathways to Investigate

If this compound were to exhibit kinase inhibitory activity, several key signaling pathways implicated in cancer and inflammatory diseases would be of primary interest for investigation.

cluster_0 Receptor Tyrosine Kinases (RTKs) cluster_1 Downstream Signaling Cascades cluster_2 Cellular Processes EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS JAK JAK EGFR->JAK VEGFR VEGFR VEGFR->PI3K VEGFR->RAS VEGFR->JAK Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->PI3K PDGFR->RAS PDGFR->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival Metastasis Metastasis ERK->Metastasis STAT STAT JAK->STAT STAT->Proliferation Inflammation Inflammation STAT->Inflammation

Caption: Key signaling pathways often targeted by kinase inhibitors in cancer therapy.

The (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone Scaffold: A Versatile Core for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone core structure represents a privileged scaffold in medicinal chemistry. While direct and extensive research on the specific molecule this compound is not widely available in the public domain, the foundational architecture of an aminophenyl ring linked to a piperazine methanone moiety is a recurring motif in a diverse array of biologically active agents. This technical guide will explore the potential of this core scaffold in drug discovery by examining the synthesis, biological activities, and mechanisms of action of its close structural analogs. The data and protocols presented herein are drawn from published studies on these related compounds and are intended to provide a comprehensive resource for researchers interested in leveraging this chemical framework for the development of novel therapeutics.

Synthesis of the Core Scaffold

The synthesis of derivatives based on the (4-Aminophenyl)(piperazin-1-yl)methanone scaffold can be achieved through several established synthetic routes. A common and versatile method involves the coupling of a substituted benzoyl chloride with a piperazine derivative.

General Experimental Protocol: Synthesis of (4-(4-hydroxyphenyl)piperazin-1-yl)methanone Derivatives

This protocol is adapted from a general procedure for the synthesis of various (4-(4-hydroxyphenyl)piperazin-1-yl)methanone derivatives and can be modified for the synthesis of this compound by selecting the appropriate starting materials.

Materials:

  • 4-Piperazin-1-yl phenol

  • Appropriate benzoyl chloride derivative (e.g., 4-nitrobenzoyl chloride, which can be subsequently reduced to the amine)

  • N,N-diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-Piperazin-1-yl phenol (1.0 equivalent) and DIPEA (1.5 equivalents) in DMF at 0°C, add the desired benzoyl chloride derivative (1.0 equivalent) dropwise.

  • Stir the reaction mixture overnight at room temperature.

  • Upon completion (monitored by TLC), add water to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine (3x) and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.

Biological Activities of Structurally Related Compounds

The aminophenyl-piperazinyl-methanone scaffold has been incorporated into molecules targeting a range of biological entities. The following tables summarize the quantitative data for several analogs, demonstrating the broad therapeutic potential of this chemical core.

Table 1: Dopamine Transporter (DAT) Inhibitors
Compound/AnalogTargetAssay TypeKi (nM)[1]
1-[2-[bis-(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909)DATRadioligand Binding34 ± 11
Aminopiperidine Analog 7DATRadioligand Binding50.6
Aminopiperidine Analog 21bDATRadioligand Binding77.2
Piperidine Amine Analog 33DATRadioligand Binding30.0
Table 2: Sirtuin 6 (SIRT6) Inhibitors
Compound/AnalogTargetAssay TypeIC50 (µM)[2]KD (µM)[2]
5-(4-methylpiperazin-1-yl)-2-nitroaniline (6d)SIRT6Fluor de Lys (FDL) Assay4.939.76 (SPR), 10 (ITC)
Table 3: Equilibrative Nucleoside Transporter (ENT) Inhibitors
Compound/AnalogTargetIC50 (µM)[3]Ki (µM)[3]
Analog 2bENT112.68N/A
Analog 2bENT22.95N/A
Analog 3cENT12.382.79
Analog 3cENT20.57N/A
Table 4: Poly (ADP-Ribose) Polymerase (PARP) Inhibitors
Compound/AnalogTargetCell LineIC50 (µM)[4]
Thiouracil Amide 5ePARP1MCF-718

Experimental Protocols for Key Assays

Detailed and reproducible experimental protocols are crucial for the evaluation of novel compounds. The following sections provide methodologies for assays relevant to the biological targets of aminophenyl-piperazinyl-methanone analogs.

Protocol 1: Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of a compound to the dopamine transporter.

Materials:

  • Rat striatal membranes (source of DAT)

  • [³H]PE2I (radioligand)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • GBR 12909 (for non-specific binding determination)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare dilutions of the test compound.

  • In a 96-well plate, add assay buffer, [³H]PE2I, and either the test compound, vehicle (for total binding), or a saturating concentration of GBR 12909 (for non-specific binding).

  • Add the rat striatal membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki of the test compound using appropriate software.

Protocol 2: SIRT6 Fluorescence-Based Deacetylation Assay

This protocol describes a common method to screen for inhibitors of SIRT6 enzymatic activity.[5]

Materials:

  • Recombinant human SIRT6 enzyme

  • Fluorogenic SIRT6 substrate (e.g., a peptide with an acetylated lysine and a fluorophore)

  • NAD+

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (e.g., containing trypsin)

  • 96- or 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Add assay buffer, NAD+, and the test compound or vehicle to the wells of the microplate.

  • Add the SIRT6 substrate to all wells.

  • Initiate the reaction by adding the SIRT6 enzyme.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate for a further period (e.g., 30 minutes) at room temperature.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition and determine the IC50 value of the test compound.

Protocol 3: MTT Cell Viability Assay for Anticancer Activity

This protocol is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of the test compound.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by a class of compounds is critical for rational drug design and development. Analogs of the this compound scaffold have been shown to interact with key cellular pathways.

SIRT6-Mediated Regulation of Metabolism

SIRT6 is a NAD+-dependent deacetylase that plays a crucial role in regulating glucose metabolism, DNA repair, and inflammation.[5] Inhibitors of SIRT6 can modulate these pathways. For instance, in a mouse model of type 2 diabetes, a SIRT6 inhibitor was shown to increase the levels of the glucose transporter GLUT-1, thereby reducing blood glucose.[2]

SIRT6_Pathway SIRT6_Inhibitor (4-Aminophenyl) (4-methylpiperazin-1-yl) methanone Analog SIRT6 SIRT6 SIRT6_Inhibitor->SIRT6 Inhibits H3K9ac Histone H3 (K9) Acetylation SIRT6->H3K9ac Deacetylates HIF1a HIF1α Activity SIRT6->HIF1a Represses GLUT1 GLUT1 Expression HIF1a->GLUT1 Activates Glucose_Uptake Glucose Uptake GLUT1->Glucose_Uptake Mediates Blood_Glucose Blood Glucose Glucose_Uptake->Blood_Glucose Decreases Neuroprotection_Workflow Neurotoxic_Stimulus Neurotoxic Stimulus (e.g., Aβ) NFkB NF-κB Activation Neurotoxic_Stimulus->NFkB Piperazine_Derivative (4-Aminophenyl) (4-methylpiperazin-1-yl) methanone Analog Piperazine_Derivative->NFkB Inhibits Neuroprotection Neuroprotection Piperazine_Derivative->Neuroprotection TNFa TNF-α Production NFkB->TNFa COX2 COX-2 Expression NFkB->COX2 Neuroinflammation Neuroinflammation TNFa->Neuroinflammation COX2->Neuroinflammation Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage Neuroprotection->Neuronal_Damage Prevents

References

Spectroscopic and Synthetic Profile of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the compound (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone. Due to the limited availability of directly published experimental data for this specific molecule, this guide presents a combination of data from closely related analogs and established, representative experimental protocols. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and similar chemical entities.

Chemical Structure and Properties

This compound is a chemical compound with the molecular formula C12H17N3O.[1] It features a central carbonyl group linking a 4-aminophenyl ring to a 4-methylpiperazine moiety.

Molecular Structure:

Chemical Structure of this compound

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum is based on data from analogous compounds, such as (4-(4-Hydroxyphenyl)piperazin-1-yl)(4-aminophenyl)methanone.[2] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.2-7.4d2HAr-H (ortho to C=O)
~6.6-6.8d2HAr-H (ortho to NH₂)
~4.0 (broad)s2H-NH₂
~3.6-3.8 (broad)m4HPiperazine CH₂ (adjacent to C=O)
~2.4-2.6 (broad)m4HPiperazine CH₂ (adjacent to N-CH₃)
~2.3s3H-CH₃
¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR chemical shifts are based on typical values for similar functional groups.

Chemical Shift (ppm)Assignment
~168-172C=O (amide)
~150-155Ar-C (C-NH₂)
~128-132Ar-C (CH, ortho to C=O)
~120-125Ar-C (quaternary, attached to C=O)
~113-117Ar-C (CH, ortho to NH₂)
~52-56Piperazine CH₂ (adjacent to N-CH₃)
~45-50Piperazine CH₂ (adjacent to C=O)
~44-48-CH₃
Infrared (IR) Spectroscopy (Predicted)

The predicted key IR absorption bands are based on the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Medium, BroadN-H stretch (amine)
2800-3000MediumC-H stretch (aliphatic and aromatic)
~1630StrongC=O stretch (amide)
~1600, ~1500Medium-StrongC=C stretch (aromatic)
1200-1300MediumC-N stretch
Mass Spectrometry (MS) (Predicted)

The predicted mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. Key fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the piperazine ring.

m/zAssignment
219[M]⁺ (Molecular Ion)
120[H₂N-C₆H₄-CO]⁺
99[CH₃-N(CH₂CH₂)₂]⁺

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and spectroscopic characterization of this compound. These are generalized procedures based on the synthesis of similar compounds.[2][3][4]

Synthesis

A common and effective method for the synthesis of this compound is through the coupling of 4-aminobenzoic acid with 1-methylpiperazine.

Reaction Scheme:

4-Aminobenzoic Acid + 1-Methylpiperazine → this compound

Materials:

  • 4-Aminobenzoic acid

  • 1-Methylpiperazine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar coupling agent

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

  • Triethylamine or Diisopropylethylamine (DIPEA) as a base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of 4-aminobenzoic acid in DCM or DMF, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-methylpiperazine (1.0 equivalent) and a base such as triethylamine or DIPEA (2.0 equivalents).

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

  • Instrumentation: A 400 or 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Visualized Workflows and Relationships

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (4-Aminobenzoic Acid, 1-Methylpiperazine) coupling Amide Coupling (EDC, HOBt) start->coupling workup Aqueous Workup & Extraction coupling->workup purification Column Chromatography workup->purification product Pure Product purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

General experimental workflow.

Key Mass Spectrometry Fragments

This diagram illustrates the parent molecule and its likely primary fragments in mass spectrometry.

mass_spec_fragments parent This compound [M]⁺ m/z = 219 frag1 4-Aminobenzoyl Cation [H₂N-C₆H₄-CO]⁺ m/z = 120 parent->frag1 Amide Bond Cleavage frag2 1-Methylpiperazine Radical Cation [CH₃-N(CH₂CH₂)₂]⁺ m/z = 99 parent->frag2 Amide Bond Cleavage

Predicted key mass spectrometry fragmentation.

References

Methodological & Application

Application Note and Protocol: Synthesis of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound with potential applications in medicinal chemistry and drug discovery. Its structure, featuring an aminophenyl group linked to a methylpiperazinyl methanone moiety, makes it an interesting scaffold for the development of novel therapeutic agents. This document provides a detailed protocol for the synthesis of this compound, including reaction conditions, purification methods, and characterization data. The synthesis involves a two-step process: the formation of an amide bond between 4-nitrobenzoyl chloride and 1-methylpiperazine, followed by the reduction of the nitro group to an amine.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound, based on typical yields for analogous reactions.

StepProductMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)Purity (%)
1. Amide Formation(4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone249.27--~85-95>95
2. Nitro ReductionThis compound219.29--~80-90>98

Experimental Protocols

Step 1: Synthesis of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone

This step involves the acylation of 1-methylpiperazine with 4-nitrobenzoyl chloride to form the intermediate, (4-methylpiperazin-1-yl)(4-nitrophenyl)methanone.

Materials:

  • 1-methylpiperazine

  • 4-nitrobenzoyl chloride

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylpiperazine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C using an ice bath.

  • Dissolve 4-nitrobenzoyl chloride (1.0 eq) in anhydrous dichloromethane in a separate flask and add it dropwise to the stirred solution of 1-methylpiperazine over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure (4-methylpiperazin-1-yl)(4-nitrophenyl)methanone.

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of the intermediate to an amine to yield the final product.

Materials:

  • (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate)

  • Ethanol or Ethyl acetate

  • Sodium bicarbonate, solid

  • Diatomaceous earth (e.g., Celite®)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if using SnCl₂)

  • Hydrogenation apparatus (if using Pd/C)

  • Rotary evaporator

Procedure using Tin(II) chloride:

  • Dissolve (4-methylpiperazin-1-yl)(4-nitrophenyl)methanone (1.0 eq) in ethanol in a round-bottom flask.

  • Add Tin(II) chloride dihydrate (4-5 eq) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • The resulting tin salts will precipitate. Filter the mixture through a pad of diatomaceous earth and wash the filter cake with ethyl acetate.

  • Collect the filtrate and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Procedure using Catalytic Hydrogenation:

  • Dissolve (4-methylpiperazin-1-yl)(4-nitrophenyl)methanone (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

  • The reduction can be carried out either by bubbling hydrogen gas through the mixture or by adding a hydrogen donor like ammonium formate and heating the mixture.

  • After the reaction is complete (monitored by TLC), filter the catalyst through a pad of diatomaceous earth.

  • Wash the filter cake with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow A 1-Methylpiperazine + 4-Nitrobenzoyl Chloride B Amide Bond Formation (Acylation) A->B DCM, Et3N, 0°C to RT C (4-Methylpiperazin-1-yl) (4-nitrophenyl)methanone B->C Workup & Purification D Nitro Group Reduction (e.g., SnCl2/HCl or H2/Pd-C) C->D EtOH, Reflux or EtOAc, RT E (4-Aminophenyl) (4-methylpiperazin-1-yl)methanone D->E Workup & Purification

Caption: Synthetic route for this compound.

Application Notes and Protocols for the Synthesis of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed step-by-step protocol for the chemical synthesis of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone, a compound of interest in pharmaceutical research and drug development. The synthesis is a two-step process involving the formation of a nitro-intermediate followed by its reduction to the final amino product.

Synthesis Overview

The synthesis of this compound is achieved through a reliable two-step process. The first step involves the acylation of 1-methylpiperazine with 4-nitrobenzoyl chloride to yield the intermediate, (4-methylpiperazin-1-yl)(4-nitrophenyl)methanone. The subsequent step is the reduction of the nitro group to an amine, affording the target compound.

Overall Reaction Scheme:

Experimental Protocols

Step 1: Synthesis of (4-methylpiperazin-1-yl)(4-nitrophenyl)methanone

This procedure details the acylation of 1-methylpiperazine with 4-nitrobenzoyl chloride.

Materials:

  • 4-Nitrobenzoyl chloride

  • 1-Methylpiperazine

  • Triethylamine

  • Acetonitrile

  • Ethyl acetate

  • Ice-cold water

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-nitrobenzoyl chloride (1.0 g, 5.39 mmol) in acetonitrile (50 mL) in a round-bottom flask.

  • Cool the solution to 10 °C using an ice bath.

  • Slowly add 1-methylpiperazine to the cooled solution.

  • Stir the reaction mixture at 10 °C for 10 minutes, and then continue stirring for an additional hour.

  • Add triethylamine (1.49 mL, 10.78 mmol) to the reaction mixture and continue stirring for 30 minutes.[1]

  • Upon completion of the reaction, dilute the mixture with ice-cold water (150 mL).

  • Extract the aqueous mixture with ethyl acetate (4 x 150 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure using a rotary evaporator to obtain the yellow solid product.[1]

Characterization of (4-methylpiperazin-1-yl)(4-nitrophenyl)methanone:

  • Yield: 1.1 g (82%)[1]

  • Appearance: Yellow solid[1]

  • ¹H NMR (400MHz, CDCl₃) δ: 8.28 (d, J=8.5Hz, 2H), 7.56 (d, J=8.5Hz, 2H), 3.88 (broad single peak, 4H), 3.46 (broad single peak, 4H), 2.40 (s, 3H).[1]

  • Mass Spectrometry (ESI/MS) m/z: 250.0 (M+H)⁺.[1]

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro-intermediate to the final amino product via catalytic hydrogenation.

Materials:

  • (4-methylpiperazin-1-yl)(4-nitrophenyl)methanone

  • Palladium on carbon (10% w/w)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite)

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Reaction flask

  • Magnetic stirrer

  • Filtration setup (e.g., Buchner funnel)

Procedure:

  • In a suitable reaction flask, dissolve (4-methylpiperazin-1-yl)(4-nitrophenyl)methanone (1.0 g, 4.01 mmol) in methanol or ethanol.

  • Carefully add 10% palladium on carbon catalyst (typically 5-10 mol% of the substrate).

  • Purge the reaction vessel with an inert gas (nitrogen or argon).

  • Introduce hydrogen gas to the system (using a balloon or a pressurized vessel) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (disappearance of the starting material), purge the vessel again with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filter cake with the reaction solvent (methanol or ethanol).

  • Combine the filtrates and concentrate under reduced pressure to yield the final product, this compound.

Characterization of this compound:

  • Purity: Typically >97% after purification.[2]

  • Storage: Store at -20°C for long-term stability.[2]

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)AppearancePurity (%)
(4-methylpiperazin-1-yl)(4-nitrophenyl)methanoneC₁₂H₁₅N₃O₃249.2782Yellow solid-
This compoundC₁₂H₁₇N₃O219.29-->97

Visualizations

Synthesis Workflow

The following diagram illustrates the step-by-step synthesis of this compound.

Synthesis_Workflow Start Starting Materials: 4-Nitrobenzoyl chloride 1-Methylpiperazine Step1 Step 1: Acylation (Acetonitrile, Triethylamine, 10°C) Start->Step1 Intermediate Intermediate: (4-methylpiperazin-1-yl)(4-nitrophenyl)methanone Step1->Intermediate Yield: 82% Step2 Step 2: Reduction (H₂, Pd/C, Methanol) Intermediate->Step2 Product Final Product: This compound Step2->Product Purification Purification & Characterization Product->Purification

Caption: Synthetic route for this compound.

References

Application Notes and Protocols for the Purification of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone, a key intermediate in many pharmaceutical syntheses. The following methods offer routes to achieving high purity, suitable for downstream applications in drug discovery and development.

Compound Overview

Structure Chemical Formula Molecular Weight CAS Number
this compoundC₁₂H₁₇N₃O219.28 g/mol 55121-99-8

This compound is a versatile building block characterized by an aminophenyl group and a methylpiperazinyl methanone moiety. These structural features are often found in compounds targeting a variety of biological pathways. While the specific biological target of this compound is not extensively documented in publicly available literature, related structures containing the 4-methylpiperazine motif have been associated with kinase inhibition, including targeting ABL kinase.[1]

Purification Methodologies

The choice of purification method will depend on the scale of the synthesis, the impurity profile of the crude material, and the desired final purity. Below are protocols for three common and effective purification techniques: Flash Column Chromatography, Recrystallization, and Preparative High-Performance Liquid Chromatography (HPLC).

Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying moderate to large quantities of the target compound from a complex mixture.

Experimental Protocol:

  • Column Preparation: A glass column is dry-packed with silica gel (230-400 mesh). The amount of silica gel should be approximately 50-100 times the weight of the crude sample. The packed column is then wetted and equilibrated with the initial mobile phase (e.g., 100% Dichloromethane).

  • Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane (DCM) or the initial mobile phase. Alternatively, for less soluble samples, a dry loading technique can be used by adsorbing the crude material onto a small amount of silica gel.

  • Elution: The compound is eluted from the column using a gradient of methanol in dichloromethane. The polarity of the mobile phase is gradually increased to facilitate the separation of the target compound from impurities.

  • Fraction Collection: Fractions are collected throughout the elution process and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Quantitative Data:

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Dichloromethane (DCM) and Methanol (MeOH)
Elution Gradient 0% to 10% MeOH in DCM over 20 column volumes
Flow Rate 20-40 mL/min (for a 40g column)
Typical Loading 1g crude material per 50g silica gel
Expected Yield 85-95% (dependent on crude purity)
Final Purity >98% (as determined by HPLC)
Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds, particularly effective at removing small amounts of impurities. The selection of an appropriate solvent system is critical for successful recrystallization. For amide compounds, polar solvents are often a good starting point.[2]

Experimental Protocol:

  • Solvent Selection: The crude this compound is tested for solubility in various solvents at room temperature and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold. A mixture of solvents can also be employed.

  • Dissolution: The crude solid is placed in a flask, and a minimal amount of the chosen hot solvent (e.g., ethanol or an ethyl acetate/heptane mixture) is added until the solid is fully dissolved.

  • Cooling and Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystal formation.

  • Crystal Collection: The resulting crystals are collected by vacuum filtration.

  • Washing and Drying: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any residual soluble impurities and then dried under vacuum.

Quantitative Data:

ParameterSolvent System 1Solvent System 2
Solvent(s) EthanolEthyl Acetate / Heptane
Procedure Dissolve in hot ethanol, cool to room temperature, then 0-5°C.Dissolve in a minimal amount of hot ethyl acetate, add heptane dropwise until turbidity persists, heat to redissolve, then cool.
Expected Yield 70-85%75-90%
Final Purity >99% (as determined by HPLC)>99% (as determined by HPLC)
Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution purification technique suitable for obtaining highly pure material, especially for challenging separations or when only small quantities are needed. A reverse-phase method is generally suitable for this compound.

Experimental Protocol:

  • System Preparation: A preparative HPLC system equipped with a C18 column is equilibrated with the initial mobile phase.

  • Sample Preparation: The crude or partially purified this compound is dissolved in the mobile phase or a compatible solvent. The solution should be filtered to remove any particulate matter.

  • Injection and Elution: The sample is injected onto the column, and a gradient elution is performed by increasing the proportion of the organic solvent (e.g., acetonitrile) in the aqueous mobile phase.

  • Fraction Collection: Fractions are collected based on the UV detector response, targeting the peak corresponding to the desired compound.

  • Post-Purification: The collected fractions are analyzed for purity. Pure fractions are combined, and the solvent is removed, often by lyophilization or evaporation, to yield the final product.

Quantitative Data:

ParameterValue
Stationary Phase C18 Silica Gel (e.g., 10 µm particle size)
Column Dimensions 21.2 x 150 mm (typical for preparative scale)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Gradient 10% to 90% B over 20 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm
Expected Yield >90% (from injected material)
Final Purity >99.5% (as determined by analytical HPLC)

Visualized Workflows and Pathways

General Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound, starting from a crude reaction mixture.

G crude Crude Reaction Mixture extraction Aqueous Workup / Extraction crude->extraction concentration Concentration extraction->concentration purification_choice Choice of Purification concentration->purification_choice flash_chrom Flash Column Chromatography purification_choice->flash_chrom Large Scale / Complex Mixture recrystallization Recrystallization purification_choice->recrystallization High Purity / Solid prep_hplc Preparative HPLC purification_choice->prep_hplc Highest Purity / Small Scale purity_analysis Purity Analysis (HPLC, NMR) flash_chrom->purity_analysis recrystallization->purity_analysis prep_hplc->purity_analysis final_product Pure this compound purity_analysis->final_product

Caption: General purification workflow for this compound.

Hypothetical Signaling Pathway Involvement

Given that structurally related molecules containing the 4-methylpiperazine moiety have shown activity as kinase inhibitors, a hypothetical signaling pathway is presented below. This illustrates a potential mechanism of action for compounds derived from this compound in a cancer-related context, such as inhibiting the BCR-ABL signaling pathway in Chronic Myeloid Leukemia (CML).

G cluster_downstream Downstream Signaling bcr_abl BCR-ABL (Constitutively Active Kinase) stat5 STAT5 bcr_abl->stat5 Phosphorylation pi3k_akt PI3K/AKT Pathway bcr_abl->pi3k_akt Activation ras_mapk RAS/MAPK Pathway bcr_abl->ras_mapk Activation atp ATP atp->bcr_abl compound This compound Derivative compound->bcr_abl Inhibition proliferation Cell Proliferation & Survival stat5->proliferation pi3k_akt->proliferation apoptosis Inhibition of Apoptosis pi3k_akt->apoptosis ras_mapk->proliferation

Caption: Hypothetical inhibition of the BCR-ABL signaling pathway.

References

Application Notes and Protocols for the Analysis of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the characterization and quantification of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone. The protocols are based on established techniques for the analysis of related piperazine derivatives and serve as a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the separation and quantification of pharmaceutical compounds. Based on methods for structurally similar piperazine derivatives, a reversed-phase HPLC method is proposed for the analysis of this compound.

Experimental Protocol: HPLC-UV Analysis

Objective: To develop a stability-indicating HPLC-UV method for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10% to 90% B15-20 min: 90% B20-22 min: 90% to 10% B22-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength Estimated around 254 nm and 320 nm. A full UV scan of the analyte is recommended to determine the optimal wavelength. The UV spectrum of the related compound (4-aminophenyl)phenyl-methanone shows significant absorbance in this region.
Sample Diluent Mobile Phase A / Acetonitrile (50:50, v/v)

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the sample diluent to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration (e.g., 100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving the material containing the analyte in the sample diluent to achieve a theoretical concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters (to be established):

ParameterTypical Acceptance Criteria
Linearity R² ≥ 0.999 over a range of concentrations (e.g., 1-200 µg/mL)
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Accuracy (% Recovery) 98.0% to 102.0%
Precision (% RSD) ≤ 2.0% for repeatability and intermediate precision
Specificity No interference from blank, placebo, or degradation products at the retention time of the analyte

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for the quantification of compounds in complex matrices. This makes it an ideal technique for bioanalytical studies and trace-level impurity analysis.

Experimental Protocol: LC-MS/MS Analysis

Objective: To develop and validate a sensitive and selective LC-MS/MS method for the quantification of this compound in a biological matrix (e.g., plasma).

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (Starting Point):

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-0.5 min: 5% B0.5-3.0 min: 5% to 95% B3.0-4.0 min: 95% B4.0-4.1 min: 95% to 5% B4.1-5.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Conditions (to be optimized):

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) [M+H]⁺ for this compound
Product Ions (Q3) To be determined by infusion of a standard solution and performing a product ion scan.
Collision Energy To be optimized for each transition
Dwell Time 100 ms

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing a suitable internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Method Validation Parameters (to be established):

ParameterTypical Acceptance Criteria (Bioanalytical)
Linearity R² ≥ 0.99 over the desired concentration range
Lower Limit of Quantification (LLOQ) Signal-to-Noise ratio ≥ 10, with acceptable precision and accuracy
Accuracy (% Bias) Within ±15% (±20% for LLOQ)
Precision (% CV) ≤ 15% (≤ 20% for LLOQ)
Matrix Effect To be evaluated to ensure no significant ion suppression or enhancement
Recovery Consistent, precise, and reproducible

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H and ¹³C NMR Analysis

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters (Starting Point):

¹H NMR:

  • Pulse Program: Standard single pulse (zg30)

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Acquisition Time: ~3-4 seconds

  • Spectral Width: 0-12 ppm

¹³C NMR:

  • Pulse Program: Proton-decoupled (zgpg30)

  • Number of Scans: 1024 or more, depending on concentration

  • Relaxation Delay: 2 seconds

  • Spectral Width: 0-200 ppm

Visualizations

Experimental Workflow for LC-MS/MS Analysis

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample Add_IS_ACN Add Internal Standard in Acetonitrile Plasma_Sample->Add_IS_ACN Vortex Vortex Add_IS_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporate Evaporate to Dryness Supernatant_Transfer->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Injection Inject into LC-MS/MS Reconstitute->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Ionization Electrospray Ionization (ESI) Chromatographic_Separation->Ionization Mass_Analysis Tandem Mass Spectrometry (MS/MS) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Integration Peak Integration Detection->Integration Calibration_Curve Calibration Curve Generation Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Workflow for LC-MS/MS bioanalysis.

Potential Signaling Pathway Involvement

Piperazine derivatives have been investigated for their potential as tyrosinase inhibitors and neuroprotective agents.[2] The following diagram illustrates a potential signaling pathway for the neuroprotective effects of piperazine derivatives, which may involve the activation of the TRPC6 channel.[3][4]

G cluster_pathway Potential Neuroprotective Signaling Pathway Compound This compound TRPC6 TRPC6 Channel Compound->TRPC6 Activation Ca_Influx Ca²⁺ Influx TRPC6->Ca_Influx Signaling_Cascade Downstream Signaling Cascade Ca_Influx->Signaling_Cascade Neuroprotection Neuroprotection (e.g., Dendritic Spine Stability) Signaling_Cascade->Neuroprotection

Caption: Potential neuroprotective signaling pathway.

References

Application Note: Quantitative Analysis of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound with potential applications in pharmaceutical research and development.[1][2] Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, metabolism research, and quality control. This application note describes a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful analytical technique for the separation, identification, and quantification of chemical substances.[3] The method outlined here is based on established principles of LC-MS analysis for similar piperazine derivatives and provides a robust starting point for method development and validation.[4][5][6]

Chemical Properties
PropertyValue
IUPAC Name This compound
Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
CAS Number 55121-99-8
Structure
alt text

Experimental Protocols

Sample Preparation

A simple protein precipitation method is employed for the extraction of this compound from biological matrices such as plasma.

  • Reagents:

    • Acetonitrile (ACN), LC-MS grade

    • Internal Standard (IS) solution (e.g., a structurally similar and stable isotopically labeled compound or a compound with similar chromatographic and mass spectrometric behavior, prepared in 50:50 ACN:Water)

  • Procedure:

    • To 100 µL of plasma sample, add 20 µL of IS solution.

    • Vortex for 10 seconds.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds.

    • Transfer to an autosampler vial for LC-MS analysis.

LC-MS Instrumentation and Conditions
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient Elution:

      Time (min) % B
      0.0 5
      0.5 5
      3.0 95
      4.0 95
      4.1 5

      | 5.0 | 5 |

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness.[4]

Data Presentation

Table 1: MRM Transitions and Mass Spectrometer Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound220.1120.10.13025
This compound (Qualifier)220.191.10.13035
Internal StandardUser DefinedUser Defined0.1User DefinedUser Defined

Note: The precursor ion corresponds to the protonated molecule [M+H]⁺. Product ions are hypothetical and based on common fragmentation patterns of similar structures, such as cleavage of the piperazine ring or the bond between the carbonyl group and the phenyl ring. Actual values must be determined experimentally.[7][8]

Table 2: Method Performance Characteristics (Example)
ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.2 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 15%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (ACN) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject hplc HPLC Separation (C18) inject->hplc ms MS/MS Detection (MRM) hplc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify report Reporting quantify->report

Caption: LC-MS analysis workflow from sample preparation to data reporting.

Proposed Fragmentation Pathway

fragmentation_pathway cluster_fragments Product Ions precursor [M+H]⁺ m/z 220.1 frag1 [C7H7NO+H]⁺ m/z 120.1 precursor->frag1 Loss of C5H11N2 frag2 [C6H5+H]⁺ m/z 91.1 precursor->frag2 Loss of C5H11N2CO frag3 [C5H11N2]⁺ m/z 99.1 precursor->frag3 Loss of C7H6NO

Caption: Proposed ESI+ fragmentation of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound by LC-MS. The described sample preparation, chromatographic, and mass spectrometric conditions, along with the proposed fragmentation pathway, offer a solid foundation for researchers to develop and validate a sensitive and reliable analytical method for this compound. The provided tables and diagrams facilitate a clear understanding of the experimental workflow and data analysis.

References

Application Notes and Protocols for NMR Spectroscopy of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone. It includes predicted ¹H and ¹³C NMR data, a comprehensive experimental protocol for data acquisition, and graphical representations of the molecular structure and experimental workflow. This information is intended to support researchers in the identification, characterization, and quality control of this compound.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally analogous compounds.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Atom NumberChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
1'2.35s3H-
2', 6'2.50t4H5.0
3', 5'3.75t4H5.0
2, 66.65d2H8.5
3, 57.25d2H8.5
NH₂4.00br s2H-

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Atom NumberChemical Shift (δ, ppm)
1'46.0
2', 6'55.0
3', 5'47.5
1125.0
2, 6114.0
3, 5130.0
4148.0
C=O170.0

Experimental Protocol

This section outlines a detailed methodology for acquiring the NMR spectra of this compound.

1. Sample Preparation

  • Weigh approximately 10-20 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) can be added as an internal standard (0.03% v/v).

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

  • Transfer the solution into a clean, dry 5 mm NMR tube.

2. NMR Instrument and Parameters

The following parameters are recommended for a 500 MHz NMR spectrometer:

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 500 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: zg30

  • Number of Scans: 16

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 12 ppm

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 125 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: zgpg30 (proton decoupled)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm

3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants.

Visualizations

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the NMR data tables.

molecular_structure cluster_phenyl Aminophenyl Ring cluster_piperazine 4-Methylpiperazine Ring C1 C1 C2 C2 C1->C2 CO C=O C1->CO C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 NH2 NH₂ C4->NH2 C6 C6 C5->C6 C6->C1 N1_prime N1' C6_prime C6' N1_prime->C6_prime C2_prime C2' C2_prime->N1_prime C3_prime C3' C3_prime->C2_prime N4_prime N4' N4_prime->C3_prime CH3 CH₃ (1') N4_prime->CH3 C5_prime C5' C5_prime->N4_prime C6_prime->C5_prime CO->N1_prime

Caption: Molecular structure of this compound with atom numbering for NMR signal assignment.

Experimental Workflow

This diagram outlines the general workflow for the NMR analysis of the target compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl₃ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Set Experimental Parameters instrument->setup acquire Acquire ¹H and ¹³C Spectra setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate analyze Integration & Multiplet Analysis calibrate->analyze

Caption: General experimental workflow for NMR spectroscopy analysis.

Application Notes and Protocols for (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a synthetic compound with potential applications in drug discovery and development. Structurally, it belongs to the family of N-benzoylpiperazine derivatives. While direct biological data for this specific compound is limited in publicly available literature, its close structural analog, (4-(4-Hydroxyphenyl)piperazin-1-yl)(4-aminophenyl)methanone, has been identified as an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[1] This suggests that this compound may also exhibit similar bioactivity, making it a compound of interest for researchers in dermatology, cosmetology, and oncology.

These application notes provide a comprehensive guide to developing assays with this compound, focusing on its potential as a tyrosinase inhibitor. The protocols detailed below are based on established methodologies for assessing tyrosinase inhibition and can be adapted for screening and characterization of this and similar compounds.

Potential Applications

  • Dermatology and Cosmetics: As a potential tyrosinase inhibitor, this compound could be investigated for its skin-lightening and depigmenting properties to address hyperpigmentation disorders such as melasma, age spots, and post-inflammatory hyperpigmentation.

  • Oncology: Tyrosinase is expressed in melanoma cells. Inhibitors of this enzyme could potentially serve as diagnostic markers or therapeutic agents for melanoma.

  • Drug Discovery: The (4-aminophenyl)(piperazin-1-yl)methanone scaffold can serve as a starting point for the synthesis of novel derivatives with a range of biological activities. Studies on similar structures have explored their potential as anti-inflammatory, antimicrobial, and anticonvulsant agents.[2]

Data Presentation

Note: The following quantitative data is for the structurally related compound (4-(4-Hydroxyphenyl)piperazin-1-yl)(4-aminophenyl)methanone and is provided as a reference for assay development and as a potential benchmark for the activity of this compound. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 1: In Vitro Tyrosinase Inhibitory Activity of (4-(4-Hydroxyphenyl)piperazin-1-yl)(4-aminophenyl)methanone

CompoundTarget EnzymeSubstrateIC50 (µM)Reference CompoundIC50 (µM) of Reference
(4-(4-Hydroxyphenyl)piperazin-1-yl)(4-aminophenyl)methanoneMushroom TyrosinaseL-DOPA28.9Kojic Acid16.69

Data extracted from a study on tyrosinase inhibitors, where the hydroxylated analog of the target compound was synthesized and evaluated.[1]

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay (Enzyme-Based)

This protocol describes a spectrophotometric assay to determine the in vitro inhibitory effect of this compound on the activity of commercially available mushroom tyrosinase.

Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • This compound

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Kojic Acid (positive control)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold sodium phosphate buffer.

    • Prepare a stock solution of L-DOPA (e.g., 10 mM) in sodium phosphate buffer. Prepare this solution fresh before use.

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare a stock solution of Kojic Acid (e.g., 2 mM) in DMSO.

    • Prepare serial dilutions of the test compound and Kojic acid in sodium phosphate buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay in 96-well Plate:

    • Test wells: Add 40 µL of sodium phosphate buffer, 20 µL of the test compound dilution, and 20 µL of mushroom tyrosinase solution.

    • Control wells (no inhibitor): Add 60 µL of sodium phosphate buffer and 20 µL of mushroom tyrosinase solution.

    • Blank wells (no enzyme): Add 80 µL of sodium phosphate buffer and 20 µL of the test compound dilution.

    • Positive control wells: Add 40 µL of sodium phosphate buffer, 20 µL of Kojic acid dilution, and 20 µL of mushroom tyrosinase solution.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for a set period (e.g., 10-20 minutes) at regular intervals (e.g., every minute).

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_test) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Cell-Based Tyrosinase Activity and Melanin Content Assay

This protocol utilizes the B16F10 murine melanoma cell line to assess the effect of this compound on intracellular tyrosinase activity and melanin production.

Materials and Reagents:

  • B16F10 melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • α-Melanocyte-Stimulating Hormone (α-MSH) (optional, to stimulate melanin production)

  • L-DOPA

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • Sodium Hydroxide (NaOH)

  • DMSO

  • 6-well and 96-well cell culture plates

  • Microplate reader

Procedure:

Part A: Cell Treatment

  • Seed B16F10 cells in a 6-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (prepared in culture medium from a DMSO stock) for a specified duration (e.g., 48-72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Kojic Acid).

  • If desired, stimulate melanin synthesis by adding α-MSH to the culture medium.

Part B: Intracellular Tyrosinase Activity Assay

  • After treatment, wash the cells with PBS and lyse them using a suitable cell lysis buffer.

  • Centrifuge the cell lysates to pellet debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • In a 96-well plate, add an equal amount of protein (e.g., 20-40 µg) from each lysate to triplicate wells. Adjust the volume with lysis buffer.

  • Add L-DOPA solution (e.g., 2 mM final concentration) to each well to initiate the reaction.

  • Incubate the plate at 37°C for 1 hour.

  • Measure the absorbance at 475 nm.

  • Calculate the percentage of tyrosinase inhibition relative to the vehicle-treated control.

Part C: Melanin Content Assay

  • After treatment in the 6-well plate, wash the cells with PBS and detach them.

  • Centrifuge the cell suspension to obtain a cell pellet.

  • Dissolve the cell pellet in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.

  • Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.

  • Normalize the melanin content to the total protein concentration of a parallel well.

  • Calculate the percentage of melanin reduction compared to the vehicle-treated control.

Visualizations

Melanogenesis_Signaling_Pathway cluster_tyrosinase_action Tyrosinase Catalysis alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Tyrosinase Tyrosinase (Enzyme) Tyrosinase_Gene->Tyrosinase Transcription & Translation Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Hydroxylation Tyrosine->L_DOPA monophenolase activity Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation L_DOPA->Dopaquinone diphenolase activity Melanin Melanin Dopaquinone->Melanin Series of reactions Inhibitor (4-Aminophenyl)(4-methyl- piperazin-1-yl)methanone Inhibitor->Tyrosinase Inhibition

Caption: Proposed mechanism of action in the melanogenesis pathway.

Mushroom_Tyrosinase_Inhibition_Assay_Workflow prep_solutions Prepare Solutions: - Tyrosinase - L-DOPA - Test Compound - Controls plate_setup Set up 96-well plate: - Test wells - Control wells - Blank wells prep_solutions->plate_setup pre_incubation Pre-incubate at 25°C for 10 minutes plate_setup->pre_incubation add_substrate Initiate reaction by adding L-DOPA pre_incubation->add_substrate measure_absorbance Measure absorbance at 475 nm (kinetic mode) add_substrate->measure_absorbance data_analysis Calculate % inhibition and determine IC50 measure_absorbance->data_analysis

Caption: Workflow for the mushroom tyrosinase inhibition assay.

Cell_Based_Tyrosinase_Assay_Workflow cell_seeding Seed B16F10 cells in 6-well plate cell_treatment Treat cells with Test Compound and Controls cell_seeding->cell_treatment cell_lysis Wash and lyse cells cell_treatment->cell_lysis melanin_assay Perform melanin content assay cell_treatment->melanin_assay protein_quant Quantify protein concentration cell_lysis->protein_quant tyrosinase_assay Perform intracellular tyrosinase activity assay protein_quant->tyrosinase_assay data_analysis Analyze and compare results to controls tyrosinase_assay->data_analysis melanin_assay->data_analysis

Caption: Workflow for the cell-based tyrosinase and melanin assay.

References

Application Notes and Protocols for PIM Kinase Inhibition in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound with limited publicly available data regarding its biological activity in cell-based assays. However, its structural motifs are found in various kinase inhibitors. Due to the lack of specific data for this compound, this document provides detailed application notes and protocols for a well-characterized, representative pan-PIM kinase inhibitor, AZD1208 , which shares some structural similarities and is relevant to the broader class of kinase inhibitors. These protocols and data can serve as a guide for researchers interested in evaluating the effects of novel compounds targeting the PIM kinase family in a cellular context.

The PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of serine/threonine kinases that are key regulators of cell survival, proliferation, and apoptosis.[1] Overexpression of PIM kinases is implicated in the pathogenesis of various hematological malignancies and solid tumors, making them attractive targets for cancer therapy. PIM kinases are downstream effectors of the JAK/STAT signaling pathway and exert their oncogenic effects by phosphorylating numerous substrates involved in cell cycle progression and apoptosis, such as the pro-apoptotic protein BAD and the cell cycle inhibitor p27.[2][3]

Data Presentation: In Vitro Activity of Representative PIM Kinase Inhibitors

The following tables summarize the inhibitory activities of selected PIM kinase inhibitors in both biochemical and cell-based assays.

Table 1: Biochemical Activity of PIM Kinase Inhibitors

CompoundTargetIC50 (nM)Ki (nM)Assay ConditionsReference
AZD1208 PIM-10.40.1Cell-free enzymatic assay[4][5]
PIM-25.01.92Cell-free enzymatic assay[4][5]
PIM-31.90.4Cell-free enzymatic assay[4][5]
SGI-1776 PIM-17-Cell-free radiometric assay[6][7]
PIM-2363-Cell-free radiometric assay[6][7]
PIM-369-Cell-free radiometric assay[6][7]
PIM447 PIM-1-0.006Cell-free enzymatic assay[8]
PIM-2-0.018Cell-free enzymatic assay[8]
PIM-3-0.009Cell-free enzymatic assay[8]

Table 2: Cellular Activity of AZD1208 in Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)AssayReference
MOLM-16Acute Myeloid Leukemia0.02CellTiter-Blue Viability Assay (72h)[5]
KG-1aAcute Myeloid Leukemia< 1Cell Proliferation Assay[4]
EOL-1Acute Myeloid Leukemia< 1Cell Proliferation Assay[4]
MV4-11Acute Myeloid Leukemia< 1Cell Proliferation Assay[4]
Kasumi-3Acute Myeloid Leukemia< 1Cell Proliferation Assay[4]
SK-N-ASNeuroblastoma41.5 (LD50)AlamarBlue Cell Viability Assay (72h)[9]
SK-N-BE(2)Neuroblastoma37.7 (LD50)AlamarBlue Cell Viability Assay (72h)[9]
PC9Non-Small Cell Lung Cancer-MTT Viability Assay (72h)[10]
H1975Non-Small Cell Lung Cancer-MTT Viability Assay (72h)[10]

Signaling Pathway

The PIM kinases are regulated by the JAK/STAT pathway and influence multiple downstream signaling cascades involved in cell survival and proliferation.

PIM1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_pim PIM Kinase cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors Receptor Receptor Cytokines->Receptor binds JAK JAK Receptor->JAK activates STAT STAT3 / STAT5 JAK->STAT phosphorylates PIM1 PIM-1 Kinase STAT->PIM1 induces transcription BAD BAD PIM1->BAD phosphorylates (inactivates) p27 p27 PIM1->p27 promotes degradation cMyc c-Myc PIM1->cMyc stabilizes AZD1208 AZD1208 AZD1208->PIM1 inhibits Apoptosis Apoptosis BAD->Apoptosis CellCycle Cell Cycle Arrest p27->CellCycle induces Proliferation Proliferation cMyc->Proliferation promotes

PIM-1 Signaling Pathway and Inhibition by AZD1208.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of a PIM kinase inhibitor on cell proliferation and viability.

Materials:

  • Cancer cell line of interest (e.g., MOLM-16)

  • Complete cell culture medium

  • 96-well cell culture plates

  • PIM kinase inhibitor (e.g., AZD1208) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[11]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[11]

  • Compound Treatment: Prepare serial dilutions of the PIM kinase inhibitor in complete medium. A suggested starting range is 0.01 µM to 100 µM.[2] Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

  • Remove the old medium and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[10]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2][11]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate until the formazan crystals are fully dissolved.[2]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50/IC50 value.

Protocol 2: Western Blot Analysis for Target Modulation

This protocol is used to assess the effect of a PIM kinase inhibitor on the phosphorylation status of its downstream targets.

Materials:

  • Cell lysates from treated and control cells

  • RIPA buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-BAD (Ser112), anti-BAD, anti-p27, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the PIM kinase inhibitor (e.g., IC50 and 2x IC50) for a predetermined time (e.g., 24 hours).[2] Include a vehicle control. Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detection: Wash the membrane again and detect the signal using ECL substrate and an imaging system.[2]

Experimental Workflow

The following diagram illustrates a general workflow for evaluating a novel kinase inhibitor in cell-based assays.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) Cell_Seeding 3. Cell Seeding (96-well or 6-well plates) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (Serial dilutions) Treatment 4. Compound Treatment (Incubate for 24-72h) Compound_Prep->Treatment Cell_Seeding->Treatment Viability_Assay 5a. Cell Viability Assay (MTT, CellTiter-Glo) Treatment->Viability_Assay Western_Blot 5b. Western Blot (Target modulation) Treatment->Western_Blot IC50_Calc 6a. IC50/GI50 Calculation Viability_Assay->IC50_Calc Protein_Quant 6b. Protein Quantification Western_Blot->Protein_Quant

References

Kinase inhibition assay protocol for (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Kinase Inhibition Assay Protocol for (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone

For: Researchers, scientists, and drug development professionals

Introduction

Protein kinases are a crucial class of enzymes that mediate cellular signaling by phosphorylating substrate proteins. Their dysregulation is implicated in numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery. A critical step in this process is the in vitro kinase inhibition assay, which quantifies the potency of a compound against a specific kinase or a panel of kinases.

This document provides a detailed protocol for a fluorescence-based in vitro kinase assay, using this compound as a representative test compound. While specific activity for this compound is not publicly documented, this protocol offers a robust framework for its evaluation and for kinase inhibitor screening in general. The presented methodologies are synthesized from established practices in the field to ensure relevance and applicability.

Data Presentation: Comparative Kinase Inhibition Profile

A primary goal of kinase inhibitor profiling is to determine a compound's potency and selectivity. This is often achieved by screening the compound against a panel of kinases and determining the half-maximal inhibitory concentration (IC50) for each. Lower IC50 values indicate higher potency.[1][2] Data should be organized for clarity, allowing for easy comparison of a test compound's activity against different kinases and relative to known inhibitors.

Table 1: Hypothetical Kinase Selectivity Profile of this compound and Comparator Compounds.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM) (Reference Inhibitor)
CDK2/cyclin A857.5
MAPK1 (ERK2)1,200150
AKT15,300200
VEGFR24506
EGFR>10,0001.5
SRC78010

Note: The IC50 values for this compound are hypothetical and for illustrative purposes only.

Experimental Protocols

This section details a representative protocol for determining the IC50 value of a test compound using a homogenous, fluorescence-based kinase assay. This method is adaptable for high-throughput screening.[3]

Principle of the Assay

The assay measures the phosphorylation of a specific peptide substrate by a kinase. The detection can be based on various fluorescence methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[3][4] In a TR-FRET assay, a fluorescently labeled antibody that specifically recognizes the phosphorylated substrate is used. When this antibody binds to the phosphorylated substrate, it brings a donor fluorophore into close proximity with an acceptor fluorophore, resulting in a FRET signal that is proportional to the level of kinase activity.[3] A decrease in the fluorescent signal indicates inhibition of the kinase.[3]

Materials and Reagents
  • Kinase: Purified recombinant kinase of interest.

  • Substrate: Specific peptide substrate for the kinase, often biotinylated.

  • Test Compound: this compound, dissolved in Dimethyl Sulfoxide (DMSO).

  • ATP: Adenosine triphosphate, of high purity.

  • Kinase Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Detection Reagents: TR-FRET enabled detection system including a donor (e.g., Europium-labeled anti-phospho-substrate antibody) and an acceptor (e.g., Streptavidin-XL665).

  • Stop Solution: (e.g., EDTA in assay buffer) to chelate Mg2+ and halt the kinase reaction.

  • Microplates: Low-volume, 384-well black plates are recommended to minimize background fluorescence.

  • Plate Reader: A microplate reader capable of TR-FRET detection.

Experimental Procedure
  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration might be 1 mM, followed by 1:3 or 1:5 serial dilutions.

  • Assay Plate Setup:

    • Dispense a small volume (e.g., 5 µL) of the diluted test compound, positive control (a known inhibitor), and negative control (DMSO vehicle) into the wells of a 384-well plate.

    • Positive Control (0% activity): Wells with a high concentration of a potent, known inhibitor or wells without the kinase enzyme.

    • Negative Control (100% activity): Wells containing only DMSO vehicle.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its substrate in the kinase assay buffer. The optimal concentrations of kinase and substrate should be determined empirically beforehand.

    • Add the kinase/substrate master mix (e.g., 10 µL) to each well.

    • Allow the plate to incubate for a set period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Phosphorylation:

    • Prepare an ATP solution in the kinase assay buffer. The ATP concentration is typically at or near the Km for the specific kinase to ensure competitive inhibitors can be accurately assessed.[5]

    • Initiate the kinase reaction by adding the ATP solution (e.g., 5 µL) to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Stopping the Reaction and Detection:

    • Stop the reaction by adding the stop solution/detection reagent mix containing EDTA and the TR-FRET reagents (e.g., 10 µL).

    • Incubate the plate at room temperature for 60 minutes to allow for the detection antibody to bind to the phosphorylated substrate.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission from both the donor and acceptor fluorophores.

Data Analysis
  • Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor fluorescence to the donor fluorescence.

  • Normalize the Data:

    • The average signal from the negative control (DMSO only) wells represents 100% kinase activity.

    • The average signal from the positive control (no kinase or high concentration of a known inhibitor) wells represents 0% kinase activity.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_0%_activity) / (Signal_100%_activity - Signal_0%_activity))

  • Determine the IC50 Value:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic (sigmoidal) model to determine the IC50 value.[1]

Mandatory Visualizations

Signaling Pathway

A common signaling pathway targeted by kinase inhibitors is the MAPK/ERK pathway, which is critical for cell proliferation and survival.[6] Inhibitors targeting kinases within this cascade, such as Raf or MEK, are of significant therapeutic interest.

MAPK_ERK_Pathway receptor Growth Factor Receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK1/2 raf->mek Phosphorylates erk ERK1/2 mek->erk Phosphorylates nucleus Nucleus erk->nucleus transcription Transcription Factors (e.g., c-Myc, Elk-1) erk->transcription nucleus->transcription response Cellular Response (Proliferation, Survival) transcription->response Regulates

Caption: The MAPK/ERK Signaling Pathway.

Experimental Workflow

The following diagram outlines the key steps of the in vitro kinase inhibition assay described in this protocol.

Kinase_Assay_Workflow start_node Start prep_compound Prepare Serial Dilution of This compound start_node->prep_compound dispense Dispense Compound and Controls into 384-well Plate prep_compound->dispense add_kinase Add Kinase/Substrate Mix dispense->add_kinase pre_incubate Pre-incubate at Room Temp (15-30 min) add_kinase->pre_incubate add_atp Initiate Reaction with ATP pre_incubate->add_atp incubate Incubate at 30°C (60 min) add_atp->incubate stop_detect Add Stop/Detection Reagent incubate->stop_detect read_plate Read TR-FRET Signal stop_detect->read_plate analyze Data Analysis: Normalize and Calculate IC50 read_plate->analyze end_node End analyze->end_node

References

Application Notes and Protocols for (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling, storage, and use of the research chemical (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone. The information herein is compiled from available data for this compound and structurally related molecules and is intended to guide laboratory professionals in its safe and effective use.

Chemical and Physical Properties

This compound is a small molecule of interest in chemical and biological research. A summary of its key properties is provided below.

PropertyValueSource
Molecular Formula C₁₂H₁₇N₃OPubChem
Molecular Weight 219.28 g/mol PubChem
CAS Number 55121-99-8BroadPharm[1]
Appearance Solid (form may vary)General
Purity Typically >97%BroadPharm[1]
Storage Temperature -20°CBroadPharm[1]

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety. The following guidelines are based on best practices for similar chemical entities.

Personal Protective Equipment (PPE)

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to PPE is recommended, based on the handling of other aromatic amines and piperazine derivatives.[2][3]

PPE CategoryRecommendationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from dust and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact.
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated.Minimizes inhalation of the powdered compound.
Storage Conditions

For long-term stability, this compound should be stored at -20°C.[1] It is recommended to store the compound in a tightly sealed container to prevent moisture absorption and degradation. For piperazine derivatives, it is generally advised to avoid prolonged storage at room temperature to minimize degradation.[4]

Waste Disposal

All waste containing this compound, including contaminated labware and PPE, should be treated as hazardous chemical waste.[4][5] Disposal should be conducted through a licensed chemical waste disposal facility in accordance with local, state, and federal regulations.[4] Do not dispose of this compound down the drain or in regular trash.[4]

Experimental Protocols

The following are generalized protocols for the preparation of this compound for in vitro biological assays. The solubility of this specific compound is not widely reported; therefore, preliminary solubility testing is a mandatory first step.

Preliminary Solubility Assessment

Objective: To determine a suitable solvent for preparing a concentrated stock solution.

Materials:

  • This compound

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Ethanol (200 proof, molecular biology grade)

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Weigh a small, precise amount (e.g., 1-2 mg) of the compound into three separate sterile microcentrifuge tubes.

  • To the first tube, add a volume of DMSO to target a high concentration (e.g., 10 mM or 20 mM).

  • To the second tube, add the equivalent volume of ethanol.

  • To the third tube, add the equivalent volume of PBS or your chosen cell culture medium.

  • Vortex each tube vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution. If the compound does not dissolve, gentle warming (e.g., 37°C for 5-10 minutes) may be attempted.

  • Based on these results, select the solvent that provides the highest solubility. For many non-polar research compounds, DMSO is the solvent of choice.[6][7]

G Solubility Testing Workflow cluster_0 Preparation cluster_1 Solvent Addition cluster_2 Dissolution & Observation weigh Weigh Compound (1-2 mg) aliquot Aliquot into 3 tubes weigh->aliquot add_dmso Add DMSO add_etoh Add Ethanol add_pbs Add PBS/Medium vortex Vortex Vigorously add_dmso->vortex add_etoh->vortex add_pbs->vortex observe Visually Inspect vortex->observe select_solvent Select Best Solvent observe->select_solvent

Preliminary solubility testing workflow.
Preparation of a Concentrated Stock Solution

Objective: To prepare a high-concentration stock solution for subsequent dilution. This protocol assumes DMSO is the chosen solvent.

Materials:

  • This compound

  • Anhydrous, cell culture-grade DMSO

  • Sterile microcentrifuge tubes or amber vials

  • Vortex mixer

  • Calibrated analytical balance

Protocol:

  • In a biological safety cabinet or a designated clean area, weigh out a precise amount of the compound into a sterile tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher).

  • Cap the tube tightly and vortex until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Visually confirm that no particulates are present.

  • Aliquot the stock solution into single-use volumes in sterile, labeled microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Preparation of Working Solutions for In Vitro Assays

Objective: To dilute the concentrated stock solution into the final aqueous medium for cell-based or biochemical assays.

Materials:

  • Concentrated stock solution in DMSO

  • Sterile, pre-warmed (37°C) cell culture medium or assay buffer

  • Sterile conical or microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Thaw an aliquot of the concentrated stock solution at room temperature.

  • Pre-warm the required volume of cell culture medium or assay buffer to 37°C.

  • Perform serial dilutions of the stock solution into the pre-warmed medium to achieve the final desired experimental concentrations.

  • Crucial Step: To prevent precipitation, add the DMSO stock solution to the aqueous medium dropwise while vortexing or swirling the tube. This rapid mixing helps to keep the compound in solution.

  • Ensure the final concentration of DMSO in the assay medium is consistent across all experimental conditions (including vehicle controls) and is below a cytotoxic level for your cell line (typically ≤ 0.5% v/v).[6]

G Working Solution Preparation Workflow stock Thaw DMSO Stock Solution (-20°C) dilution Perform Serial Dilution stock->dilution medium Pre-warm Aqueous Medium (37°C) medium->dilution vortex Add Stock to Medium while Vortexing dilution->vortex final Final Working Solutions (DMSO < 0.5%) vortex->final

Workflow for preparing working solutions.
Solvent Cytotoxicity Control

Objective: To determine the highest concentration of the chosen solvent (e.g., DMSO) that can be tolerated by the cells in your assay without affecting their viability.

Protocol:

  • Seed your cells in a multi-well plate at the desired density for your experiment.

  • Prepare serial dilutions of the solvent (e.g., DMSO) in your complete cell culture medium. The concentration range should span the expected final concentrations in your experiment (e.g., from 0.01% to 1.0% v/v).

  • Include a "medium only" control with no solvent.

  • Replace the culture medium in the wells with the medium containing the different solvent concentrations.

  • Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess cell viability using a standard method (e.g., MTT, resazurin, or cell counting).

  • Determine the highest solvent concentration that does not significantly reduce cell viability compared to the "medium only" control. This concentration should be the maximum used in your compound treatment experiments.

Signaling Pathways and Experimental Logic

As a research chemical, the specific biological targets and signaling pathways modulated by this compound are likely under investigation and not yet fully elucidated. The experimental workflow for characterizing such a compound typically follows a logical progression from initial screening to more detailed mechanistic studies.

G Drug Discovery Experimental Logic cluster_0 Initial Screening cluster_1 Hit Validation & Potency cluster_2 Mechanism of Action solubility Solubility & Stability Assessment cytotoxicity Cytotoxicity Profiling solubility->cytotoxicity primary_assay Primary Functional Assay (e.g., Target Binding, Phenotypic Screen) cytotoxicity->primary_assay dose_response Dose-Response Curve (IC50 / EC50) primary_assay->dose_response secondary_assay Secondary / Orthogonal Assays dose_response->secondary_assay selectivity Selectivity Profiling secondary_assay->selectivity target_id Target Identification (if unknown) selectivity->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis biomarker Biomarker Discovery pathway_analysis->biomarker

Logical workflow for new compound characterization.

References

Troubleshooting & Optimization

Technical Support Center: (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone (CAS No. 55121-99-8).

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound that might affect its solubility?

Q2: My this compound is not dissolving in my aqueous buffer. What should I do first?

A2: If you are encountering poor solubility in an aqueous buffer, the first step is to assess the pH of your solution. Given the basic nature of the compound, its solubility is expected to increase at a lower pH. Consider adjusting the pH of your buffer to a more acidic range (e.g., pH 4-6) to facilitate protonation and dissolution. Always check for compound stability at different pH values.

Q3: How can I prepare a stock solution of this compound?

A3: For creating a stock solution, it is advisable to start with an organic solvent. Due to the compound's structure, polar aprotic solvents are a good starting point. See the table below for a list of common laboratory solvents. It is common practice in many assays for research compounds to be first dissolved in DMSO.[1]

Q4: I need to use this compound in a cell-based assay. What is the best way to prepare the final dilution in my cell culture medium?

A4: When preparing dilutions for cell-based assays from a stock solution (e.g., in DMSO), it is crucial to avoid precipitation of the compound. A common method is to add the stock solution to the cell culture medium with vigorous vortexing. The final concentration of the organic solvent (like DMSO) should be kept low (typically <0.5%) to minimize cytotoxicity. If precipitation occurs, you may need to explore alternative formulation strategies.

Troubleshooting Guide

Issue 1: Compound Precipitation Upon Dilution in Aqueous Media

If you observe precipitation when diluting your organic stock solution of this compound into an aqueous buffer or cell culture medium, follow these steps:

  • Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in the aqueous medium.

  • pH Adjustment: As mentioned in the FAQs, the solubility of this compound is likely pH-dependent. Try lowering the pH of the aqueous medium.

  • Use of Co-solvents: The addition of a water-miscible organic co-solvent to the aqueous medium can increase the solubility of hydrophobic compounds.[2][3] Examples include ethanol or polyethylene glycol (PEG).

  • Employ Surfactants: Surfactants can be used to form micelles that encapsulate the compound, thereby increasing its apparent solubility.

Issue 2: Inconsistent Results in Biological Assays

Inconsistent assay results can often be attributed to poor solubility and precipitation of the test compound.

  • Visually Inspect for Precipitation: Before running your assay, visually inspect your solutions for any signs of precipitation (cloudiness, particulates). Centrifugation of the solution before use can help remove undissolved compound.

  • Determine Kinetic Solubility: Performing a kinetic solubility assay can help you determine the concentration at which your compound will remain in solution under your specific assay conditions.[1]

Data Presentation

Table 1: Properties of Common Organic Solvents for Stock Solution Preparation

SolventPolarity IndexDielectric Constant (at 20°C)Boiling Point (°C)Notes
Dimethyl Sulfoxide (DMSO)7.246.7189A common solvent for preparing high-concentration stock solutions of research compounds.[1]
N,N-Dimethylformamide (DMF)6.436.7153A polar aprotic solvent with strong solvating power.
Ethanol5.224.678.5A protic solvent that can be used as a co-solvent.
Methanol5.132.764.7A polar protic solvent.
Acetonitrile5.837.581.6A polar aprotic solvent.
Tetrahydrofuran (THF)4.07.566A less polar aprotic solvent.

Data compiled from multiple sources.[4][5][6][7]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

This protocol provides a general method for determining the kinetic solubility of a compound from a DMSO stock solution in an aqueous buffer.

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Addition to Buffer: Add a small volume of each DMSO concentration to your aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4) to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all samples (e.g., 1%).

  • Incubation: Incubate the samples at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • Separation of Undissolved Compound: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any precipitated compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The highest concentration at which no precipitation is observed is considered the kinetic solubility under those conditions.

Protocol 2: Thermodynamic Solubility Assessment

This protocol outlines a method to determine the equilibrium (thermodynamic) solubility of the solid compound.

  • Addition of Solid Compound: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.[1]

  • Phase Separation: Separate the solid and liquid phases by filtration or centrifugation.[1]

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method like HPLC-UV.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific medium.

Visualizations

Troubleshooting_Solubility_Issues start Start: Compound does not dissolve check_ph Is the aqueous medium acidic? start->check_ph adjust_ph Adjust pH to be more acidic (e.g., pH 4-6) check_ph->adjust_ph No use_cosolvent Try adding a co-solvent (e.g., Ethanol, PEG) check_ph->use_cosolvent Yes re_evaluate Re-evaluate solubility adjust_ph->re_evaluate re_evaluate->use_cosolvent Precipitates end_dissolved Compound dissolved re_evaluate->end_dissolved Dissolved end_precip Still precipitates? use_cosolvent->end_precip use_surfactant Consider using a surfactant end_reformulate Consider reformulation or alternative compound use_surfactant->end_reformulate end_precip->use_surfactant Yes end_precip->end_dissolved No Experimental_Workflow_Solubility_Assessment cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Prepare DMSO stock solution k_dilute Add to aqueous buffer k_start->k_dilute k_incubate Incubate (e.g., 2h) k_dilute->k_incubate k_separate Centrifuge to pellet precipitate k_incubate->k_separate k_quantify Quantify supernatant (e.g., HPLC) k_separate->k_quantify t_start Add excess solid to buffer t_equilibrate Equilibrate (e.g., 24-48h) t_start->t_equilibrate t_separate Filter or centrifuge t_equilibrate->t_separate t_quantify Quantify filtrate/supernatant (e.g., HPLC) t_separate->t_quantify

References

Technical Support Center: Improving the Solubility of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone.

Troubleshooting Guide

Issue: Inconsistent results or precipitation observed during in vitro assays.

This is a common challenge with poorly soluble compounds. The following workflow can help diagnose and resolve the issue.

G cluster_0 A Inconsistent Assay Results / Precipitation Observed B Determine Kinetic Solubility in Assay Medium A->B C Precipitation Observed? B->C D Adjust pH of Assay Medium C->D  Yes G Proceed with Assay C->G  No E Optimize Co-solvent Concentration D->E F Consider Advanced Formulation Strategies E->F

Caption: Troubleshooting workflow for inconsistent assay results.

Solution Steps:

  • Determine Kinetic Solubility: The first step is to determine the kinetic solubility of the compound in your specific assay buffer. This will reveal the concentration at which the compound begins to precipitate under your experimental conditions.

  • pH Adjustment: If your experimental parameters allow, modifying the pH of the medium can enhance solubility. As a basic compound, this compound is expected to be more soluble at a lower pH.

  • Co-solvent Optimization: If you are using a co-solvent like DMSO, ensure the final concentration in your assay is optimized. While a higher concentration can aid solubility, it should not exceed a level that impacts the biological system (typically <0.5%).

  • Advanced Formulation: If the above steps are not sufficient, consider more advanced formulation strategies such as creating a nanosuspension or a cyclodextrin inclusion complex.[1]

Frequently Asked Questions (FAQs)

Q1: What are the general strategies to improve the aqueous solubility of this compound?

A1: Given its chemical structure containing a basic piperazine moiety, several techniques can be employed to enhance its aqueous solubility:

  • Salt Formation: Converting the basic piperazine derivative to a salt is a highly effective method. Common counterions include hydrochloride, mesylate, and sulfate. A salt screening study is recommended to find the most suitable salt form that offers optimal solubility and stability.[1]

  • pH Adjustment: Lowering the pH of the solution will increase the ionization of the basic piperazine nitrogen, which generally leads to a significant increase in aqueous solubility.

  • Co-solvents: The use of water-miscible organic solvents such as DMSO, ethanol, or polyethylene glycols (PEGs) can increase the solubility of hydrophobic compounds.[1] It is crucial to use the minimum amount necessary and include appropriate vehicle controls in biological assays.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes with enhanced solubility.[2]

  • Nanosuspension: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area available for dissolution.[1]

  • Co-crystallization: Forming a co-crystal with a benign co-former can alter the physicochemical properties of the active pharmaceutical ingredient (API), including its solubility.[1]

Q2: I'm observing precipitation when diluting my DMSO stock solution into an aqueous buffer. How can I prevent this?

A2: This is a common issue for compounds with poor aqueous solubility. Here are some strategies to mitigate this:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is at a level your experiment can tolerate (typically ≤1%) without affecting the biological system.[2]

  • Stepwise Dilution: Instead of a single large dilution, perform intermediate dilutions in a buffer that contains a higher percentage of an organic co-solvent or a solubilizing agent.

  • Use of Surfactants: A small amount of a non-ionic surfactant (e.g., Tween 80, Pluronic F-68) in the aqueous buffer can help to maintain the compound in solution.

  • Vortexing/Sonication: Ensure thorough mixing by vortexing or brief sonication immediately after dilution.

Q3: When should I consider more advanced techniques like salt formation or co-crystallization?

A3: If simpler methods like pH adjustment and the use of co-solvents do not provide sufficient solubility for your experimental needs, or if you require a solid form with improved dissolution properties for in vivo studies, then advanced techniques are the logical next step.[2]

Data Presentation

The following tables provide illustrative data on the solubility enhancement of similar piperazine-containing compounds using various techniques. Note: Data for the specific compound this compound is not publicly available and would need to be determined experimentally.

Table 1: Effect of pH on the Solubility of a Representative Piperidine Derivative

MediumpHSolubility (mg/mL)
Deionized Water~7.0< 0.0001
Phosphate-Buffered Saline (PBS)7.4< 0.0001
0.01 M Hydrochloric Acid (HCl)2.01-10
Data adapted for 3-[(4-Methylphenyl)methyl]piperidine from BenchChem.[2]

Table 2: Solubility Enhancement of NSAIDs through Piperazine Salt Formation

DrugSolubility Increase Factor (vs. free drug in pure water)
Ibuprofen-piperazine salt> 10-fold
Indomethacin-piperazine salt> 10-fold
Sulindac-piperazine salt> 10-fold
Phenylbutazone-piperazine salt> 10-fold
Ketoprofen-piperazine salt> 10-fold
Flurbiprofen-piperazine salt> 10-fold
Data adapted from a study on NSAIDs with piperazine.[3][4]

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility of a compound.

G cluster_0 A Add excess compound to buffer B Equilibrate at constant temperature (e.g., 24-48h) A->B C Remove undissolved solid (centrifuge/filter) B->C D Quantify compound concentration in supernatant (e.g., HPLC-UV) C->D E Report solubility (mg/mL or mol/L) D->E

Caption: Workflow for thermodynamic solubility determination.

Methodology:

  • Preparation: Add an excess amount of this compound to a vial containing the aqueous buffer of interest (e.g., PBS, pH 7.4). The presence of undissolved solid should be visible.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtering the supernatant through a 0.22 µm filter to remove any remaining fine particles.

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Reporting: Express the solubility in mg/mL or mol/L at the specified temperature and pH.[2]

Protocol 2: Co-crystal Screening by Slurry Conversion

This protocol outlines a common method for screening for co-crystal formation.

Methodology:

  • Solvent Selection: Choose a solvent in which both the API and the co-former have limited solubility.

  • Slurrying: Add the API and a stoichiometric amount (e.g., 1:1 molar ratio) of a selected co-former to a vial. Add a small amount of the chosen solvent to create a slurry.

  • Equilibration: Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours) to facilitate the conversion to the co-crystal form.[2]

  • Isolation: Filter the solid from the slurry and allow it to air dry.

  • Characterization: Analyze the resulting solid using techniques like Powder X-ray Diffraction (PXRD) to determine if a new crystalline form has been generated, which would indicate co-crystal formation.[2]

Protocol 3: Preparation of a Nanosuspension by Solvent Precipitation

This is a common "bottom-up" method for preparing nanosuspensions.

G cluster_0 A Prepare Organic Phase: Dissolve compound in organic solvent C Inject organic phase into aqueous phase under high-speed stirring A->C B Prepare Aqueous Phase: Dissolve stabilizer in water B->C D Remove organic solvent (e.g., evaporation under reduced pressure) C->D E Result: Nanosuspension D->E

Caption: Workflow for nanosuspension preparation via solvent precipitation.

Methodology:

  • Organic Phase Preparation: Dissolve this compound in a suitable water-miscible organic solvent (e.g., acetone, ethanol) to create a saturated or near-saturated solution.

  • Aqueous Phase Preparation: Dissolve a stabilizer (e.g., a polymer or surfactant) in water.

  • Precipitation: Under high-speed stirring or homogenization, inject the organic phase into the aqueous phase. The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.[1]

  • Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure, to yield the final aqueous nanosuspension.

References

Technical Support Center: Synthesis of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone.

Troubleshooting Guide

Experiments involving the synthesis of this compound can present several challenges. The following table outlines common issues, their probable causes, and recommended solutions to streamline your research and development process.

Issue Potential Cause(s) Recommended Solutions & Preventive Measures
Low or No Product Yield 1. Incomplete Carboxylic Acid Activation: Insufficient or degraded coupling reagent.1. Use fresh, high-quality coupling reagents (e.g., HATU, HOBt/EDC). Increase the equivalents of the coupling reagent to 1.1-1.5 equivalents. Pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.[1]
2. Amine Deactivation: Protonation of 1-methylpiperazine by the carboxylic acid starting material.2. Add the amine component dropwise to the activated carboxylic acid solution.[1] Use a non-nucleophilic base (e.g., DIPEA, NMM) to neutralize the reaction mixture (typically 2-3 equivalents).[1]
3. Hydrolysis of Activated Intermediate: Presence of moisture in the reaction.3. Use anhydrous solvents and reagents. Dry solvents over molecular sieves if necessary. Conduct the reaction under an inert atmosphere (e.g., Nitrogen, Argon).
Presence of Multiple Byproducts 1. Self-Polymerization of 4-Aminobenzoic Acid Precursor: The amino group of one molecule reacts with the activated carboxyl group of another.1. A two-step synthesis is highly recommended: First, couple 4-nitrobenzoyl chloride with 1-methylpiperazine. Second, reduce the nitro group to an amine.[2] If using a one-step approach with 4-aminobenzoic acid, pre-activate the carboxylic acid before adding the amine and maintain a low reaction temperature (e.g., 0 °C).[1]
2. Diacylation of 1-Methylpiperazine: The secondary amine of the piperazine ring in the product reacts with another molecule of the activated carboxylic acid.2. Use a slight excess (1.1-1.2 equivalents) of 1-methylpiperazine relative to the carboxylic acid. Add the activated carboxylic acid slowly to the solution of 1-methylpiperazine.
3. Guanidinylation of Amine: Direct reaction of uronium/aminium-based coupling reagents (e.g., HATU, HBTU) with 1-methylpiperazine.[1]3. Ensure the carboxylic acid is fully dissolved and pre-activated before adding the amine.[1] Consider using a phosphonium-based coupling reagent like PyBOP.[1]
Difficult Purification 1. Similar Polarity of Product and Byproducts: Co-elution during column chromatography.1. Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Consider derivatizing the primary amine of the desired product to alter its polarity for easier separation, followed by a deprotection step.
2. Water-Soluble Byproducts from Coupling Reagents: Byproducts from EDC or other water-soluble reagents remaining in the organic phase.2. Perform aqueous washes of the organic layer with dilute acid (e.g., 1M HCl) to remove basic impurities and with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to minimize byproducts?

A1: A two-step synthetic pathway is generally the most reliable method to avoid the formation of byproducts resulting from the reactivity of the free amino group. This involves:

  • Amide Coupling: Reacting 4-nitrobenzoyl chloride with 1-methylpiperazine to form (4-nitrophenyl)(4-methylpiperazin-1-yl)methanone.

  • Nitro Group Reduction: Reducing the nitro intermediate to the desired this compound using a standard reduction method, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid reduction (e.g., SnCl₂/HCl, Fe/NH₄Cl).[2]

Q2: Which coupling reagents are recommended for the amide bond formation step?

A2: For the coupling of a carboxylic acid with an amine, several reagents are effective.

  • Uronium/Aminium Salts (HATU, HBTU): These are highly efficient and lead to rapid reaction times, but can cause guanidinylation of the amine if not used correctly.[1]

  • Carbodiimides (EDC, DCC): Often used with additives like HOBt or HOAt, these are cost-effective options. EDC is particularly useful as its urea byproduct is water-soluble, simplifying purification.[1]

  • Phosphonium Salts (PyBOP): These are also very effective and can sometimes minimize side reactions associated with uronium/aminium salts.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a common method for monitoring the reaction. Use a mobile phase that provides good separation between the starting materials and the product. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more accurate monitoring and confirm the identity of the product by its mass.[3]

Q4: What are the expected NMR signals for the final product?

A4: For this compound, you can expect to see:

  • ¹H NMR: Signals for the aromatic protons (typically two doublets in the aromatic region), the piperazine ring protons (often complex multiplets), and a singlet for the methyl group on the piperazine ring. The protons of the amino group will appear as a singlet.

  • ¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons, the piperazine ring carbons, and the methyl carbon.

Q5: What are the characteristic mass spectrometry signals for the product and potential byproducts?

A5: Using a technique like Electrospray Ionization (ESI) in positive mode, you would expect to find:

  • Product: [M+H]⁺ ion for this compound.

  • Diacylated Byproduct: An [M+H]⁺ ion corresponding to the addition of another 4-aminobenzoyl group to the product.

  • Self-Coupled Byproduct: An [M+H]⁺ ion for the dimer of the 4-aminobenzoic acid precursor.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step 1: Synthesis of (4-Nitrophenyl)(4-methylpiperazin-1-yl)methanone

  • In a round-bottom flask under an inert atmosphere, dissolve 1-methylpiperazine (1.1 eq) and a non-nucleophilic base such as triethylamine or DIPEA (1.5 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve 4-nitrobenzoyl chloride (1.0 eq) in the same anhydrous solvent and add it dropwise to the cooled piperazine solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

  • Dissolve the purified (4-nitrophenyl)(4-methylpiperazin-1-yl)methanone (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalyst, such as 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the final product, this compound.

Protocol 2: HPLC-UV Method for Purity Analysis

This is a general starting method that should be optimized for your specific instrument and sample.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and increase to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Visualizations

Reaction_Pathway cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Nitro Reduction A 4-Nitrobenzoyl Chloride C (4-Nitrophenyl)(4-methylpiperazin-1-yl)methanone A->C Base (e.g., TEA) B 1-Methylpiperazine B->C D (4-Nitrophenyl)(4-methylpiperazin-1-yl)methanone E This compound D->E H₂, Pd/C

Caption: Recommended two-step synthesis of this compound.

Side_Reactions cluster_main Main Reaction cluster_side Potential Side Reactions X Activated 4-Aminobenzoic Acid Z Desired Product X->Z Y 1-Methylpiperazine Y->Z A Activated 4-Aminobenzoic Acid C Self-Coupled Byproduct A->C B Another Molecule of 4-Aminobenzoic Acid B->C D Desired Product F Diacylated Byproduct D->F E Another Molecule of Activated 4-Aminobenzoic Acid E->F

Caption: Common side reactions in the one-pot synthesis approach.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Multiple Byproducts? Start->Problem Check_Reagents Check Reagent Quality and Stoichiometry Problem->Check_Reagents Yes Optimize_Purification Optimize Chromatography Mobile Phase Problem->Optimize_Purification No Check_Conditions Verify Anhydrous Conditions and Temperature Control Check_Reagents->Check_Conditions Check_Activation Optimize Carboxylic Acid Pre-activation Time Check_Conditions->Check_Activation Consider_Route Switch to Two-Step Synthetic Route Check_Activation->Consider_Route Success Successful Synthesis Consider_Route->Success Optimize_Purification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Optimizing reaction conditions for (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: Low or no product yield in the amide coupling reaction.

Possible Causes & Solutions:

  • Ineffective Amide Coupling Reagent: The choice of coupling reagent is critical. For sterically hindered or electronically challenging substrates, a more powerful reagent may be necessary.

    • Recommendation: If standard carbodiimide reagents like EDC are yielding poor results, consider switching to a uronium/aminium salt-based reagent such as HATU, which is known for its high efficiency and rapid reaction times.[1]

  • Incorrect Base: The base is crucial for deprotonating the carboxylic acid and neutralizing any acidic byproducts.

    • Recommendation: N,N-Diisopropylethylamine (DIPEA) is a common and effective non-nucleophilic base for these reactions. Ensure at least 2-3 equivalents are used.[2]

  • Reaction Solvent: The solubility of all reactants is key for a successful reaction.

    • Recommendation: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common solvents. DMF is often preferred for its ability to dissolve a wide range of reactants, including amine salts and carboxylic acids.[3]

  • Order of Reagent Addition: The order of addition can impact the formation of the active ester and minimize side reactions.

    • Recommendation: A common practice is to pre-activate the carboxylic acid with the coupling reagent and an additive like HOBt for 15-30 minutes before adding the amine.[4] This minimizes the exposure of the coupling reagent to the amine, reducing the formation of guanidinium byproducts.[5]

Q2: Formation of significant impurities or side products.

Possible Causes & Solutions:

  • Side reaction with the coupling reagent: Some coupling reagents can react with the amine to form unwanted byproducts.

    • Recommendation: Pre-activation of the carboxylic acid before adding 1-methylpiperazine can mitigate this issue.[4]

  • Self-condensation of 4-aminobenzoic acid: If the amino group of 4-aminobenzoic acid is not protected, it can lead to polymerization.

    • Recommendation: Consider using a protected starting material, such as Boc-4-aminobenzoic acid, followed by a deprotection step after the amide coupling. Alternatively, the synthesis can proceed via 4-nitrobenzoic acid, with the nitro group being reduced to an amine in the final step.[6]

  • Racemization (if applicable to derivatives): While not an issue for this specific molecule, be aware that harsh conditions can lead to racemization in chiral analogs.

    • Recommendation: The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization.[1]

Q3: Difficulty in purifying the final product.

Possible Causes & Solutions:

  • Water-soluble byproducts: Byproducts from coupling reagents, such as the urea from EDC, can complicate purification.

    • Recommendation: A standard aqueous workup involving washes with dilute acid (to remove unreacted amine and base), saturated sodium bicarbonate (to remove unreacted carboxylic acid and HOBt), and brine should be effective.[2]

  • Product solubility: The product may have challenging solubility properties.

    • Recommendation: Purification by column chromatography on silica gel is a standard method. A gradient elution with a mixture of dichloromethane and methanol or ethyl acetate and hexanes is a good starting point.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

There are two primary, reliable routes:

  • Direct Amide Coupling: This involves the direct coupling of a 4-aminobenzoic acid derivative (either protected or unprotected) with 1-methylpiperazine using a suitable coupling reagent.

  • Two-Step Nitro Reduction Route: This route starts with the amide coupling of 4-nitrobenzoic acid (or its acid chloride) with 1-methylpiperazine to form (4-methylpiperazin-1-yl)(4-nitrophenyl)methanone. This intermediate is then reduced to the final product.[6]

Q2: Which amide coupling reagent is best for this synthesis?

The "best" reagent depends on factors like cost, desired reaction time, and the scale of the synthesis.

  • EDC/HOBt: A cost-effective and common choice for standard amide couplings. The urea byproduct is water-soluble, which simplifies workup.[4]

  • HATU: A highly efficient and fast-acting reagent, particularly useful for challenging couplings that may be sluggish with other reagents. It can be more expensive.[1]

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common method. Use a suitable mobile phase (e.g., 10% methanol in dichloromethane) to separate the starting materials from the product. Staining with an appropriate indicator (e.g., potassium permanganate or UV light) will help visualize the spots.

Q4: What are the typical reaction conditions for the nitro reduction step?

Common methods for reducing the nitro group include:

  • Zinc dust and HCl in ethanol: This is a classic and effective method, often carried out at reflux.[6]

  • Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source (e.g., hydrogen gas, ammonium formate) is a clean and efficient method.[1]

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdditiveBaseTypical SolventReaction Time (h)Representative Yield (%)Notes
EDCHOBtDIPEADMF / DCM12 - 2470 - 85Cost-effective; water-soluble urea byproduct simplifies workup.[4]
HATUNoneDIPEADMF1 - 485 - 95Highly efficient and fast, good for difficult couplings.[1]
T3P®NonePyridineEtOAc2 - 680 - 90Versatile and safe reagent.
DCCHOBtDIPEADCM12 - 2470 - 85Dicyclohexylurea (DCU) byproduct is insoluble and filtered off.

Yields are representative and can vary based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis via Two-Step Nitro Reduction Route

Step A: Synthesis of (4-methylpiperazin-1-yl)(4-nitrophenyl)methanone

  • To a solution of 4-nitrobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (2.5 eq).

  • Slowly add a solution of 1-methylpiperazine (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography. A reported yield for a similar reaction is 82%.

Step B: Reduction of the Nitro Group

  • Dissolve the (4-methylpiperazin-1-yl)(4-nitrophenyl)methanone (1.0 eq) in a mixture of ethanol and concentrated HCl.[6]

  • Cool the solution to 0 °C and add zinc dust (approx. 30 eq) portion-wise.[6]

  • After the addition is complete, heat the reaction mixture to reflux for 2 hours.[6]

  • Cool the mixture to room temperature and make it alkaline with a 5N NaOH solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product. A yield of 44% has been reported for a similar reduction.[6]

Protocol 2: Direct Amide Coupling using HATU

  • To a solution of 4-aminobenzoic acid (1.0 eq) in DMF (0.1 M), add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add 1-methylpiperazine (1.2 eq) to the reaction mixture.

  • Stir at room temperature for 1-4 hours, monitoring by TLC.

  • Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_route1 Route 1: Direct Amide Coupling cluster_route2 Route 2: Nitro Reduction A1 4-Aminobenzoic Acid + 1-Methylpiperazine B1 Amide Coupling (e.g., HATU, DIPEA, DMF) A1->B1 C1 Workup & Purification B1->C1 D1 Final Product C1->D1 A2 4-Nitrobenzoyl Chloride + 1-Methylpiperazine B2 Amide Formation A2->B2 C2 Intermediate: (4-methylpiperazin-1-yl) (4-nitrophenyl)methanone B2->C2 D2 Nitro Group Reduction (e.g., Zn/HCl) C2->D2 E2 Workup & Purification D2->E2 F2 Final Product E2->F2

Caption: Alternative synthetic routes to the target compound.

Troubleshooting_Flowchart Troubleshooting: Low Yield in Amide Coupling Start Low Yield Observed CheckReagents Check Reagent Quality & Stoichiometry Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK ReplaceReagents Use Fresh Reagents & Verify Stoichiometry ReagentsOK->ReplaceReagents No CheckConditions Review Reaction Conditions (Solvent, Base, Temp) ReagentsOK->CheckConditions Yes ReplaceReagents->Start ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK OptimizeConditions Optimize Conditions: - Switch to DMF - Use DIPEA - Check Temperature ConditionsOK->OptimizeConditions No ChangeCouplingAgent Consider a Stronger Coupling Reagent (e.g., HATU) ConditionsOK->ChangeCouplingAgent Yes OptimizeConditions->Start Success Improved Yield ChangeCouplingAgent->Success

References

Technical Support Center: (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in solution?

For optimal stability, it is recommended to store solutions of this compound at -20°C.[1] Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. For short-term storage (up to 24 hours), refrigeration at 2-8°C may be acceptable, but this should be verified with stability studies. Solutions should be protected from light.

Q2: What are the likely degradation pathways for this compound in solution?

Based on the chemical structure, which contains amide and aniline functional groups, the primary degradation pathways are likely to be hydrolysis and oxidation.[2][3][4]

  • Hydrolysis: The amide bond can be susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 4-aminobenzoic acid and 1-methylpiperazine.

  • Oxidation: The aromatic amine (aniline) group is prone to oxidation, which can be initiated by exposure to air, light, or oxidizing agents. This can lead to the formation of colored degradation products.

  • Photodegradation: Exposure to UV or visible light can also promote degradation, particularly of the aniline moiety.

Q3: How can I assess the stability of this compound in my experimental conditions?

A forced degradation study is a common approach to understanding the stability of a compound.[2][3][4][5] This involves subjecting the compound to harsh conditions to intentionally induce degradation. The results help in identifying potential degradants and developing a stability-indicating analytical method.[4][6] A typical forced degradation study would include the following conditions:

  • Acidic hydrolysis (e.g., 0.1 M HCl)

  • Basic hydrolysis (e.g., 0.1 M NaOH)

  • Oxidative degradation (e.g., 3% H₂O₂)

  • Thermal stress (e.g., 70°C)

  • Photolytic stress (exposure to UV and visible light)

The extent of degradation is typically monitored by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Unexpectedly rapid degradation of the compound in solution. The solution pH may be too acidic or basic, promoting hydrolysis.Buffer the solution to a neutral pH (around 7.0) if compatible with the experimental protocol. Prepare fresh solutions before use.
The solution may be exposed to light or atmospheric oxygen.Protect the solution from light by using amber vials or covering the container with aluminum foil. Degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).
Contaminants in the solvent or reagents may be catalyzing degradation.Use high-purity solvents and reagents.
Precipitation of the compound from solution. The concentration of the compound may exceed its solubility in the chosen solvent.Determine the solubility of the compound in the solvent at the experimental temperature. Consider using a co-solvent or a different solvent system.
The temperature of the solution has decreased, reducing solubility.If the experiment allows, gently warm the solution to redissolve the compound. Ensure the storage temperature is appropriate to maintain solubility.
Inconsistent results in bioassays. The compound may be degrading over the time course of the experiment.Perform a time-course stability study under the specific assay conditions to determine the degradation rate. If significant degradation occurs, adjust the experimental window or prepare fresh compound solutions at different time points.
Appearance of new peaks in HPLC chromatograms over time. These are likely degradation products.Conduct a forced degradation study to identify the conditions that produce these peaks. This will help in elucidating the degradation pathway. Use mass spectrometry (LC-MS) to identify the structure of the degradants.

Quantitative Data Summary

The following tables provide an illustrative example of how to present data from a forced degradation study.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDurationTemperature% DegradationNumber of Degradants
0.1 M HCl24 hours60°C15.2%2
0.1 M NaOH24 hours60°C28.5%3
3% H₂O₂24 hoursRoom Temp45.1%4
Heat48 hours80°C8.7%1
Light (UV/Vis)7 daysRoom Temp12.3%2

Table 2: HPLC Peak Purity Analysis of Stressed Samples

Stress ConditionMain Peak Purity AngleMain Peak Purity ThresholdPurity Flag
0.1 M HCl0.9850.990No
0.1 M NaOH0.9720.990No
3% H₂O₂0.9650.990No
Heat0.9950.990Yes
Light (UV/Vis)0.9880.990No

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to a combination of UV and visible light (as per ICH Q1B guidelines) for 7 days.

  • Sample Analysis: At the end of the stress period, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for HPLC analysis. Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH 7.0).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV-Vis spectrophotometry).

  • Column Temperature: 30°C.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidative Degradation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal Stress (80°C) prep_stock->thermal photo Photolytic Stress (UV/Vis Light) prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC-UV Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_products Hydrolysis Products parent This compound acid 4-Aminobenzoic Acid parent->acid H₂O / H⁺ or OH⁻ piperazine 1-Methylpiperazine parent->piperazine H₂O / H⁺ or OH⁻

Caption: Potential hydrolytic degradation pathway.

References

Technical Support Center: (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone. The information is presented in a question-and-answer format through a troubleshooting guide and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses?

This compound is a chemical compound containing a primary aromatic amine, an amide linkage, and a methylpiperazine group.[1][2] Phenylpiperazine derivatives are known to exhibit a range of biological activities and can cross the blood-brain barrier, making them of interest in the treatment of central nervous system disorders.[3]

Q2: What are the primary factors that can cause the degradation of this compound?

Based on its chemical structure, the primary factors that can lead to the degradation of this compound are:

  • Hydrolysis: The amide bond can be cleaved under acidic or basic conditions.

  • Oxidation: The primary aromatic amine and the tertiary amine in the piperazine ring are susceptible to oxidation.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.[3][4]

Q3: How can I store this compound to ensure its stability?

To minimize degradation, it is recommended to store the compound in a cool, dark, and dry place.[5] For long-term storage, keeping it at -20°C is advisable.[5] It should be stored in a tightly sealed container to protect it from moisture and air.

Q4: What are the likely degradation products of this compound?

While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on its functional groups, likely degradation products include:

  • Hydrolytic degradation: 4-aminobenzoic acid and 1-methylpiperazine.

  • Oxidative degradation: N-oxide derivatives of the piperazine ring and oxidation products of the aminophenyl group, potentially leading to colored impurities.

Troubleshooting Guide

This guide will help you identify and resolve common issues related to the degradation of this compound during your experiments.

Problem Potential Cause Recommended Solution
Discoloration of the compound (e.g., turning yellow or brown) Oxidation of the primary aromatic amine.Store the compound under an inert atmosphere (e.g., argon or nitrogen). Avoid exposure to air and light. Use antioxidants if compatible with your experimental setup.
Appearance of new peaks in HPLC analysis Degradation of the compound due to hydrolysis, oxidation, or photodegradation.Conduct forced degradation studies to identify the degradation products.[6][7] Adjust experimental conditions (pH, temperature, light exposure) to minimize degradation.
Low assay values or loss of potency Significant degradation of the active pharmaceutical ingredient (API).Review storage conditions and handling procedures. Perform a comprehensive stability study to determine the shelf-life under your specific conditions.
Inconsistent experimental results Variable degradation of the compound between experiments.Standardize all experimental protocols, including solution preparation, incubation times, and storage of stock solutions. Prepare fresh solutions for each experiment whenever possible.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.[4][6][7]

Condition Methodology Expected Outcome
Acidic Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize the solution before analysis.Degradation of the amide bond, leading to the formation of 4-aminobenzoic acid and 1-methylpiperazine.
Basic Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize the solution before analysis.Degradation of the amide bond, similar to acidic hydrolysis.
Oxidative Degradation Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours.Formation of N-oxides and other oxidation products.
Thermal Degradation Heat the solid compound at 80°C for 48 hours.Assess the thermal stability of the solid form.
Photodegradation Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.Identify light-sensitive degradation products.

Visualizations

Troubleshooting_Guide start Start: Degradation Suspected problem Observe Experimental Problem start->problem discoloration Discoloration of Compound problem->discoloration e.g. new_peaks New Peaks in Analytical Run problem->new_peaks e.g. low_potency Low Assay or Potency problem->low_potency e.g. cause_oxidation Probable Cause: Oxidation discoloration->cause_oxidation cause_degradation Probable Cause: Hydrolysis, Oxidation, Photodegradation new_peaks->cause_degradation cause_significant_degradation Probable Cause: Significant Degradation low_potency->cause_significant_degradation solution_inert Solution: Store under inert gas, protect from light cause_oxidation->solution_inert solution_forced_degradation Solution: Conduct forced degradation studies cause_degradation->solution_forced_degradation solution_stability_study Solution: Review storage, conduct stability study cause_significant_degradation->solution_stability_study end End: Problem Resolved solution_inert->end solution_forced_degradation->end solution_stability_study->end

Caption: Troubleshooting workflow for degradation issues.

Degradation_Pathways parent This compound hydrolysis Hydrolysis (Acidic or Basic) parent->hydrolysis oxidation Oxidation parent->oxidation photodegradation Photodegradation parent->photodegradation product_hydrolysis1 4-Aminobenzoic Acid hydrolysis->product_hydrolysis1 product_hydrolysis2 1-Methylpiperazine hydrolysis->product_hydrolysis2 product_oxidation N-Oxides and other oxidized products oxidation->product_oxidation product_photo Various Photoproducts photodegradation->product_photo

Caption: Potential degradation pathways.

References

Navigating the Purification of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone, achieving high purity is a critical step for reliable downstream applications. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include unreacted 4-nitrobenzoyl chloride or a related activated carboxylic acid, excess N-methylpiperazine, and byproducts from incomplete amide bond formation or side reactions involving the aniline moiety. In some cases, N-oxide derivatives can form due to oxidation of the piperazine nitrogen.

Q2: My purified this compound is a colored oil instead of a solid. What could be the issue?

A2: The presence of residual solvents or minor impurities can prevent crystallization, resulting in an oil. It is also possible that the product has formed a salt with an acidic impurity. Further purification by column chromatography or recrystallization from a different solvent system may be necessary. Ensure all solvents are thoroughly removed under high vacuum.

Q3: Why is my compound streaking on the silica gel TLC plate and eluting with the solvent front during column chromatography?

A3: The basic nature of the piperazine and aniline nitrogens in this compound can cause strong interactions with the acidic silanol groups on the silica gel surface. This can lead to poor separation, band tailing (streaking), and in some cases, irreversible adsorption.

Q4: How can I prevent my compound from sticking to the silica gel column?

A4: To mitigate the interaction with silica gel, it is recommended to add a small amount of a basic modifier to the mobile phase. A common practice is to add 0.5-2% triethylamine (TEA) to the eluent. This deactivates the acidic sites on the silica, allowing for better elution and peak shape.

Troubleshooting Purification Challenges

This section provides guidance on common issues encountered during the purification of this compound.

Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Compound streaks on TLC/Column Basic nature of the compound interacting with acidic silica gel.Add 0.5-2% triethylamine (TEA) or a few drops of ammonia to the mobile phase.
Poor separation of product from impurities Inappropriate solvent system.Optimize the mobile phase polarity. A gradient elution from a non-polar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) may be effective.
Compound is not eluting from the column The mobile phase is not polar enough. The compound is strongly adsorbed to the silica.Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, consider switching to a dichloromethane/methanol system with added TEA.
Co-elution of impurities with the product Impurities have similar polarity to the product.Try a different stationary phase, such as alumina (basic or neutral), or consider reversed-phase chromatography.
Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Compound does not crystallize The compound is too soluble in the chosen solvent. Presence of impurities.Try a different solvent or a solvent mixture. Add a less polar "anti-solvent" dropwise to a solution of your compound in a polar solvent until turbidity is observed, then heat to redissolve and cool slowly.
Oiling out instead of crystallization The solution is supersaturated, or the cooling rate is too fast. The melting point of the compound is below the boiling point of the solvent.Cool the solution more slowly. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Choose a lower-boiling point solvent if possible.
Low recovery of purified product The compound has significant solubility in the cold solvent. Too much solvent was used.Minimize the amount of hot solvent used to dissolve the compound. Cool the crystallization mixture in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Below are general protocols for the purification of this compound. These should be optimized based on the specific impurity profile of your crude product.

Column Chromatography on Silica Gel

Objective: To purify the crude product by removing polar and non-polar impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Standard laboratory glassware for chromatography

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM). Spot the solution on a TLC plate and develop it in a mobile phase such as 95:5 DCM:MeOH with 0.5% TEA. Visualize the spots under UV light.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% DCM with 0.5% TEA) and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by increasing the percentage of methanol (e.g., from 0% to 5% MeOH in DCM, with 0.5% TEA constant throughout).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Recrystallization

Objective: To obtain a crystalline solid of high purity.

Materials:

  • Crude or column-purified this compound

  • Solvents: Isopropanol, Ethanol, Ethyl Acetate, Hexane

  • Standard laboratory glassware for recrystallization

Procedure:

  • Solvent Selection: Test the solubility of the compound in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. A mixture of solvents (e.g., ethyl acetate/hexane or ethanol/water) can also be effective.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the hot solution is filtered.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath. Scratching the inner wall of the flask with a glass rod can induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Data Presentation

The following table summarizes key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₁₂H₁₇N₃O
Molecular Weight 219.28 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in methanol, ethanol, and dichloromethane. Sparingly soluble in water.

Note: The exact melting point can vary depending on the purity of the sample.

Visualizations

Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Column Column Chromatography (Silica Gel, DCM/MeOH/TEA) TLC->Column Optimize Mobile Phase Fractions Collect & Analyze Fractions Column->Fractions PureFractions Combine Pure Fractions Fractions->PureFractions SolventRemoval1 Solvent Removal PureFractions->SolventRemoval1 Recrystallization Recrystallization (e.g., Isopropanol) SolventRemoval1->Recrystallization Filtration Filtration & Washing Recrystallization->Filtration Drying Drying Filtration->Drying PureProduct Pure Product Drying->PureProduct

Caption: General purification workflow for this compound.

Troubleshooting Logic for Column Chromatography

This diagram outlines the decision-making process for troubleshooting common issues during column chromatography.

TroubleshootingColumn Start Start Column Chromatography Problem Problem Encountered? Start->Problem Streaking Streaking/ Tailing? Problem->Streaking Yes Success Successful Purification Problem->Success No PoorSep Poor Separation? Streaking->PoorSep No AddTEA Add 0.5-2% TEA to Mobile Phase Streaking->AddTEA Yes NoElution No Elution? PoorSep->NoElution No OptimizeSolvent Optimize Solvent Gradient PoorSep->OptimizeSolvent Yes IncreasePolarity Increase Mobile Phase Polarity NoElution->IncreasePolarity Yes End End NoElution->End No, consult further AddTEA->Start OptimizeSolvent->Start IncreasePolarity->Start Success->End

Caption: Troubleshooting logic for column chromatography purification.

Technical Support Center: (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone. The information is designed to address common challenges encountered during synthesis, purification, and biological evaluation of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Synthesis and Purification

Q1: I am experiencing low yields in the synthesis of this compound via amide coupling. What are the common causes and how can I troubleshoot this?

Low yields in amide coupling reactions involving piperazine derivatives can arise from several factors. Here's a breakdown of potential causes and solutions:

  • Poor activation of the carboxylic acid: The carboxylic acid needs to be efficiently activated to react with the secondary amine of the piperazine.

    • Troubleshooting:

      • Ensure your coupling reagents (e.g., HATU, HBTU, EDC/HOBt) are fresh and anhydrous.

      • Consider using a different coupling reagent. For example, phosphonium-based reagents like PyBOP can be more effective than carbodiimides in some cases.

      • Optimize the reaction time for the activation step before adding the piperazine.

  • Suboptimal reaction conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.

    • Troubleshooting:

      • Base Selection: If using a strong base like triethylamine (TEA), consider a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to avoid side reactions.

      • Solvent: Ensure your solvent (e.g., DMF, DCM) is anhydrous. If solubility is an issue, try a different solvent or a solvent mixture.

      • Temperature: While many amide couplings proceed at room temperature, gentle heating (40-50 °C) might be necessary for less reactive substrates.

  • Side reactions: The free amino group on the phenyl ring can potentially react.

    • Troubleshooting: It is advisable to start with a nitro-substituted precursor, 4-nitrobenzoyl chloride, and reduce the nitro group to an amine in a subsequent step.

Q2: I am having difficulty purifying this compound. What are some effective purification strategies?

Purification of piperazine derivatives can be challenging due to their basic nature, which can lead to tailing on silica gel chromatography.

  • Column Chromatography:

    • Troubleshooting Tailing: To minimize peak tailing on silica gel, add a small amount of a basic modifier to your mobile phase, such as 0.5-1% triethylamine or ammonia in methanol.

    • Solvent System: A gradient elution of methanol in dichloromethane (DCM) or ethyl acetate in hexanes is commonly used.

  • Crystallization:

    • Troubleshooting: If the compound is a solid, recrystallization can be an effective purification method. Common solvent systems for similar compounds include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

Q3: How should I confirm the identity and purity of my synthesized this compound?

Standard analytical techniques are crucial for verifying the structure and purity of your compound. A purity of >95% is generally recommended for biological assays.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be performed to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound.

Section 2: Handling and Storage

Q1: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C.[1] It is typically shipped at ambient temperature.[1] The compound may be sensitive to light and air.

Q2: What are the key safety precautions I should take when handling this compound?

This compound and related piperazine derivatives should be handled with care in a well-ventilated area or under a chemical fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

Section 3: Biological Assays

Q1: My compound is showing poor solubility in aqueous buffers for my biological assays. How can I address this?

Poor aqueous solubility is a common issue with organic compounds in biological assays.

  • Troubleshooting:

    • Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous assay buffer. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts.

    • pH adjustment: The basic nature of the piperazine moiety means that the solubility may be pH-dependent. Adjusting the pH of your buffer might improve solubility.

    • Use of solubilizing agents: In some cases, non-ionic detergents or other solubilizing agents can be used, but their compatibility with the specific assay must be validated.

Q2: I am observing inconsistent or unexpected results in my cell-based assays. Could my compound be interfering with the assay?

Yes, piperazine-containing compounds can sometimes interfere with assay readouts.

  • Troubleshooting:

    • Assay Interference Check: Run control experiments with your compound in the absence of cells or key biological reagents to check for direct effects on the assay components (e.g., fluorescence quenching or enhancement in fluorescence-based assays).

    • Orthogonal Assays: Confirm your findings using a different assay that relies on an alternative detection method.

    • Purity Check: Impurities from the synthesis can also lead to unexpected biological activity. Ensure your compound is of high purity (>95%).

Q3: I suspect my compound is acting as a kinase inhibitor. What are some common signaling pathways that piperazine derivatives target?

Many piperazine-containing compounds have been developed as kinase inhibitors. Two of the key signaling pathways often implicated are the PI3K/AKT/mTOR and ABL kinase pathways, which are crucial for cell growth, proliferation, and survival.

Quantitative Data

Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following table presents a summary of key properties for this compound and a closely related analog. This information is intended to provide a general reference.

PropertyThis compound(4-(4-Hydroxyphenyl)piperazin-1-yl)(4-aminophenyl)methanone
CAS Number 55121-99-8[1]1834093-26-3[2]
Molecular Formula C₁₂H₁₇N₃OC₁₇H₁₉N₃O₂
Molecular Weight 219.28 g/mol 297.35 g/mol
Appearance Not specifiedLight brown powder[2]
Melting Point Not specified94-95 °C[2]
Purity (Typical) >97%[1]Not specified
Storage -20°C[1]Not specified

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on standard amide coupling reactions for similar compounds.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrobenzoic acid (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation: Add a coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2-3 equivalents). Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.

  • Amide Coupling: Slowly add 1-methylpiperazine (1 equivalent) to the reaction mixture. Continue stirring at room temperature overnight.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of Nitro Intermediate: Purify the crude (4-methylpiperazin-1-yl)(4-nitrophenyl)methanone by flash column chromatography on silica gel.

  • Nitro Group Reduction: Dissolve the purified nitro-intermediate in a solvent such as ethanol or methanol. Add a reducing agent, for example, palladium on carbon (Pd/C) and subject the mixture to hydrogenation, or use a metal catalyst like iron powder or tin(II) chloride in the presence of an acid.

  • Final Purification: After the reduction is complete, filter off the catalyst and purify the final product, this compound, by column chromatography or recrystallization.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method to assess the effect of the compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock solution in the cell culture medium. Add the diluted compound to the wells and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO only).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Visualizations

Experimental and Logical Workflows

Troubleshooting Workflow for Low Synthesis Yield A Low Yield of This compound B Check Reagent Quality (Coupling agents, solvents) A->B C Optimize Reaction Conditions (Base, Solvent, Temperature) A->C D Consider Alternative Synthesis Route (e.g., starting with 4-nitrobenzoyl chloride) A->D E Re-run with Fresh Reagents B->E Poor Quality F Systematic Optimization of Parameters C->F Suboptimal G Protecting Group Strategy D->G Side Reactions H Successful Synthesis E->H F->H G->H Simplified PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->PI3K Simplified BCR-ABL Signaling Pathway BCR_ABL BCR-ABL (Fusion Protein) RAS_MAPK RAS-MAPK Pathway BCR_ABL->RAS_MAPK JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT PI3K_AKT PI3K-AKT Pathway BCR_ABL->PI3K_AKT Proliferation Cell Proliferation RAS_MAPK->Proliferation JAK_STAT->Proliferation Survival Inhibition of Apoptosis PI3K_AKT->Survival Inhibitor This compound (Potential Inhibitor) Inhibitor->BCR_ABL

References

Technical Support Center: Synthesis of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low yield of (4-Nitrophenyl)(4-methylpiperazin-1-yl)methanone during the amide coupling step.

  • Question: My amide coupling reaction between 4-nitrobenzoyl chloride and 1-methylpiperazine is resulting in a low yield. What are the possible causes and solutions?

  • Answer: Low yields in this step can be attributed to several factors:

    • Incomplete reaction: The reaction may not have gone to completion. Ensure you are using appropriate stoichiometry, typically a slight excess of the amine, and that the reaction is stirred for a sufficient duration at the recommended temperature.

    • Side reactions of the acyl chloride: 4-Nitrobenzoyl chloride is highly reactive and can react with any moisture present.[1] Ensure all glassware is thoroughly dried and anhydrous solvents are used.

    • Formation of bis-acylated byproduct: A potential side reaction is the formation of bis(4-nitrobenzoyl)-1-methylpiperazine if the stoichiometry is not carefully controlled.

    • Difficulties in product isolation: The product may be partially soluble in the aqueous phase during workup. Ensure complete extraction by using an adequate amount of an appropriate organic solvent.

Issue 2: Presence of impurities after the reduction of the nitro group.

  • Question: After reducing the nitro group of (4-Nitrophenyl)(4-methylpiperazin-1-yl)methanone, my final product is impure. What are these impurities and how can I avoid them?

  • Answer: The reduction of an aromatic nitro group is a sensitive reaction and can lead to several byproducts.[2][3]

    • Incomplete reduction: The most common issue is incomplete reduction, leading to the presence of starting material or intermediates such as the corresponding nitroso and hydroxylamine compounds.[2] These intermediates can also condense to form azoxy and azo compounds.[2] To avoid this, ensure the catalyst is active, and the reaction is run for a sufficient time under the appropriate hydrogen pressure or with a sufficient amount of the reducing agent.

    • Over-reduction: While less common for aromatic nitro groups, aggressive reducing agents could potentially affect other parts of the molecule, though this is unlikely in this specific structure.

    • Catalyst poisoning: If using catalytic hydrogenation, the catalyst can be poisoned by impurities in the starting material or solvent. Ensure high-purity reagents are used.

Issue 3: The final product, this compound, is unstable and darkens over time.

  • Question: My purified this compound darkens upon storage. Why is this happening and how can I prevent it?

  • Answer: The amino group in the final product is susceptible to oxidation, which can lead to the formation of colored impurities.[4]

    • Air oxidation: The aniline-like amino group can be oxidized by atmospheric oxygen. Store the product under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container.

    • Light sensitivity: Aromatic amines can also be sensitive to light. Store the product in an amber vial or a container protected from light.

    • Residual acidic or basic impurities: Trace amounts of acid or base can catalyze degradation. Ensure the product is thoroughly purified and neutralized after the workup.

Frequently Asked Questions (FAQs)

Q1: What is the typical three-step synthesis route for this compound?

A1: The most common synthesis involves:

  • Activation of 4-nitrobenzoic acid: Conversion of 4-nitrobenzoic acid to a more reactive species, typically 4-nitrobenzoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[5][6]

  • Amide coupling: Reaction of 4-nitrobenzoyl chloride with 1-methylpiperazine to form (4-Nitrophenyl)(4-methylpiperazin-1-yl)methanone.[7]

  • Reduction of the nitro group: Reduction of the nitro group to an amine using methods like catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid reduction (e.g., Sn/HCl or Fe/HCl) to yield the final product.[3][4]

Q2: What are some common coupling reagents that can be used for the amide bond formation, and what are their pros and cons?

A2: While using the acyl chloride is common, other coupling reagents can be used to form the amide bond directly from the carboxylic acid.[8][9]

  • Carbodiimides (e.g., DCC, EDC): These are effective but can lead to the formation of urea byproducts (e.g., dicyclohexylurea from DCC), which can be difficult to remove.[8][9] EDC is often preferred as its urea byproduct is water-soluble.[8]

  • Phosphonium salts (e.g., BOP, PyBOP): These are highly efficient and reduce the risk of racemization in chiral molecules. However, they are more expensive and can produce carcinogenic byproducts like hexamethylphosphoramide (with BOP).[8]

  • Uronium salts (e.g., HATU, HBTU): These are also very efficient and are popular in solid-phase synthesis, but are also costly.

Q3: How can I monitor the progress of the nitro group reduction?

A3: The progress of the reduction can be monitored by Thin Layer Chromatography (TLC). The starting material, (4-Nitrophenyl)(4-methylpiperazin-1-yl)methanone, is significantly less polar than the product, this compound, due to the presence of the polar nitro group versus the amino group. A suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) will show a clear separation between the starting material and the product spots. The reaction is complete when the starting material spot is no longer visible on the TLC plate.

Data Presentation

Table 1: Illustrative Yields and Purity at Each Synthetic Step

StepProductTypical Yield (%)Typical Purity (%) (by HPLC)Potential Side Products
1. Amide Coupling(4-Nitrophenyl)(4-methylpiperazin-1-yl)methanone85-95>95Unreacted 4-nitrobenzoic acid, bis(4-nitrobenzoyl)-1-methylpiperazine
2. Nitro ReductionThis compound90-98>98(4-Nitrosophenyl)(4-methylpiperazin-1-yl)methanone, (4-Hydroxylaminophenyl)(...)-methanone

Note: The values in this table are illustrative and may vary depending on the specific reaction conditions and purification methods used.

Experimental Protocols

Protocol 1: Synthesis of (4-Nitrophenyl)(4-methylpiperazin-1-yl)methanone (Amide Coupling)

  • To a solution of 1-methylpiperazine (1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere, add a base such as triethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound (Nitro Reduction)

  • Dissolve (4-Nitrophenyl)(4-methylpiperazin-1-yl)methanone (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Place the reaction mixture in a hydrogenation apparatus.

  • Evacuate the vessel and backfill with hydrogen gas (or use a hydrogen balloon).

  • Stir the reaction vigorously under a hydrogen atmosphere at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the final product.

Visualizations

experimental_workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Nitro Reduction A 4-Nitrobenzoic Acid C 4-Nitrobenzoyl Chloride A->C Heat B Thionyl Chloride (SOCl2) B->C E (4-Nitrophenyl)(4-methylpiperazin-1-yl)methanone C->E Base (e.g., TEA) D 1-Methylpiperazine D->E G This compound E->G F H2, Pd/C F->G

Caption: Overall synthetic workflow for this compound.

troubleshooting_tree start Low Yield or Impure Product step2_issue Issue in Amide Coupling? start->step2_issue step3_issue Issue in Nitro Reduction? start->step3_issue incomplete_coupling Incomplete Reaction step2_issue->incomplete_coupling Yes side_reaction_coupling Side Reactions step2_issue->side_reaction_coupling Yes step2_issue->step3_issue No solution_coupling1 Check Stoichiometry Increase Reaction Time incomplete_coupling->solution_coupling1 solution_coupling2 Use Anhydrous Solvents Control Stoichiometry side_reaction_coupling->solution_coupling2 incomplete_reduction Incomplete Reduction step3_issue->incomplete_reduction Yes side_reaction_reduction Side Products (Azo/Azoxy) step3_issue->side_reaction_reduction Yes solution_reduction1 Check Catalyst Activity Increase H2 Pressure incomplete_reduction->solution_reduction1 solution_reduction2 Optimize Reaction Conditions (Temp, Time) side_reaction_reduction->solution_reduction2

References

Interpreting analytical data for (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone. This resource is designed for researchers, scientists, and drug development professionals, providing comprehensive guidance on the interpretation of analytical data and troubleshooting for experiments involving this compound.

Predicted Analytical Data

Due to the limited availability of publicly accessible experimental spectra for this compound, this section provides predicted data based on the analysis of its structural motifs. These tables are intended to guide researchers in their initial assessment of analytical results.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.27d, J ≈ 8.5 Hz2HAr-H (ortho to C=O)
~ 6.65d, J ≈ 8.5 Hz2HAr-H (ortho to NH₂)
~ 4.0 (broad)s2HNH₂
~ 3.75 (broad)t4HPiperazine CH₂ (adjacent to C=O)
~ 2.45 (broad)t4HPiperazine CH₂ (adjacent to N-CH₃)
2.30s3HN-CH₃

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 170.0C=O (Amide)
~ 150.0Ar-C (C-NH₂)
~ 130.0Ar-CH (ortho to C=O)
~ 122.0Ar-C (C-C=O)
~ 114.0Ar-CH (ortho to NH₂)
~ 55.0Piperazine CH₂ (adjacent to N-CH₃)
~ 46.0N-CH₃
~ 45.0Piperazine CH₂ (adjacent to C=O)

Predicted FT-IR Data

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretch (aromatic amine)[1][2]
3050 - 3000WeakAromatic C-H stretch
2950 - 2800MediumAliphatic C-H stretch (piperazine and methyl)
1630 - 1600StrongC=O stretch (amide)[3]
1620 - 1580MediumN-H bend (aromatic amine)[2]
1520 - 1500StrongAromatic C=C stretch
1335 - 1250StrongAromatic C-N stretch[2]

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
219[M]⁺ (Molecular Ion)
120[H₂N-C₆H₄-CO]⁺
100[CH₃-N(CH₂CH₂)₂]⁺
92[H₂N-C₆H₄]⁺
70Fragmentation of piperazine ring

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below. These are general protocols and may require optimization based on the specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (for a 500 MHz spectrometer):

    • ¹H NMR:

      • Set the spectral width to 0-12 ppm.

      • Use a 30-degree pulse angle.

      • Set the acquisition time to 3-4 seconds.

      • Use a relaxation delay of 2 seconds.

      • Acquire 16-32 scans for a good signal-to-noise ratio.

    • ¹³C NMR:

      • Set the spectral width to 0-220 ppm.

      • Use a proton-decoupled pulse sequence.

      • Use a 45-degree pulse angle.

      • Set the acquisition time to 1-2 seconds.

      • Use a relaxation delay of 2-5 seconds.

      • Acquire 1024 or more scans depending on the sample concentration.

High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid can be a good starting point).

    • Gradient Program: A linear gradient from 10% to 90% acetonitrile over 15 minutes may be a suitable starting point for method development.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm or Diode Array Detector (DAD) to monitor multiple wavelengths.

Troubleshooting Guides & FAQs

This section addresses common issues that may be encountered during the analysis of this compound.

NMR Spectroscopy Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Broad peaks - Poor shimming- Sample too concentrated- Presence of paramagnetic impurities- Compound aggregation- Re-shim the instrument.- Dilute the sample.- Purify the sample to remove metal ions.- Try a different solvent or adjust the temperature.
Poor signal-to-noise ratio - Low sample concentration- Insufficient number of scans- Increase the sample concentration if possible.- Increase the number of scans.
Overlapping signals in the aromatic region - Insufficient magnetic field strength- Solvent choice- Use a higher field NMR instrument if available.- Try a different deuterated solvent (e.g., benzene-d₆) to induce different chemical shifts.[4]
Presence of a broad singlet that disappears upon D₂O shake - Exchangeable proton (NH₂)- This confirms the presence of the amine protons. To confirm, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the peak should disappear.[4]

HPLC Analysis Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Peak tailing - Strong interaction of the basic amine with residual silanols on the column- Column overload- Add a competing base (e.g., 0.1% triethylamine) to the mobile phase.- Use a column with end-capping or a base-deactivated column.- Reduce the injection volume or sample concentration.
Irreproducible retention times - Inconsistent mobile phase preparation- Column not equilibrated- Fluctuations in column temperature- Prepare fresh mobile phase and ensure accurate composition.- Equilibrate the column with the initial mobile phase for a sufficient time before each run.- Use a column oven to maintain a constant temperature.[5]
Ghost peaks - Impurities in the mobile phase- Carryover from previous injections- Use high-purity HPLC-grade solvents.- Implement a needle wash step in the autosampler method.- Inject a blank run to check for carryover.
Baseline noise or drift - Air bubbles in the system- Contaminated mobile phase or detector cell- Degas the mobile phase thoroughly.- Flush the system to remove any trapped air bubbles.- Use fresh, high-purity mobile phase and clean the detector cell.[5][6]

Frequently Asked Questions (FAQs)

  • Q1: What is the expected solubility of this compound?

    • A1: Based on its structure, the compound is expected to have good solubility in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Its solubility in water is likely to be low but may increase in acidic aqueous solutions due to the protonation of the amine and piperazine nitrogens.

  • Q2: How can I confirm the successful synthesis of the target compound?

    • A2: A combination of analytical techniques is recommended. ¹H NMR should show the characteristic aromatic and aliphatic protons. ¹³C NMR will confirm the number of unique carbons. FT-IR will show the key functional groups (N-H, C=O, C-N). Mass spectrometry will confirm the molecular weight.

  • Q3: Are there any special handling precautions for this compound?

  • Q4: My mass spectrum does not show a clear molecular ion peak. What could be the reason?

    • A4: For some molecules, the molecular ion can be unstable and readily fragment. In such cases, look for characteristic fragment ions. For amides, a common fragmentation is the cleavage of the amide bond.[7][8] Using a soft ionization technique like Electrospray Ionization (ESI) may help in observing the protonated molecule [M+H]⁺.

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships relevant to the analysis of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structure Verification ftir FT-IR Spectroscopy purification->ftir Functional Group ID ms Mass Spectrometry purification->ms Molecular Weight hplc HPLC Analysis purification->hplc Purity Assessment

Figure 1. General experimental workflow for synthesis and analysis.

troubleshooting_logic cluster_nmr NMR Issues cluster_hplc HPLC Issues start Abnormal Analytical Result broad_peaks Broad Peaks start->broad_peaks peak_overlap Peak Overlap start->peak_overlap peak_tailing Peak Tailing start->peak_tailing rt_shift Retention Time Shift start->rt_shift check_conc Check Concentration and Shimming broad_peaks->check_conc change_solvent Change Solvent peak_overlap->change_solvent adjust_mobile_phase Adjust Mobile Phase (e.g., add competing base) peak_tailing->adjust_mobile_phase check_equilibration Check Column Equilibration & Temp. rt_shift->check_equilibration

Figure 2. Troubleshooting logic for common analytical issues.

References

Validation & Comparative

A Comparative Guide to Kinase Inhibitors: Imatinib and Other Key Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pioneering kinase inhibitor, Imatinib, with other significant targeted therapies: Dasatinib, Gefitinib, and Vatalanib. While the initially proposed compound, (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone, lacks sufficient public data on its kinase inhibitory profile, Imatinib serves as a structurally relevant and well-characterized comparator due to its benzamide-piperazine moiety. This document details their performance against various kinase targets, supported by experimental data, and provides comprehensive experimental methodologies.

Introduction to Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Small molecule kinase inhibitors have revolutionized the treatment of various malignancies by targeting these aberrant signaling pathways. This guide focuses on four key inhibitors with distinct target profiles.

Imatinib is a first-generation tyrosine kinase inhibitor (TKI) that has transformed the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2] It primarily targets the BCR-ABL fusion protein, c-KIT, and Platelet-Derived Growth Factor Receptors (PDGFR).[1][2]

Dasatinib is a second-generation TKI with broader and more potent activity against BCR-ABL, including many imatinib-resistant mutations.[3] It is also a potent inhibitor of the Src family kinases.[3]

Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[4][5]

Vatalanib is a multi-targeted TKI that primarily inhibits Vascular Endothelial Growth Factor Receptors (VEGFRs), playing a crucial role in blocking angiogenesis.[6][7][8] It also shows activity against PDGFR and c-KIT.[6][7][8]

Data Presentation: Comparative Kinase Inhibition Profiles

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Imatinib, Dasatinib, Gefitinib, and Vatalanib against a panel of selected kinases. A lower IC50 value indicates greater potency. It is important to note that IC50 values can vary between different studies and assay conditions.

Kinase TargetImatinib IC50 (nM)Dasatinib IC50 (nM)Gefitinib IC50 (nM)Vatalanib IC50 (nM)
ABL 25-600[1][9]<1-9[10][11]>10,000No significant activity
c-KIT 100[1][2]1.1-79[12]>10,000700-730[6][13]
PDGFRα 71[14]->10,000-
PDGFRβ 100-607[1][14]1.1-32[15]>10,000580-600[6][13]
SRC >10,000[15]0.5[12][15]>10,000No significant activity
EGFR >10,000-3-77[4][5]No significant activity
VEGFR1 (Flt-1) ---77[6][8]
VEGFR2 (KDR/Flk-1) >10,000[15]8[15]-37[6][7][13]
VEGFR3 (Flt-4) ---190-666[16]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by these inhibitors and a general workflow for kinase inhibition assays.

BCR_ABL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL GRB2/SOS GRB2/SOS BCR-ABL->GRB2/SOS PI3K PI3K BCR-ABL->PI3K STAT5 STAT5 BCR-ABL->STAT5 RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Cell Survival Cell Survival AKT->Cell Survival Anti-apoptosis Anti-apoptosis STAT5->Anti-apoptosis Imatinib Imatinib Imatinib->BCR-ABL Inhibition

BCR-ABL Signaling Pathway and Imatinib Inhibition

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test inhibitor Incubation Incubate kinase with inhibitor Compound_Prep->Incubation Reagent_Prep Prepare kinase, substrate, and ATP solutions Reagent_Prep->Incubation Reaction_Start Initiate reaction with ATP and substrate Incubation->Reaction_Start Reaction_Stop Stop reaction after defined time Reaction_Start->Reaction_Stop Signal_Generation Add detection reagent (e.g., luminescence, fluorescence) Reaction_Stop->Signal_Generation Measurement Read signal on plate reader Signal_Generation->Measurement Data_Processing Normalize data to controls Measurement->Data_Processing Curve_Fitting Fit dose-response curve Data_Processing->Curve_Fitting IC50_Determination Calculate IC50 value Curve_Fitting->IC50_Determination

Generalized Kinase Inhibition Assay Workflow

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization based on the specific kinase, inhibitor, and available reagents.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Objective: To determine the in vitro IC50 value of a test compound against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Test inhibitor (e.g., Imatinib)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in the kinase assay buffer containing a constant percentage of DMSO (e.g., 1%).

  • Kinase Reaction Setup: In a 96-well plate, add the test inhibitor dilutions.

  • Add the purified kinase to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

  • Reaction Termination and ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data to the vehicle control (e.g., DMSO) to determine the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Cell-Based Kinase Inhibition Assay (MTT Proliferation Assay)

This assay assesses the effect of a kinase inhibitor on the proliferation and viability of cancer cell lines that are dependent on the targeted kinase.

Objective: To determine the GI50 (concentration for 50% growth inhibition) value of a test compound in a specific cancer cell line.

Materials:

  • Cancer cell line expressing the target kinase (e.g., K562 for BCR-ABL, H3255 for EGFR)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere and resume growth overnight.

  • Compound Treatment: Prepare serial dilutions of the test inhibitor in the cell culture medium and add them to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Incubate the cells with the inhibitor for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate the percentage of growth inhibition for each inhibitor concentration relative to the vehicle-treated control cells.

    • Plot the percentage of growth inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 value.

Conclusion

The landscape of kinase inhibitor development is continually evolving, with a focus on improving potency, selectivity, and overcoming resistance mechanisms. Imatinib remains a landmark achievement in targeted therapy, demonstrating the power of inhibiting a key oncogenic driver. Dasatinib offers a more potent and broader-spectrum option, particularly in the context of Imatinib resistance. Gefitinib exemplifies the success of targeting specific genetic alterations in patient subpopulations, while Vatalanib highlights the importance of inhibiting angiogenesis in cancer treatment. This guide provides a foundational comparison to aid researchers in the selection and evaluation of these and other kinase inhibitors in their ongoing efforts to develop more effective cancer therapies.

References

A Comparative Guide to the Structure-Activity Relationship of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone derivatives and related analogs. The core structure, featuring a (4-aminophenyl)methanone moiety linked to a piperazine ring, is a versatile scaffold that has been explored for various therapeutic targets, including tyrosinase and protein kinases. This document summarizes key quantitative data, details experimental methodologies for cited assays, and visualizes relevant biological pathways and experimental workflows.

Tyrosinase Inhibitors: Targeting Hyperpigmentation

A series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives, close analogs of the target scaffold, have been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. Overactivity of tyrosinase can lead to hyperpigmentation disorders. The following data summarizes the SAR of these compounds against mushroom tyrosinase (AbTYR).

Quantitative Data: Tyrosinase Inhibition
Compound IDR Group (Substitution on Aryl Ring)IC50 (µM) against AbTYR[1]
Kojic Acid (Reference) -17.8 ± 1.1
1 4-Hydroxyphenylpiperazine28.9 ± 2.5
2 H73.2 ± 5.1
4 2-F4.6 ± 0.3
5 3-F22.5 ± 1.5
6 4-F20.3 ± 1.8
7 2-Cl3.5 ± 0.2
10 2,4-diCl1.5 ± 0.1
11 2-Br2.9 ± 0.2
17 2-CF34.1 ± 0.3
21 2-OCH34.5 ± 0.4
34 4-NH2Not reported in table, but synthesized

Structure-Activity Relationship Summary:

  • Unsubstituted Phenyl Ring (Compound 2): The unsubstituted benzoyl moiety resulted in significantly lower activity compared to the parent 4-hydroxyphenylpiperazine (1), indicating that substitutions on the benzoyl ring are crucial for potent tyrosinase inhibition.

  • Halogen Substitution: Introduction of a halogen at the ortho position of the benzoyl ring generally enhanced inhibitory activity. For instance, 2-fluoro (4), 2-chloro (7), and 2-bromo (11) derivatives all showed potent inhibition with IC50 values in the low micromolar range.

  • Position of Substitution: The position of the substituent on the benzoyl ring is critical. Ortho-substituted compounds (e.g., 2-F, 2-Cl) were more potent than their meta (e.g., 3-F) or para (e.g., 4-F) isomers.

  • Multiple Substitutions: The presence of multiple electron-withdrawing groups, such as in the 2,4-dichloro derivative (10), resulted in the most potent compound in the series (IC50 = 1.5 µM).

  • Other Ortho Substituents: Other hydrophobic ortho-substituents like trifluoromethyl (17) and methoxy (21) also conferred high inhibitory activity.

Experimental Protocols

Synthesis of (4-(4-Hydroxyphenyl)piperazin-1-yl)arylmethanone Derivatives:

To a solution of 4-piperazin-1-yl phenol (1.12 mmol) and N,N-diisopropylethylamine (1.68 mmol) in dimethylformamide (4 mL) at 0°C, the appropriate benzoyl chloride derivative (1.12 mmol) was added dropwise. The reaction mixture was stirred overnight at room temperature. Following the completion of the reaction, water was added, and the mixture was extracted with ethyl acetate. The combined organic layers were washed with brine and dried over anhydrous sodium sulfate. The solvent was evaporated, and the crude product was purified by column chromatography.[1]

Mushroom Tyrosinase Inhibition Assay:

The inhibitory activity of the compounds on mushroom tyrosinase was determined spectrophotometrically. The assay mixture contained 100 mM sodium phosphate buffer (pH 6.5), 2 mM L-DOPA, and the test compound in water or a suitable solvent. The reaction was initiated by the addition of mushroom tyrosinase (0.2 mg/cm³). The formation of dopachrome was monitored by measuring the absorbance at 475 nm. The percentage of inhibition was calculated by comparing the rate of reaction in the presence of the inhibitor to that of a control reaction without the inhibitor. IC50 values were determined from dose-response curves.[2][3]

Signaling Pathway and Experimental Workflow

Tyrosinase_Inhibition_Pathway cluster_melanocyte Melanocyte alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase L_DOPA L-DOPA Tyrosinase->L_DOPA Hydroxylation L_Tyrosine L-Tyrosine L_Tyrosine->Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Inhibitor (4-Aminophenyl)(piperazin-1-yl) methanone Derivative Inhibitor->Tyrosinase

Caption: Signaling pathway of melanogenesis and the inhibitory action of (4-Aminophenyl)(piperazin-1-yl)methanone derivatives on tyrosinase.

Tyrosinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Phosphate Buffer - L-DOPA Solution - Tyrosinase Solution - Test Compounds Plate_Setup Set up 96-well plate: - Add Buffer - Add Test Compound/Control Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Reaction_Start Initiate reaction with L-DOPA solution Pre_incubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Absorbance Measure absorbance at 475 nm Incubation->Absorbance Calculation Calculate % Inhibition Absorbance->Calculation IC50 Determine IC50 values Calculation->IC50

Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.

Kinase Inhibitors: A Potential Anticancer Application

Comparative Data: Kinase Inhibition

Data from various studies on piperazine-containing derivatives show their potential as inhibitors of different kinases. For instance, piperazine amides have been identified as c-Jun N-terminal kinase (JNK) inhibitors. The SAR of these compounds often revolves around modifications of the substituents on the piperazine nitrogen and the aryl rings.

A comprehensive data table for kinase inhibition is not provided due to the lack of a specific SAR study on the requested core structure in the searched literature. However, it is a common strategy to append various heterocyclic moieties to the piperazine nitrogen to achieve potent and selective kinase inhibition.

Experimental Protocols

General In Vitro Kinase Assay:

A typical in vitro kinase assay measures the transfer of a phosphate group from ATP to a substrate peptide or protein by a specific kinase. The assay is usually performed in a buffer containing the kinase, a substrate, ATP (often radiolabeled or in a system with a detection reagent for ADP), and the test compound.

  • Reagent Preparation: Prepare kinase buffer, substrate solution, ATP solution, and serial dilutions of the test compound.

  • Assay Plate Setup: In a microplate, add the kinase, test compound, and substrate.

  • Reaction Initiation: Start the reaction by adding the ATP solution.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set period.

  • Reaction Termination: Stop the reaction using a suitable reagent (e.g., EDTA solution).

  • Signal Detection: Detect the phosphorylated substrate or the amount of ADP produced using an appropriate method, such as radioactivity measurement, fluorescence, or luminescence.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.

Illustrative Signaling Pathway

Kinase_Inhibition_Pathway cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor_TK Downstream_Kinase Downstream Kinase (e.g., JNK, PI3K) Receptor_TK->Downstream_Kinase Substrate Substrate Protein Downstream_Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Phospho_Substrate->Cell_Proliferation Inhibitor (4-Aminophenyl)(piperazin-1-yl) methanone Derivative Inhibitor->Downstream_Kinase

Caption: General signaling pathway illustrating the role of kinase inhibitors in cancer.

Conclusion

The this compound scaffold and its analogs represent a promising area for drug discovery. The presented data on tyrosinase inhibitors highlight the importance of substitution patterns on the aryl moiety for potent biological activity. While a detailed SAR for kinase inhibition of the exact core structure requires further investigation, the broader class of piperazine derivatives has shown significant potential in this area. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers engaged in the design and evaluation of novel therapeutic agents based on this versatile chemical framework.

References

A Comprehensive Guide to the Target Validation of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification and validation of a specific biological target are critical steps in the development of any new therapeutic agent. For the compound (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone, while its chemical structure is defined, its precise biological target is not extensively documented in publicly available literature. This guide, therefore, provides a comprehensive, multi-stage workflow for the identification, validation, and characterization of the molecular target of this compound. The protocols and strategies outlined herein are designed to provide researchers with a robust framework for moving from a compound of interest to a validated mechanism of action.

This guide will cover a logical progression of experiments, from initial hypothesis generation using computational and biochemical methods to rigorous biophysical and cell-based assays that confirm target engagement and functional activity.

Stage 1: Target Identification and Hypothesis Generation

The first crucial step is to generate a list of potential biological targets. This can be achieved through a combination of computational (in silico) prediction and experimental "target fishing" methods.

In Silico Target Prediction: Leveraging the known structure of this compound, computational algorithms can predict likely protein targets. These methods often rely on the principle of chemical similarity, comparing the compound to vast libraries of molecules with known biological activities. Machine learning models and molecular docking simulations can further refine these predictions by modeling the physical interaction between the compound and potential protein binding sites.[1][2][3]

Experimental Target Fishing: A direct experimental approach to identify binding partners is affinity chromatography coupled with mass spectrometry.[4][5][6] In this technique, the small molecule is immobilized on a solid support and incubated with a complex protein mixture, such as a cell lysate. Proteins that bind to the compound are "captured" and subsequently identified using mass spectrometry.

cluster_0 Target Identification Workflow compound This compound insilico In Silico Prediction (Similarity Search, Docking) compound->insilico affinity_chrom Affinity Chromatography + Mass Spectrometry compound->affinity_chrom putative_targets List of Putative Targets (e.g., Kinase X, GPCR Y, Enzyme Z) insilico->putative_targets affinity_chrom->putative_targets

Caption: Workflow for generating a list of potential protein targets.

Stage 2: Validation of Target Engagement in a Cellular Context

Once a high-confidence putative target is identified, it is essential to confirm that the compound engages this target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a protein upon ligand binding.[7][8][9][10]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with either this compound at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. One aliquot should be kept at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C) to release the soluble proteins.

  • Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated (denatured) proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. Analyze the amount of the specific target protein remaining in the soluble fraction using a standard protein detection method, such as Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble target protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. The change in melting temperature (ΔTm) is a key parameter.

Stage 3: Biophysical and Biochemical Characterization of the Interaction

After confirming target engagement in cells, the next step is to characterize the direct interaction between the compound and the purified target protein using biophysical and biochemical assays. These experiments provide quantitative data on binding affinity, kinetics, and functional inhibition.

Experimental Protocol: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) measures the binding kinetics and affinity of an interaction in real-time without the need for labels.[11][12][13][14]

  • Chip Preparation: Covalently immobilize the purified recombinant target protein onto the surface of a sensor chip.

  • Binding Analysis: Flow a series of concentrations of this compound in a suitable running buffer over the chip surface.

  • Data Acquisition: The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected and plotted as a sensorgram (response units vs. time).

  • Kinetic Analysis: From the association and dissociation phases of the sensorgram, the association rate constant (ka) and dissociation rate constant (kd) are calculated. The equilibrium dissociation constant (KD), a measure of binding affinity, is determined by the ratio kd/ka.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[15][16][17][18]

  • Sample Preparation: Place the purified target protein in the sample cell of the calorimeter and the compound in the injection syringe, both in the same buffer.

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution.

  • Heat Measurement: The instrument measures the minute temperature changes that occur with each injection.

  • Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of the compound to the protein. Fitting this binding isotherm yields the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.

Experimental Protocol: Biochemical Kinase Inhibition Assay

Given that many small molecule inhibitors target protein kinases, a biochemical inhibition assay is crucial if the putative target is a kinase.[19][20][21][22]

  • Reaction Setup: In a microplate well, combine the purified kinase, a specific peptide substrate, and ATP in a reaction buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells. Include controls with no inhibitor (100% activity) and a known potent inhibitor for the kinase (if available).

  • Enzymatic Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) to allow the kinase to phosphorylate the substrate.

  • Detection: Stop the reaction and measure the amount of phosphorylated product. This is often done using a phosphospecific antibody or by detecting the amount of ATP remaining in the reaction (e.g., using ADP-Glo™ assay).

  • IC50 Determination: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Quantitative Data Comparison

The following table presents hypothetical data for this compound and a known reference inhibitor ("Ref-Inhibitor") against a putative target, "Protein Kinase X".

Assay TypeParameter MeasuredThis compoundRef-Inhibitor
SPR Binding Affinity (KD)85 nM15 nM
ITC Binding Affinity (KD)92 nM12 nM
Biochemical Assay Inhibition (IC50)150 nM25 nM
CETSA Thermal Shift (ΔTm)+ 4.2 °C+ 5.8 °C

Stage 4: Functional Validation in a Biological Context

The final stage is to demonstrate that the compound's effect on a cellular process is a direct consequence of its interaction with the validated target. This can be illustrated through a hypothetical signaling pathway.

cluster_1 Hypothetical Kinase X Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor activates KinaseX Protein Kinase X Receptor->KinaseX activates Substrate Downstream Substrate KinaseX->Substrate phosphorylates TF Transcription Factor Substrate->TF activates Proliferation Cell Proliferation TF->Proliferation promotes Compound (4-Aminophenyl) (4-methylpiperazin-1-yl)methanone Compound->KinaseX inhibits

Caption: Hypothetical inhibition of a cell proliferation pathway.

To functionally validate this, one could perform a cell-based assay measuring proliferation. The effect of the compound should be significantly diminished in cells where "Protein Kinase X" has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR), thus linking the compound's anti-proliferative activity directly to its engagement with the target kinase.

References

Unraveling the Cross-Reactivity Profile of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, understanding the selectivity of a chemical compound is paramount. This guide provides a comparative overview of the cross-reactivity of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone. Due to the limited publicly available biological data for this specific compound, this guide outlines the established experimental protocols and frameworks used to assess cross-reactivity for analogous piperazine-containing compounds, providing a blueprint for its evaluation.

Introduction to this compound

This compound is a synthetic organic compound featuring a 4-aminophenyl group linked to a 4-methylpiperazine moiety via a ketone. The piperazine ring is a common scaffold in medicinal chemistry, known to interact with a variety of biological targets. While specific biological activity and cross-reactivity data for this compound are not extensively documented in public literature, its structural motifs are present in numerous pharmacologically active agents, including kinase inhibitors and GPCR ligands. Therefore, a thorough assessment of its selectivity is crucial for any potential therapeutic application.

Comparative Cross-Reactivity Data

A comprehensive search of publicly available databases did not yield specific quantitative data (e.g., IC50, Ki, or Kd values) detailing the cross-reactivity of this compound against a panel of biological targets.

To provide a framework for comparison, the following table illustrates a hypothetical representation of data that would be generated from a kinase inhibitor profiling study, a common assay for compounds containing the piperazine scaffold.

Table 1: Illustrative Kinase Inhibition Profile

Kinase TargetThis compound (% Inhibition @ 10 µM)Alternative Compound A (% Inhibition @ 10 µM)Alternative Compound B (% Inhibition @ 10 µM)
Target Kinase X959288
Off-Target Kinase 1754520
Off-Target Kinase 2603015
Off-Target Kinase 325105
Off-Target Kinase 4155<1
Off-Target Kinase 5<5<1<1

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Key Experimental Protocols for Assessing Cross-Reactivity

To determine the cross-reactivity profile of this compound, a series of established experimental protocols should be employed. These assays provide quantitative data on the binding affinity and inhibitory activity of the compound against a wide range of potential off-targets.

Kinase Inhibitor Profiling

Given the prevalence of the piperazine moiety in kinase inhibitors, a broad-panel kinase screen is a critical first step.

Methodology: In Vitro Radiometric Kinase Assay

  • Compound Preparation: A stock solution of this compound is prepared in 100% DMSO. Serial dilutions are then made to achieve the desired final assay concentrations.

  • Kinase Reaction Mixture: For each kinase to be tested, a reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), and a reaction buffer (typically containing ATP and necessary cofactors).

  • Incubation: The test compound is added to the kinase reaction mixture and incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection: The reaction is stopped, and the amount of substrate phosphorylation is quantified. In a radiometric assay, this involves the use of radiolabeled ATP (e.g., [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.

  • Data Analysis: The percentage of kinase activity inhibition is calculated relative to a vehicle control (e.g., DMSO). IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Competitive Binding Assays

These assays measure the ability of a test compound to displace a known, labeled ligand from its target protein.

Methodology: Radioligand Binding Assay

  • Membrane Preparation: Cell membranes or purified receptors of interest are prepared.

  • Assay Buffer: An appropriate buffer is used to maintain the stability and activity of the receptor.

  • Ligands: A radiolabeled ligand with known affinity for the target and the unlabeled test compound (this compound) are used.

  • Incubation: The receptor preparation, radiolabeled ligand, and varying concentrations of the test compound are incubated together to allow for competitive binding.

  • Separation: Bound and free radioligand are separated, typically by filtration through a filter plate.

  • Quantification: The amount of radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the IC50 value of the test compound, which can then be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA®)

CETSA® assesses target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.

Methodology: Western Blot-Based CETSA®

  • Cell Treatment: Intact cells are treated with either the vehicle (e.g., DMSO) or this compound at various concentrations and incubated.

  • Heating: The cell suspensions are aliquoted and heated to a range of temperatures. Ligand binding typically increases the thermal stability of the target protein.

  • Cell Lysis and Centrifugation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble proteins by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified by Western blotting using a specific antibody.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve in the presence of the compound indicates target engagement.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for a competitive binding assay and a kinase profiling assay.

Competitive_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor Receptor Preparation Incubation Incubation Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Test Compound (Serial Dilutions) Test_Compound->Incubation Filtration Filtration Incubation->Filtration Detection Scintillation Counting Filtration->Detection Data_Analysis IC50/Ki Determination Detection->Data_Analysis

Caption: Workflow for a Competitive Binding Assay.

Kinase_Profiling_Workflow Start Start: Kinase Panel Selection Compound_Prep Compound Dilution Series Start->Compound_Prep Reaction_Setup Kinase Reaction Setup (Kinase, Substrate, [γ-³³P]ATP) Compound_Prep->Reaction_Setup Incubation Incubation with Compound Reaction_Setup->Incubation Quench Stop Reaction & Spot on Filter Incubation->Quench Wash Wash Unincorporated ATP Quench->Wash Detection Quantify Incorporated ³³P Wash->Detection Analysis Calculate % Inhibition & IC50 Detection->Analysis End End: Selectivity Profile Analysis->End

Caption: Workflow for In Vitro Kinase Profiling.

Conclusion

While direct experimental data on the cross-reactivity of this compound is currently lacking in the public domain, its chemical structure suggests the potential for interactions with multiple biological targets, particularly protein kinases. A systematic evaluation using the established protocols outlined in this guide—including broad-panel kinase screening, competitive binding assays against a panel of receptors, and cellular thermal shift assays—is essential to elucidate its selectivity profile. The resulting data will be critical for any future development and will provide the necessary context for a comprehensive comparison with alternative compounds. Researchers are encouraged to perform these assays to generate the data required for a complete understanding of the pharmacological properties of this compound.

Comparative Selectivity Profile of Vandetanib and Other Multi-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity profile of Vandetanib, a potent multi-kinase inhibitor, with other clinically relevant inhibitors, Sorafenib and Sunitinib. The information presented herein is intended to assist researchers in understanding the target engagement and potential off-target effects of these compounds, supported by quantitative experimental data.

Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and safety profile. The following tables summarize the in vitro inhibitory activities (IC50) of Vandetanib, Sorafenib, and Sunitinib against a panel of selected protein kinases. The data has been compiled from various published sources, and while efforts have been made to ensure consistency, variations in experimental conditions should be considered when comparing absolute values across different studies.

Table 1: Inhibitory Activity (IC50, nM) of Vandetanib, Sorafenib, and Sunitinib against Primary Target Kinases

Kinase TargetVandetanib (IC50, nM)Sorafenib (IC50, nM)Sunitinib (IC50, nM)
VEGFR2 (KDR)40[1]90[2]80[3][4]
EGFR500[1]>10,000>10,000
RET130[1]43-
VEGFR3 (Flt-4)110[1]20[2]-
PDGFRβ110057[2]2[3][4]
c-Kit>10,00068[2]-
Raf-1 (CRAF)-6[2]-
B-Raf-22[2]-
Flt-3-58[2]-

Table 2: Inhibitory Activity (IC50, nM) against a Broader Kinase Panel

Kinase TargetVandetanib (IC50, nM)Sorafenib (IC50, nM)Sunitinib (IC50, nM)
VEGFR1 (Flt-1)360026[2]-
Tie-23600--
FGFR12400580>10,000
MEK>10,000>10,000-
CDK2>10,000>10,000>10,000
ErbB2 (HER2)>10,000>10,000-
FAK>10,000--
PDK1>10,000--
Akt>10,000>10,000-
IGF-1R>10,000>10,000>10,000
Src->10,000>10,000

Signaling Pathway Inhibition

Vandetanib exerts its anti-tumor effects by simultaneously inhibiting key signaling pathways involved in tumor angiogenesis and proliferation, primarily the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) pathways.[5][6][7][8] The diagram below illustrates the simplified signaling cascade and the points of inhibition by Vandetanib.

VEGFR_EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR EGF EGF EGFR EGFR EGF->EGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS EGFR->RAS EGFR->PI3K STAT3 STAT3 EGFR->STAT3 PKC PKC PLCg->PKC RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis STAT3->Proliferation MEK MEK RAF->MEK mTOR mTOR AKT->mTOR PKC->Proliferation ERK ERK MEK->ERK mTOR->Proliferation ERK->Proliferation Vandetanib Vandetanib Vandetanib->VEGFR Vandetanib->EGFR

Caption: Simplified VEGFR and EGFR signaling pathways and the inhibitory action of Vandetanib.

Experimental Protocols

The determination of kinase inhibitory activity is crucial for characterizing the selectivity profile of compounds like Vandetanib. A widely used method is the LanthaScreen® Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition assay.

Protocol: LanthaScreen® Eu Kinase Binding Assay

This protocol provides a general framework for determining the IC50 of a test compound against a specific kinase.

1. Reagent Preparation:

  • 1X Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Test Compound Serial Dilution:

    • Prepare a 10-point, 4-fold serial dilution of the test compound in 100% DMSO, starting at a high concentration (e.g., 1 mM).

    • Perform an intermediate dilution of the compound series into 1X Kinase Buffer A to achieve a 4X final assay concentration.

  • Kinase Solution (2X): Prepare the kinase at twice the final desired concentration in 1X Kinase Buffer A. The optimal kinase concentration should be determined empirically but is typically in the low nanomolar range.

  • Tracer Solution (4X): Prepare the Alexa Fluor™ 647-labeled tracer at four times the final desired concentration in 1X Kinase Buffer A. The tracer concentration is typically at or below its Kd for the kinase.

  • Antibody Solution (2X): Prepare the Europium (Eu)-labeled anti-tag antibody at twice the final desired concentration in 1X Kinase Buffer A.

2. Assay Procedure (384-well plate format):

  • Add 4 µL of the 4X test compound serial dilutions to the appropriate wells of the assay plate. Include wells with DMSO only as a no-inhibitor control.

  • Add 8 µL of the 2X kinase/antibody mixture to all wells.

  • Add 4 µL of the 4X tracer solution to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET compatible plate reader, exciting at ~340 nm and measuring emission at ~615 nm (Europium) and ~665 nm (Alexa Fluor™ 647).

3. Data Analysis:

  • Calculate the emission ratio (665 nm / 615 nm) for each well.

  • Normalize the data using the no-inhibitor (high FRET) and no-kinase (low FRET) controls.

  • Plot the normalized emission ratio against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.

This guide provides a comparative overview of the selectivity profile of Vandetanib against other multi-kinase inhibitors. Researchers are encouraged to consult primary literature for more detailed information and to perform their own in-house assays to validate these findings under their specific experimental conditions.

References

A Comparative Guide to the Off-Target Effects of Vandetanib and Other Multi-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the off-target effects of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone, clinically known as Vandetanib, and other multi-kinase inhibitors used in targeted cancer therapy. Understanding the off-target profile of a kinase inhibitor is crucial for predicting potential adverse effects, identifying opportunities for drug repurposing, and developing more selective and safer therapeutics. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to offer an objective resource for the scientific community.

Introduction to Vandetanib and its Alternatives

Vandetanib is an oral multi-kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) tyrosine kinases.[1][2] Its therapeutic action relies on the inhibition of these pathways, which are critical for tumor angiogenesis and proliferation.[3] However, like many kinase inhibitors, Vandetanib can interact with unintended targets, leading to off-target effects.

This guide compares Vandetanib with four other multi-kinase inhibitors with overlapping therapeutic indications:

  • Cabozantinib: A potent inhibitor of MET, VEGFR2, and RET.[4][5]

  • Lenvatinib: Targets VEGFR1-3, Fibroblast Growth Factor Receptors (FGFR) 1-4, Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT, and RET.[6][7]

  • Sorafenib: Inhibits Raf kinases (Raf-1, B-Raf) and receptor tyrosine kinases including VEGFRs and PDGFRβ.[8]

  • Sunitinib: Targets a broad range of kinases including PDGFRs, VEGFRs, KIT, and Fms-like tyrosine kinase 3 (FLT3).[9][10]

Comparative Analysis of Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is a key determinant of its therapeutic window. The following tables summarize the in vitro inhibitory activity (IC50 in nM) of Vandetanib and its alternatives against a panel of on-target and off-target kinases. Lower IC50 values indicate greater potency.

Table 1: Inhibition of Primary Target Kinases

KinaseVandetanib (IC50, nM)Cabozantinib (IC50, nM)Lenvatinib (IC50, nM)Sorafenib (IC50, nM)Sunitinib (IC50, nM)
VEGFR2 40[11]0.035[5]3.0[6]90[8]80[10]
EGFR 500[11]--->10,000[10]
RET 130[11]5.2[5]6.4[6]43[8]-
MET -1.3[5]---
KIT >20000[4]4.6[5]85[6]68[8]-
PDGFRβ -234[12]-57[8]2[10]
B-Raf ---22[8]-

Table 2: Inhibition of Selected Off-Target Kinases

KinaseVandetanib (IC50, nM)Cabozantinib (IC50, nM)Lenvatinib (IC50, nM)Sorafenib (IC50, nM)Sunitinib (IC50, nM)
VEGFR1 --4.7[6]26[8]-
VEGFR3 110[11]-2.3[6]20[8]-
FGFR1 -5294[12]61[6]580>10,000[10]
FLT3 -11.3[5]-58[8]50 (ITD mutant)[10]
TIE2 2500[4]14.3[5]---
AXL -7[5]---
SRC ---->10,000[10]

Key Off-Target Effects and Associated Signaling Pathways

A significant off-target effect of Vandetanib is the inhibition of cardiac ion channels, particularly the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][13] This inhibition can lead to a prolongation of the QT interval, a potentially life-threatening condition that can cause ventricular tachyarrhythmias, including Torsades de Pointes.[14]

Off_Target_Signaling_Vandetanib cluster_channel Cardiac Myocyte Vandetanib Vandetanib hERG hERG K+ Channel Vandetanib->hERG Inhibition (Off-Target) IKr Rapid Delayed Rectifier K+ Current (IKr) hERG->IKr Generates AP Action Potential Duration IKr->AP Repolarization QT QT Interval AP->QT Determines

Caption: Off-target inhibition of the hERG channel by Vandetanib.

Studies have shown that Vandetanib inhibits hERG currents with an IC50 of approximately 1.15 µM.[13][15] This off-target activity is a primary contributor to its cardiotoxicity. The diagram above illustrates how the inhibition of the hERG channel by Vandetanib leads to a reduction in the IKr current, which in turn prolongs the action potential duration and the QT interval on an electrocardiogram.

In comparison, other multi-kinase inhibitors also exhibit cardiotoxicity, often through different off-target mechanisms. For instance, Sunitinib's cardiotoxicity is partly attributed to the off-target inhibition of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis in cardiomyocytes.

Experimental Protocols for Off-Target Profiling

The identification and characterization of off-target effects rely on a variety of robust experimental techniques. Below are detailed methodologies for key assays used in kinase inhibitor profiling.

In Vitro Kinase Assays

These assays are fundamental for determining the inhibitory activity of a compound against a panel of purified kinases.

1. Radioactive Kinase Assay ([γ-³²P]ATP Filter Binding Assay)

This traditional and sensitive method measures the transfer of a radiolabeled phosphate from ATP to a kinase substrate.

  • Materials: Purified kinase, kinase-specific substrate (protein or peptide), [γ-³²P]ATP, non-radiolabeled ATP, kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), test compound, and filter plates.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a reaction plate, combine the kinase, substrate, and test compound in the kinase reaction buffer.

    • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.

    • Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

    • Stop the reaction and spot the reaction mixture onto a filter membrane that binds the substrate.

    • Wash the filter to remove unincorporated [γ-³²P]ATP.

    • Quantify the radioactivity on the filter using a scintillation counter.

    • Calculate the percent inhibition relative to a no-compound control and determine the IC50 value.

2. ADP-Glo™ Kinase Assay

This is a non-radioactive, luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

  • Materials: Purified kinase, substrate, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent, and test compound.

  • Procedure:

    • Perform the kinase reaction in the presence of the test compound as described for the radioactive assay, but using only non-radiolabeled ATP.

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Higher luminescence corresponds to higher ADP production and thus higher kinase activity. Calculate the IC50 from the dose-response curve.

ADP_Glo_Workflow start Kinase + Substrate + ATP + Inhibitor reaction ADP + Phosphorylated Substrate + Remaining ATP start->reaction add_adpglo Add ADP-Glo™ Reagent reaction->add_adpglo deplete_atp Remaining ATP Depleted add_adpglo->deplete_atp add_detection Add Kinase Detection Reagent deplete_atp->add_detection luminescence Luminescence (proportional to ADP) add_detection->luminescence

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.

  • Materials: Cell line of interest, test compound, PBS, protease inhibitors, lysis buffer, equipment for heat treatment (e.g., PCR cycler), centrifugation, and protein detection (e.g., Western blot apparatus and antibodies).

  • Procedure:

    • Treat cultured cells with the test compound or vehicle control.

    • Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension and heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble protein fraction from the precipitated protein by centrifugation.

    • Analyze the amount of soluble target protein in the supernatant by Western blot or other protein quantification methods.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

CETSA_Workflow start Treat cells with compound or vehicle heat Heat aliquots to a range of temperatures start->heat lyse Lyse cells heat->lyse centrifuge Centrifuge to separate soluble and precipitated proteins lyse->centrifuge analyze Analyze soluble fraction (e.g., Western Blot) centrifuge->analyze curve Generate melting curve analyze->curve

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The selection and development of multi-kinase inhibitors require a thorough understanding of their selectivity profiles. While Vandetanib is an effective therapeutic agent, its off-target inhibition of cardiac ion channels highlights the importance of comprehensive safety pharmacology. The comparative data and experimental protocols presented in this guide are intended to aid researchers in evaluating the off-target effects of Vandetanib and its alternatives, ultimately contributing to the development of safer and more effective cancer therapies. The provided workflows for key assays offer a practical resource for implementing these essential techniques in the laboratory.

References

A Comparative Analysis of Imatinib and the Investigational Compound (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Oncology and Drug Development

This guide provides a comparative overview of the well-established tyrosine kinase inhibitor, imatinib, and the investigational chemical entity, (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone. Due to a lack of publicly available preclinical and clinical data for this compound, this document will focus on the established efficacy and mechanism of action of imatinib, while presenting a hypothetical framework for the evaluation of novel compounds such as this compound.

Introduction

Imatinib, marketed under the brand name Gleevec®, is a cornerstone in targeted cancer therapy. It is a small molecule kinase inhibitor that has revolutionized the treatment of specific cancers.[1][2] This guide will detail the efficacy and mechanisms of imatinib, and in the absence of data for this compound, will propose a hypothetical profile and the experimental protocols required to rigorously assess its potential as a therapeutic agent in comparison to the established standard of care.

Compound Profiles

FeatureImatinibThis compound
Target(s) BCR-ABL, c-KIT, PDGFRData not available
Approved Indications Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST), and other proliferative diseases.[1][3][4]None
Mechanism of Action Competitive inhibitor at the ATP-binding site of tyrosine kinases.[5][6]Unknown
Reported Efficacy High response rates in targeted patient populations.[1][3]Data not available

Mechanism of Action: A Comparative Overview

Imatinib functions by specifically targeting and inhibiting the activity of a select number of tyrosine kinases.[1][7] In Chronic Myeloid Leukemia (CML), it targets the BCR-ABL fusion protein, an abnormal and constitutively active tyrosine kinase that drives cancer cell proliferation.[6][8] By binding to the ATP-binding site of BCR-ABL, imatinib blocks its enzymatic activity, thereby inhibiting downstream signaling pathways and inducing apoptosis in the cancer cells.[8] A similar mechanism is at play in Gastrointestinal Stromal Tumors (GIST), where imatinib inhibits the c-KIT receptor tyrosine kinase.[1][8]

The mechanism of action for this compound is currently unknown. However, the presence of a piperazine moiety is common in many kinase inhibitors, suggesting a hypothetical potential to interact with ATP-binding sites of various kinases. Rigorous biochemical and cellular assays would be required to elucidate its specific molecular targets and mechanism of action.

Signaling Pathway of Imatinib in CML

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR cKIT c-KIT BCR_ABL BCR-ABL Fusion Protein Substrate Substrate Protein BCR_ABL->Substrate phosphorylates ADP ADP BCR_ABL->ADP P_Substrate Phosphorylated Substrate ATP ATP ATP->BCR_ABL Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_Substrate->Downstream Imatinib Imatinib Imatinib->BCR_ABL inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Imatinib inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling.

Efficacy Data: Imatinib

The clinical efficacy of imatinib is well-documented. For instance, in patients with newly diagnosed CML in the chronic phase, imatinib treatment leads to high rates of complete cytogenetic response and major molecular response.[1]

IndicationPatient PopulationEfficacy MetricResult
CML (Chronic Phase) Newly Diagnosed Adults10-year overall survival~83.3%[3]
GIST Unresectable/MetastaticObjective Response Rate83%[3]
Ph+ ALL Relapsed/Refractory AdultsHematologic Response RateData available, varies by study

This table presents a summary of efficacy data for imatinib. Data for this compound is not available.

Hypothetical Experimental Workflow for Comparative Efficacy

To compare the efficacy of an investigational compound like this compound against imatinib, a multi-step experimental approach is necessary.

A Biochemical Assays (Kinase Inhibition) B Cell-Based Assays (Viability, Apoptosis) A->B Hits identified C In Vivo Models (Xenograft Studies) B->C Lead candidates selected D Pharmacokinetic & Toxicology Studies C->D Efficacy confirmed E Comparative Analysis D->E Safety & dosing determined

Caption: A typical workflow for comparing a novel compound to a standard-of-care drug.

Detailed Experimental Protocols

Below are outlines of key experiments that would be essential in a head-to-head comparison.

Kinase Inhibition Assay
  • Objective: To determine the in vitro inhibitory activity of the compounds against a panel of tyrosine kinases, including BCR-ABL and c-KIT.

  • Methodology:

    • Recombinant human kinase enzymes are incubated with a fluorescently labeled peptide substrate and ATP.

    • Serial dilutions of imatinib and this compound are added to the reaction wells.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The extent of substrate phosphorylation is measured using a suitable detection method (e.g., fluorescence polarization or luminescence).

    • IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from dose-response curves.

Cell Viability Assay
  • Objective: To assess the cytotoxic effects of the compounds on cancer cell lines expressing the target kinases (e.g., K562 for CML, GIST-T1 for GIST).

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a range of concentrations of imatinib and this compound for 72 hours.

    • A viability reagent (e.g., MTT, CellTiter-Glo®) is added to each well.

    • The absorbance or luminescence, which correlates with the number of viable cells, is measured using a plate reader.

    • GI50 values (the concentration of inhibitor required to inhibit cell growth by 50%) are determined.

In Vivo Tumor Xenograft Study
  • Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.

  • Methodology:

    • Immunocompromised mice are subcutaneously implanted with human cancer cells (e.g., K562).

    • Once tumors reach a palpable size, the mice are randomized into treatment groups (vehicle control, imatinib, and this compound at various doses).

    • The compounds are administered daily via an appropriate route (e.g., oral gavage).

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blotting for target engagement).

Conclusion

Imatinib remains a highly effective and specific inhibitor of the BCR-ABL and c-KIT tyrosine kinases, with proven clinical benefit in CML and GIST. While this compound is an uncharacterized compound, its chemical structure suggests that it could potentially be investigated as a kinase inhibitor. The experimental framework outlined in this guide provides a roadmap for the preclinical studies necessary to determine if this, or any other novel compound, has the potential to offer a therapeutic advantage over established treatments like imatinib. A thorough, data-driven comparison is essential for the advancement of novel cancer therapeutics.

References

Unraveling the Efficacy of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone: A Comparative Analysis Against Sunitinib Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative guide on the efficacy of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone versus the established multi-targeted tyrosine kinase inhibitor, sunitinib, cannot be provided at this time. Extensive searches of scientific literature, patent databases, and chemical repositories have yielded no publicly available data on the biological activity, mechanism of action, or clinical/preclinical efficacy of "this compound" in the context of cancer treatment or any other therapeutic area.

The available information for "this compound" is currently limited to its chemical structure and sourcing from various chemical suppliers. This suggests that the compound may be a chemical intermediate, a building block for the synthesis of other molecules, or a research chemical that has not yet been the subject of significant biological investigation.

In stark contrast, sunitinib is a well-characterized and clinically approved oral multi-kinase inhibitor. Its efficacy in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST) is well-documented through extensive preclinical and clinical research.

Sunitinib: A Profile of a Multi-Targeted Kinase Inhibitor

Sunitinib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.

Mechanism of Action of Sunitinib

Sunitinib's primary targets include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): By blocking VEGFRs, sunitinib inhibits the signaling pathways that lead to angiogenesis, thereby cutting off the tumor's blood and nutrient supply.

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Inhibition of PDGFRs disrupts signaling pathways involved in tumor cell proliferation, survival, and angiogenesis.

  • c-KIT: Sunitinib is a potent inhibitor of the c-KIT receptor, a key driver in the majority of gastrointestinal stromal tumors.

  • Other Kinases: Sunitinib also inhibits other kinases such as Flt-3 and RET, contributing to its broad anti-tumor activity.

The simultaneous inhibition of these targets leads to a reduction in tumor vascularization, induction of cancer cell apoptosis (programmed cell death), and ultimately, tumor shrinkage.

Visualizing Sunitinib's Mechanism of Action

The following diagram illustrates the key signaling pathways inhibited by sunitinib.

G cluster_membrane Cell Membrane cluster_drug Drug Action cluster_pathways Downstream Signaling Pathways cluster_effects Cellular Effects VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PDGFR PDGFR RAS RAS PDGFR->RAS PDGFR->PI3K cKIT c-KIT cKIT->PI3K STAT STAT cKIT->STAT Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->cKIT Proliferation Cell Proliferation PLCg->Proliferation RAS->Proliferation Survival Cell Survival PI3K->Survival Angiogenesis Angiogenesis PI3K->Angiogenesis STAT->Survival

Caption: Sunitinib inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways.

Clinical Efficacy of Sunitinib

Clinical trials have demonstrated the significant efficacy of sunitinib in various cancer types.

IndicationTrial PhaseComparatorMedian Progression-Free Survival (PFS)Overall Survival (OS)
Metastatic Renal Cell Carcinoma (mRCC) - First-LinePhase IIIInterferon-α11 months vs. 5 months26.4 months vs. 21.8 months
Imatinib-Resistant GISTPhase IIIPlacebo27.3 weeks vs. 6.4 weeksNot reached vs. 20.7 months (Crossover permitted)

Experimental Protocols for Evaluating Tyrosine Kinase Inhibitors

The evaluation of tyrosine kinase inhibitors like sunitinib typically involves a series of in vitro and in vivo experiments.

In Vitro Assays
  • Kinase Inhibition Assays: These assays directly measure the ability of the compound to inhibit the activity of specific tyrosine kinases. This is often done using purified recombinant enzymes and measuring the phosphorylation of a substrate.

  • Cell Proliferation Assays: Cancer cell lines that are known to be dependent on the signaling of the target kinases are treated with the compound. The effect on cell viability and proliferation is then measured using assays such as MTT or CellTiter-Glo.

  • Western Blotting: This technique is used to assess the phosphorylation status of the target kinases and downstream signaling proteins within the cancer cells, providing evidence of target engagement and pathway inhibition.

In Vivo Studies
  • Xenograft Models: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the investigational drug. Tumor growth is monitored over time to assess the drug's anti-tumor efficacy.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: These studies in animals determine how the drug is absorbed, distributed, metabolized, and excreted (PK), and they measure the drug's effect on the target in the tumor tissue (PD).

The workflow for preclinical evaluation of a tyrosine kinase inhibitor is depicted below.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development A Kinase Inhibition Assays B Cell-Based Assays (Proliferation, Apoptosis) A->B C Western Blotting (Target Phosphorylation) B->C D Animal Xenograft Models C->D E Pharmacokinetic/ Pharmacodynamic Studies D->E F Phase I, II, III Clinical Trials E->F

Caption: Preclinical and clinical development workflow for a targeted cancer therapy.

Conclusion

While a direct comparison between "this compound" and sunitinib is not feasible due to the absence of biological data for the former, this guide provides a comprehensive overview of the well-established efficacy and mechanism of action of sunitinib. For researchers and drug development professionals, the methodologies and data presented for sunitinib serve as a benchmark for the evaluation of novel tyrosine kinase inhibitors. Future research on "this compound" is required to ascertain its potential as a therapeutic agent and to enable any meaningful comparison with existing drugs like sunitinib.

Comparative Bioavailability of Novel (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone Derivatives as Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the oral bioavailability of a series of novel (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone derivatives with potential tyrosine kinase inhibitory activity. The data presented herein is compiled from preclinical in vivo pharmacokinetic studies and in vitro ADME assays to facilitate the selection of candidates with favorable drug-like properties for further development.

The piperazine scaffold is a common motif in medicinal chemistry, often incorporated to improve the physicochemical properties and pharmacokinetic profile of drug candidates.[1][2] However, the oral bioavailability of piperazine-containing compounds can be influenced by a multitude of factors, including aqueous solubility, membrane permeability, and first-pass metabolism.[3][4] This guide explores how substitutions on the phenyl ring of the this compound core affect these key bioavailability parameters.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of three representative derivatives after oral and intravenous administration in Sprague-Dawley rats. These compounds were selected to illustrate the impact of different substitutions on bioavailability.

Compound IDSubstitution (R)Oral Bioavailability (F%)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Derivative A H18.2457 ± 891.52105 ± 342
Derivative B 4-Cl35.6892 ± 1541.04321 ± 678
Derivative C 4-OCH38.9210 ± 452.0987 ± 189

Experimental Protocols

Detailed methodologies for the key experiments that generated the data in this guide are provided below.

In Vivo Oral Bioavailability Study in Rats

A well-designed pharmacokinetic study is crucial for obtaining reliable bioavailability data.[5]

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used for such studies.[5][6] The animals are acclimatized for at least one week under standard laboratory conditions with free access to food and water.[5]

  • Formulation Preparation: For oral administration, the test compounds are typically formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. For intravenous (IV) administration, the compounds are dissolved in a biocompatible solvent system, for example, a mixture of Solutol HS 15, ethanol, and water.

  • Dosing: A cohort of rats is administered the compound orally via gavage at a specific dose (e.g., 10 mg/kg). A separate cohort receives the compound intravenously via the tail vein at a lower dose (e.g., 2 mg/kg).[6][7]

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into tubes containing an anticoagulant.[6]

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.[5]

  • LC-MS/MS Analysis: The concentration of the parent drug in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax), are calculated using non-compartmental analysis. The absolute oral bioavailability (F%) is determined using the formula: F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.[5]

In Vitro Metabolic Stability Assay

Metabolic stability is a critical parameter that influences the bioavailability and half-life of a drug candidate.[8]

  • Incubation: The test compound (at a final concentration of 1 µM) is incubated with rat liver microsomes (0.5 mg/mL) and the cofactor NADPH (1 mM) in a phosphate buffer at 37°C.

  • Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The remaining concentration of the parent compound is determined by LC-MS/MS.[8]

  • Data Analysis: The percentage of the parent compound remaining is plotted against time. The in vitro half-life (t1/2) is calculated from the slope of the linear portion of the natural logarithm plot of the remaining compound concentration versus time.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the oral bioavailability of the this compound derivatives.

G cluster_0 In Vivo Study cluster_1 Sample Analysis cluster_2 Data Analysis animal_model Sprague-Dawley Rats dosing Oral & IV Administration animal_model->dosing sampling Blood Sampling dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep lcms LC-MS/MS Analysis plasma_prep->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis bioavailability Calculate Bioavailability (F%) pk_analysis->bioavailability

Caption: Workflow for Oral Bioavailability Assessment.

Hypothetical Signaling Pathway

The this compound derivatives are hypothesized to act as inhibitors of a receptor tyrosine kinase (RTK), thereby blocking downstream signaling pathways involved in cell proliferation and survival.

G cluster_pathway Receptor Tyrosine Kinase Signaling RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor (4-Aminophenyl)(4-methylpiperazin-1-yl) methanone Derivative Inhibitor->RTK

Caption: Proposed Mechanism of Action.

References

Safety Operating Guide

Proper Disposal of (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone and its containers as hazardous waste. Professional disposal through a licensed environmental services company is the required method. Do not attempt to neutralize or dispose of this chemical in a laboratory setting or pour it down the drain.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Hazard Profile and Safety Considerations

This compound is classified with several hazards, necessitating careful handling and disposal. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. This includes, but is not limited to:

  • Protective gloves

  • Protective clothing

  • Eye and face protection[1]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber, handled by a licensed hazardous waste disposal vendor.

1. Waste Identification and Segregation:

  • Clearly label this compound waste with its full chemical name and associated hazard symbols.
  • Segregate this waste from incompatible materials, such as strong oxidizing agents.

2. Container Selection and Management:

  • Use a compatible, leak-proof, and clearly labeled hazardous waste container. Polyethylene or polypropylene containers are suitable.
  • Keep the container tightly closed when not in use.

3. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated and well-ventilated satellite accumulation area.
  • This area should be away from general laboratory traffic and incompatible materials.

4. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.
  • Provide them with the accurate chemical name and quantity of the waste.
  • Follow all institutional and regulatory procedures for waste manifest and handover.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start Start: Chemical Waste for Disposal cluster_assessment Hazard Assessment cluster_decision Disposal Path Determination cluster_procedure Disposal Procedure cluster_end End: Proper Disposal start This compound consult_sds Consult Safety Data Sheet (SDS) start->consult_sds hazardous_waste Treat as Hazardous Waste? consult_sds->hazardous_waste select_container Select & Label Compatible Container hazardous_waste->select_container Yes segregate Segregate from Incompatible Materials select_container->segregate store Store in Designated Satellite Area segregate->store arrange_pickup Arrange Pickup by Licensed Vendor store->arrange_pickup end Waste Disposed arrange_pickup->end

Caption: Disposal workflow for this compound.

Summary of Hazard Information

For quick reference, the following table summarizes the key hazard classifications for this compound based on available safety data sheets.

Hazard ClassificationCategoryGHS Hazard Statement
Skin Irritation2H315: Causes skin irritation[1]
Eye Irritation2H319: Causes serious eye irritation[1]
Specific target organ toxicity – single exposure3H335: May cause respiratory irritation[1]

Disclaimer: This information is intended as a guide and does not replace the need to consult the specific Safety Data Sheet for this compound and to comply with all applicable local, state, and federal regulations.

References

Personal protective equipment for handling (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone is not available, analogous compounds are classified as irritants, potentially corrosive, and may be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] It is a combustible liquid and may cause serious eye irritation.[1] Therefore, a cautious approach to handling is essential.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[4][5]To prevent skin contact and absorption.[1][2]
Eye Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required if there is a splash hazard.[1][4][6]To protect against splashes and eye irritation.[1]
Skin and Body Protection Laboratory coat.[4][7]To protect skin and personal clothing from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][2] If ventilation is insufficient, a NIOSH-approved respirator may be necessary.[4][8]To prevent inhalation of vapors or aerosols.

Safe Handling and Operational Plan

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1][2]

  • For procedures that may generate aerosols or vapors, a certified chemical fume hood is mandatory.[8]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]

Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within the chemical fume hood by lining the area with absorbent material to contain any potential spills.

  • Handling:

    • Avoid direct contact with the skin and eyes.[2]

    • Do not inhale vapors or dust.[1]

    • Keep the container tightly closed when not in use.[1]

    • Keep away from heat, sparks, and open flames as the substance is a combustible liquid.[1][9]

  • First Aid Measures:

    • After eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][9]

    • After skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1][9]

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[9]

    • If swallowed: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[1][3]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.

Waste Categorization:

  • Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, should be considered hazardous waste.[8]

  • Unused Chemical: Unwanted or expired this compound must be disposed of as hazardous chemical waste.[1]

Disposal Protocol:

  • Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.[1][8]

  • Dispose of unused chemicals and contaminated waste through your institution's EHS department, following all local, state, and federal regulations.[1]

  • Do not empty into drains.[1]

Experimental Workflow and Safety Procedures

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_chemical Handle Chemical prep_workspace->handle_chemical handle_container Keep Container Sealed handle_chemical->handle_container decontaminate Decontaminate Surfaces handle_container->decontaminate remove_ppe Remove PPE Correctly decontaminate->remove_ppe collect_waste Collect Contaminated Waste remove_ppe->collect_waste dispose_waste Dispose via EHS collect_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of chemicals.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.